molecular formula C10H13BrN2O B1437411 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine CAS No. 1036500-56-7

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Cat. No.: B1437411
CAS No.: 1036500-56-7
M. Wt: 257.13 g/mol
InChI Key: RKRQNTUWXYRVHD-UHFFFAOYSA-N
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Description

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRQNTUWXYRVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound (CAS 1036500-56-7), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis. We will dissect the retrosynthetic logic, explore the synthesis of key precursors, and critically evaluate three primary C-N bond-forming strategies: the Buchwald-Hartwig amination, direct N-alkylation, and reductive amination. Each section provides field-proven insights into experimental design, causality behind protocol choices, and detailed, self-validating methodologies to ensure reproducibility and success.

Introduction: The Significance of Substituted Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of specific substituents onto this framework allows for the fine-tuning of pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The target molecule, this compound, combines this key pharmacophore with a bromine atom, which serves as a versatile synthetic handle for further functionalization (e.g., via cross-coupling reactions), and a tetrahydrofurfuryl moiety, a common structural motif known to improve solubility and metabolic stability. This guide offers a robust examination of the chemical strategies required to construct this valuable compound efficiently and reliably.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections, which form the basis of our synthetic strategies. The most prominent disconnection is the exocyclic carbon-nitrogen bond, suggesting a coupling between a substituted pyridine and an amine.

Retrosynthesis cluster_disconnections Key Disconnections cluster_precursors Key Precursors Target This compound Disconnection_A C-N Bond Formation (Strategies 1, 2, 3) Target->Disconnection_A Precursor_Set_A 5-bromo-pyridin-2-amine + (oxolan-2-yl)methanamine derivative Disconnection_A->Precursor_Set_A Precursor_Set_B 2-halo-5-bromopyridine + (oxolan-2-yl)methanamine Disconnection_A->Precursor_Set_B

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to three primary forward-synthetic approaches:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Coupling (oxolan-2-yl)methanamine with a 2-halo-5-bromopyridine.[2][3][4]

  • Direct Nucleophilic N-Alkylation: Reacting 5-bromo-2-aminopyridine with an activated tetrahydrofurfuryl species (e.g., a halide or tosylate).

  • Reductive Amination: Condensing 5-bromo-2-aminopyridine with tetrahydrofuran-2-carbaldehyde, followed by reduction of the resulting imine.

The viability of each route is highly dependent on the efficient preparation of the key starting materials, which we will address first.

Synthesis of Key Precursors

Precursor 1: 5-Bromo-2-aminopyridine

The synthesis of 5-bromo-2-aminopyridine from 2-aminopyridine is a classic example of electrophilic aromatic substitution on a heterocyclic system. The primary challenge is achieving regioselectivity for the C-5 position, as the activating amino group also directs substitution to the C-3 position, leading to potential formation of 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine by-products.[5][6] Two robust methods are presented below.

Method A: Direct Bromination with Phenyltrimethylammonium Tribromide (PTT)

This method offers mild reaction conditions and avoids the use of elemental bromine, making it safer for laboratory use. PTT acts as a solid, stable source of bromine that allows for a more controlled reaction.

Protocol 3.1.1: PTT Bromination of 2-Aminopyridine [5][7][8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-aminopyridine (0.1 mol) in chloroform (300 ml).

  • Reagent Addition: Add phenyltrimethylammonium tribromide (0.1 mol) to the solution.

  • Reaction: Stir the mixture at 30°C for 2 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The resulting oil can be cooled with ice water and triturated with water to precipitate the solid crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., benzene or ethanol/water) to yield pure 2-amino-5-bromopyridine.

Method B: N-Acylation, Bromination, and Hydrolysis

This three-step sequence provides excellent regioselectivity by temporarily protecting the amino group as an acetamide. The bulky protecting group sterically hinders electrophilic attack at the C-3 position, favoring substitution at C-5.

Protocol 3.1.2: Protection-Bromination-Deprotection Sequence [5][9]

  • N-Acylation: Reflux 2-aminopyridine (1.0 eq.) with acetic anhydride (1.6 eq.) until the starting material is consumed (monitored by TLC). Cool the reaction and carefully quench with water to precipitate 2-acetamidopyridine.

  • Bromination: Dissolve the dried 2-acetamidopyridine in a suitable solvent (e.g., acetic acid). Add liquid bromine (1.1 eq.) dropwise at a controlled temperature (e.g., 50°C).

  • Hydrolysis: After the bromination is complete, carefully neutralize the mixture and hydrolyze the acetyl group with an aqueous base (e.g., 50% NaOH) at room temperature to yield 2-amino-5-bromopyridine.[9]

Parameter Method A (PTT) Method B (Protection)
Reagents 2-aminopyridine, PTT, Chloroform2-aminopyridine, Acetic Anhydride, Bromine, NaOH
Selectivity Good to excellentExcellent
Steps 13
Throughput HighModerate
Safety Avoids liquid Br₂Uses liquid Br₂ and strong base
Typical Yield ~78-85%~65-75% (overall)[9]
Precursor 2: (Oxolan-2-yl)methanamine (Tetrahydrofurfurylamine)

Tetrahydrofurfurylamine is a widely available commercial reagent. For contexts requiring its synthesis, particularly from renewable resources, it can be produced via the reductive amination of furfuryl alcohol, which is derived from biomass.

This transformation is typically achieved using a heterogeneous catalyst, such as Raney® Nickel, in the presence of ammonia and hydrogen gas.[10][11] The process involves the oxidation of the alcohol to an aldehyde, condensation with ammonia to form an imine, and subsequent reduction of both the imine and the furan ring.[11] Optimized conditions can yield tetrahydrofurfurylamine in yields exceeding 90%.[10][11]

Core Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most robust and versatile method for constructing the target C-N bond.[4][12] This palladium-catalyzed cross-coupling reaction demonstrates broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry.[13] The reaction couples an aryl halide (2,5-dibromopyridine) with an amine (tetrahydrofurfurylamine).

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source is used. The key to success lies in the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential.[2][4] They promote the crucial reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2][3]

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are used to ensure the reactants remain in solution and to allow for the necessary reaction temperatures.

  • Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) active catalyst. Therefore, it must be performed under an inert atmosphere (e.g., nitrogen or argon).

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar)Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [(Ar)Pd(II)(Br)(RNH₂)L₂] OxAdd->AmineCoord Ligand Exchange Amido Amido Complex (Ar)Pd(II)(NHR)L₂ AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination label_re Ar-NHR Amido->label_re label_oa Ar-Br label_oa->OxAdd label_amine RNH₂ label_amine->AmineCoord label_base Base label_base->Amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4.1: Synthesis via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add dichlorobis(triphenylphosphine)palladium(II) (or a similar Pd source), a suitable phosphine ligand (e.g., Xantphos), and sodium tert-butoxide.[2] The flask is evacuated and backfilled with nitrogen three times.

  • Reagent Addition: Add 2,5-dibromopyridine and anhydrous toluene via syringe. Stir the mixture for 10 minutes.

  • Amine Addition: Add (oxolan-2-yl)methanamine dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the final product.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is highly effective, alternative methods like direct N-alkylation and reductive amination offer different advantages, particularly in terms of reagent cost and catalyst-free conditions.

Strategy 2: Direct Nucleophilic N-Alkylation

This strategy involves the direct reaction of the nucleophilic 5-bromo-2-aminopyridine with an electrophilic tetrahydrofurfuryl derivative.

Causality of Experimental Choices:

  • Electrophile: (Tetrahydrofuran-2-yl)methanol can be converted to a better leaving group, such as a tosylate ((tetrahydrofuran-2-yl)methyl 4-toluenesulfonate) or a halide ((tetrahydrofuran-2-yl)methyl bromide), to facilitate the Sₙ2 reaction.

  • Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the aminopyridine, increasing its nucleophilicity.[2] The choice of base is critical; stronger bases like NaH can lead to over-alkylation (N,N-disubstitution), while milder bases like K₂CO₃ may require higher temperatures.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base while leaving the nucleophile relatively free to react.

Protocol 5.1.1: Synthesis via N-Alkylation

  • Setup: To a round-bottom flask, add 5-bromo-2-aminopyridine and potassium carbonate in anhydrous DMF.

  • Reagent Addition: Add (tetrahydrofuran-2-yl)methyl tosylate to the suspension.

  • Reaction: Heat the mixture (e.g., to 80°C) and stir until TLC indicates completion.

  • Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Strategy 3: Reductive Amination

Reductive amination is a two-step, one-pot process that first forms an imine from 5-bromo-2-aminopyridine and tetrahydrofuran-2-carbaldehyde, which is then reduced in situ.

Causality of Experimental Choices:

  • Aldehyde: Tetrahydrofuran-2-carbaldehyde is the required electrophile. It can be prepared by the mild oxidation of (tetrahydrofuran-2-yl)methanol.

  • Reducing Agent: A mild reducing agent is needed that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this, as it is less reactive towards aldehydes and ketones but highly effective for imine reduction.

  • Catalyst: The initial imine formation is often catalyzed by a weak acid, such as acetic acid.

Protocol 5.2.1: Synthesis via Reductive Amination

  • Setup: Dissolve 5-bromo-2-aminopyridine and tetrahydrofuran-2-carbaldehyde in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry, concentrate, and purify by column chromatography.

Comparative Analysis and Conclusion

Synthetic Strategy Pros Cons Best Suited For
Buchwald-Hartwig Amination High yield, excellent functional group tolerance, high reliability.[2][3]Requires expensive palladium catalyst and ligands, strict inert atmosphere.[12]Small to medium scale synthesis where yield and reliability are paramount.
Direct N-Alkylation Palladium-free, relatively inexpensive reagents.Risk of N,N-dialkylation, may require synthesis of the alkylating agent.Large-scale synthesis where cost is a major factor and by-products can be managed.
Reductive Amination Mild, one-pot conditions, avoids harsh reagents.Requires synthesis of the aldehyde precursor, which may be unstable.Situations requiring mild conditions and tolerance of sensitive functional groups.

References

  • Al-Masum, M., & Islam, M. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. Available at: [Link][2][3]

  • Liu, Y., et al. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 7(18), 4129-4135. Available at: [Link][10][11]

  • PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules. Available at: [Link]

  • ResearchGate. (2017). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Available at: [Link]

  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Journal of Chemical Engineering of Chinese Universities. Available at: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • OUCI. (2025). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Molecular Chemistry & Engineering. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2015). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Available at: [Link]

  • National Institutes of Health. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS No. 1036500-56-7). As specific experimental data for this compound is not extensively available in public literature, this document establishes a robust framework for its characterization. It synthesizes theoretical principles with established analytical methodologies to offer predicted properties and detailed, field-proven protocols for their empirical determination. This guide is designed to be an essential resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules in a drug discovery and development context. We will delve into the structural and electronic characteristics, thermal properties, solubility, lipophilicity, and acidity, providing both the "how" and the "why" behind the analytical techniques required for a thorough physicochemical profile.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring three key structural motifs: a 2-aminopyridine core, a bromine substituent at the 5-position, and an N-linked (oxolan-2-yl)methyl (or tetrahydrofurfuryl) group. Each of these components imparts distinct characteristics that collectively define its physicochemical behavior.

  • 2-Aminopyridine Core: This group provides a basic nitrogen atom within the pyridine ring and an exocyclic amino group, both capable of participating in hydrogen bonding and acid-base chemistry. The aromatic system influences the molecule's rigidity and potential for π-π stacking interactions.

  • Bromine Substituent: The heavy bromine atom significantly increases the molecular weight and introduces a characteristic isotopic signature in mass spectrometry.[1] Its electronegativity and position on the ring influence the electron density distribution, thereby affecting the pKa of the pyridine nitrogen and the overall lipophilicity.

  • Tetrahydrofurfuryl (THF-methyl) Group: This saturated heterocyclic side chain adds flexibility and a polar ether oxygen, which can act as a hydrogen bond acceptor. This group is expected to have a significant impact on the compound's solubility in both aqueous and organic media.

A thorough understanding of this molecule's properties is paramount for applications in medicinal chemistry, where factors like solubility, lipophilicity (logP), and pKa govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Spectroscopic Characterization

The definitive identification and structural confirmation of this compound rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the bromine and amino substituents.[2][3] The protons of the flexible tetrahydrofurfuryl side chain will appear in the aliphatic region, likely showing complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon atom attached to the bromine (C5) will have a characteristic chemical shift, and the shifts of other pyridine ring carbons will provide insight into the electronic effects of the substituents.[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides crucial structural information through fragmentation patterns. A key diagnostic feature for this compound is the isotopic pattern of bromine.

  • Isotopic Signature: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][5] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present. As a secondary amine, the compound is expected to exhibit characteristic vibrations.[7][8]

  • N-H Stretch: A single, relatively weak absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine (R₂NH).[9][10]

  • C-N Stretch: Aromatic amine C-N stretching typically appears as a strong band between 1335-1250 cm⁻¹.[9]

  • C-O Stretch: The ether linkage in the tetrahydrofurfuryl group will produce a strong C-O stretching band, typically around 1150-1085 cm⁻¹.

Thermal and Physical Properties

The thermal stability and melting point are critical parameters for material handling, formulation, and purity assessment.

Predicted and Experimental Determination of Melting Point

Based on the melting point of the parent compound, 2-aminopyridine (59 °C), and the general trend of increased melting points with halogenation and substitution, the melting point of this compound is predicted to be a solid at room temperature with a melting point significantly higher than the parent amine.[11][12][13]

PropertyPredicted ValueComments
Physical Form Crystalline SolidBased on typical small organic molecules.
Molecular Weight 257.13 g/mol Calculated from the molecular formula C₁₀H₁₃BrN₂O.
Melting Point > 60 °CImpurities will depress and broaden the melting point range.
Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard method for determining the melting point range of a crystalline organic solid, a key indicator of its purity.[14][15]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Grind sample to a fine powder Prep2 Tap open end of capillary tube into sample Prep1->Prep2 Prep3 Pack sample to 3-4 mm height Prep2->Prep3 Measure1 Place capillary in heating block Prep3->Measure1 Insert Sample Measure2 Heat rapidly for approximate T_m Measure1->Measure2 Measure3 Cool block Measure2->Measure3 Measure4 Heat slowly (1-2 °C/min) near T_m Measure3->Measure4 Measure5 Record T_initial (first liquid drop) Measure4->Measure5 Measure6 Record T_final (all solid melted) Measure5->Measure6 Report Report Melting Point Range Measure6->Report Report as Range (T_initial - T_final) ThermalAnalysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Compound API Sample DSC Heat Sample & Reference at Controlled Rate Compound->DSC TGA Heat Sample on Microbalance Compound->TGA DSC_Out Measure Heat Flow Difference DSC->DSC_Out DSC_Data Melting Point (T_m) Enthalpy (ΔH) Polymorphism Glass Transition (T_g) DSC_Out->DSC_Data TGA_Out Measure Mass Change TGA->TGA_Out TGA_Data Thermal Stability Decomposition Temp. Moisture Content TGA_Out->TGA_Data

Caption: Overview of DSC and TGA for Pharmaceutical Characterization.

Solution Properties: Solubility, pKa, and Lipophilicity

These three interconnected properties are fundamental to a drug candidate's ADME profile.

Aqueous Solubility

The presence of two nitrogen atoms and an ether oxygen, all capable of hydrogen bonding with water, suggests some degree of aqueous solubility. However, the bulky bromopyridine and the nonpolar portions of the tetrahydrofurfuryl ring will counteract this.

PropertyPredicted ValueComments
Aqueous Solubility Sparingly SolubleThe molecule has both polar (H-bond acceptors/donors) and non-polar (aromatic ring, alkyl chain) regions. Solubility will be pH-dependent.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution. [16][17]

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [18][19]3. Phase Separation: The suspension is filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, typically HPLC-UV or LC-MS.

  • Reporting: Solubility is reported in units such as mg/mL or µM.

Acidity Constant (pKa)

The compound has two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine. The pyridine nitrogen is expected to be the more basic site. The pKa of 2-aminopyridine is 6.86. The electron-withdrawing effect of the bromine atom at the 5-position is expected to decrease the basicity (lower the pKa) of the pyridine nitrogen.

PropertyPredicted ValueComments
pKa (Pyridine N) ~5.5 - 6.5Lower than 2-aminopyridine (6.86) due to the electron-withdrawing bromine.
pKa (Amine N) < 2The exocyclic amine is significantly less basic due to resonance delocalization of its lone pair into the pyridine ring.
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant. [20][21]

pKaTitration cluster_setup Setup cluster_titration Titration & Analysis Prep1 Dissolve known amount of sample in water/ co-solvent Prep2 Calibrate pH meter Prep3 Immerse electrode and stir solution Titr1 Add titrant (e.g., HCl) in small increments Prep3->Titr1 Begin Titration Titr2 Record pH after each addition Titr1->Titr2 Titr3 Plot pH vs. Volume of Titrant Titr2->Titr3 Titr4 Determine equivalence point(s) Titr3->Titr4 Titr5 Calculate pKa at half-equivalence point Titr4->Titr5 Report Report pKa Titr5->Report Report pKa Value

Caption: Workflow for pKa Determination by Potentiometric Titration.

  • Sample Preparation: A precise amount of the compound is dissolved in high-purity water or a water/co-solvent mixture (if solubility is low). The solution is made acidic (e.g., to pH ~2) with a strong acid like HCl.

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate. [22]4. Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is the pH value at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. [23]

Lipophilicity (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is commonly expressed as its logarithm, logP. A higher logP indicates greater lipophilicity. The logP of 2-aminopyridine is 0.48. [13]The addition of a bromine atom and the tetrahydrofurfuryl group will substantially increase the lipophilicity.

PropertyPredicted ValueComments
logP 2.0 - 3.0Significantly higher than 2-aminopyridine due to the bromine and the five-carbon side chain.
Experimental Protocol: LogP Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values by correlating a compound's retention time with those of known standards. [24][25]

  • Standard Selection: A series of well-characterized compounds with known logP values that span the expected range of the test compound are selected.

  • Chromatography: The standards and the test compound are injected onto a C18 reverse-phase HPLC column. An isocratic mobile phase (e.g., a mixture of methanol and water) is typically used. [26]3. Data Collection: The retention time (t_R) for each compound is recorded. The void time (t_0), the time it takes for an unretained compound to pass through the column, is also determined.

  • Calculation:

    • The capacity factor (k) is calculated for each compound: k = (t_R - t_0) / t_0

    • The logarithm of the capacity factor (log k) is calculated.

  • Calibration and Determination: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k values. The logP of the test compound is then determined by interpolating its measured log k value onto this calibration curve. [27]

Purity Assessment

Ensuring the purity of a compound is critical for accurate physicochemical and biological evaluation. HPLC is the primary technique for this purpose.

Experimental Protocol: Purity Determination by HPLC
  • Method Development: A suitable reverse-phase HPLC method is developed to achieve good separation of the main compound from any potential impurities or starting materials. This involves optimizing the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), and detector wavelength (based on the compound's UV absorbance maximum).

  • Analysis: A solution of the compound at a known concentration is injected into the HPLC system.

  • Data Analysis: The resulting chromatogram is analyzed. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected. [28]For regulatory purposes, impurities must be identified and quantified against a reference standard. [29][30]

Conclusion

This compound is a multifaceted molecule whose physicochemical properties are dictated by the interplay of its brominated aromatic core and its flexible, polar side chain. While specific experimental data remains scarce, this guide provides a comprehensive framework for its characterization. The protocols detailed herein for determining melting point, thermal stability, solubility, pKa, and logP represent standard, robust methodologies in the pharmaceutical sciences. The predicted spectroscopic signatures provide a clear roadmap for structural confirmation. By applying these experimental and analytical strategies, researchers can build a complete and reliable physicochemical profile, enabling informed decisions in the complex process of drug discovery and development.

References

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
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A-Level Technical Guide: 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS 1036500-56-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Synthetic Route and Characterization Framework for a Novel Pyridine Derivative

Disclaimer: This document is a theoretical guide based on established chemical principles and data from structurally related compounds. As of the date of publication, detailed experimental data for 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine is not extensively available in peer-reviewed literature. The protocols and analyses presented herein are predictive and intended for research and development purposes. All laboratory work should be conducted by qualified professionals with appropriate safety measures in place.

Section 1: Introduction and Rationale

This compound is a substituted pyridine derivative featuring a brominated aromatic core and a tetrahydrofurfurylamine side chain. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and the 2-aminopyridine moiety, in particular, is recognized for its role as a pharmacophore in numerous bioactive molecules.[1] The presence of a bromine atom at the 5-position offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the tetrahydrofurfuryl group can influence solubility, metabolic stability, and target engagement.

This guide provides a comprehensive theoretical framework for the synthesis, purification, and characterization of this compound. The proposed methodologies are grounded in established synthetic strategies for N-substituted 2-aminopyridines and are designed to be robust and reproducible.[2][3]

Section 2: Physicochemical Properties and Starting Material Analysis

A successful synthesis begins with a thorough understanding of the starting materials. The proposed synthesis involves the coupling of 2-amino-5-bromopyridine and a suitable tetrahydrofurfuryl derivative.

Table 1: Properties of Key Starting Materials

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Amino-5-bromopyridine1072-97-5C₅H₅BrN₂173.01Solid, soluble in polar organic solvents.[4][5]
Tetrahydrofurfurylamine4795-29-3C₅H₁₁NO101.15Colorless to pale yellow liquid, soluble in water and organic solvents.[6]

Section 3: Proposed Synthetic Pathway and Mechanism

The most direct and logical approach to synthesize this compound is through a nucleophilic substitution reaction. Specifically, a Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction is a well-established method for forming C-N bonds with aryl halides.[3]

Reaction Scheme:

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is a common choice for such cross-coupling reactions. The choice of ligand (e.g., a biaryl phosphine like XPhos or SPhos) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and activate it for nucleophilic attack.

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane is typically used to prevent quenching of the catalyst and base.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and the chosen phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 eq) and the anhydrous solvent (e.g., toluene).

  • Nucleophile Addition: Add tetrahydrofurfurylamine (1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reagents 1. Add 2-amino-5-bromopyridine, Pd catalyst, and ligand to flask setup_inert 2. Establish inert atmosphere (Ar or N₂) setup_reagents->setup_inert add_base_solvent 3. Add base and anhydrous solvent setup_inert->add_base_solvent add_amine 4. Add Tetrahydrofurfurylamine add_base_solvent->add_amine heat_stir 5. Heat (80-100 °C) and stir (12-24h) add_amine->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench 6. Quench with aq. NH₄Cl heat_stir->quench extract 7. Extract with organic solvent quench->extract dry_concentrate 8. Dry and concentrate extract->dry_concentrate purify 9. Purify by column chromatography dry_concentrate->purify

Caption: Proposed workflow for the synthesis of this compound.

Section 4: Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Table 2: Proposed Analytical Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the pyridyl protons, the tetrahydrofurfuryl protons, and the amine proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the aromatic carbons of the pyridine ring and the aliphatic carbons of the tetrahydrofurfuryl moiety.
Mass Spec (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the exact mass of C₁₀H₁₃BrN₂O.
FT-IR Identification of functional groups.Characteristic stretches for N-H, C-H (aromatic and aliphatic), C=N, and C-Br bonds.
HPLC Purity assessment.A single major peak indicating a high degree of purity (>95%).

Section 5: Potential Applications and Future Research

Given its structural motifs, this compound holds potential as an intermediate in several areas of drug discovery and materials science.

  • Medicinal Chemistry: The 2-aminopyridine scaffold is a known pharmacophore. The bromine atom can be used for further derivatization via Suzuki, Sonogashira, or other cross-coupling reactions to explore structure-activity relationships.

  • Materials Science: Pyridine derivatives can act as ligands in the synthesis of metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs).

Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's properties, and an exploration of its utility in the aforementioned applications.

References

  • MDPI. "Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines." Available at: [Link].

  • Tu, S., et al. "An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction." Royal Society of Chemistry, 2006. Available at: [Link].

  • Kappe, C. O. "A mild, catalyst-free synthesis of 2-aminopyridines." National Institutes of Health, 2009. Available at: [Link].

  • Movassaghi, M., et al. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." National Institutes of Health, 2016. Available at: [Link].

  • PubChem. "2-Amino-5-bromopyridine." Available at: [Link].

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Spectroscopic Data of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Spectroscopic techniques provide the foundational data for this characterization, offering an unparalleled window into the molecular architecture of compounds. This guide focuses on 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a substituted bromopyridine core linked to a tetrahydrofuran moiety, presents a unique spectroscopic fingerprint.

This document serves as an in-depth technical resource, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and the logic of spectral interpretation, providing field-proven insights to aid researchers in their own analytical endeavors.

I. Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates the expected spectroscopic signals. The bromopyridine ring contains aromatic protons and carbons whose chemical shifts are influenced by the bromine and amine substituents. The tetrahydrofuran (oxolane) ring and the methylene bridge introduce aliphatic protons and carbons, creating distinct regions in the NMR spectra. The secondary amine (N-H) and the ether (C-O-C) functionalities will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will reveal the molecular weight and fragmentation patterns, offering further structural confirmation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate interpretation.[2]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.[3] A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Figure 1: General workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Anticipated
~8.0Doublet (d)1HH-6 (Pyridine)
~7.5Doublet of doublets (dd)1HH-4 (Pyridine)
~6.4Doublet (d)1HH-3 (Pyridine)
~5.0Triplet (t) or Broad Singlet1HN-H
~4.0Multiplet (m)1HCH (Oxolane, C2)
~3.8Multiplet (m)2HO-CH₂ (Oxolane, C5)
~3.5Multiplet (m)2HN-CH₂
~1.9Multiplet (m)2HCH₂ (Oxolane, C3)
~1.6Multiplet (m)2HCH₂ (Oxolane, C4)

Note: This is a predicted spectrum based on known chemical shift ranges for similar structural motifs. Actual values may vary.

Causality of Chemical Shifts and Multiplicities:

  • Pyridine Protons: The protons on the pyridine ring are in the aromatic region (downfield). The electron-withdrawing effect of the bromine atom and the nitrogen heteroatom deshield these protons, shifting them to higher ppm values.[4] The observed splitting patterns (doublets and doublet of doublets) arise from spin-spin coupling with adjacent protons on the ring.

  • N-H Proton: The chemical shift of the secondary amine proton can be highly variable and is often broad due to quadrupole broadening and chemical exchange. Its integration should correspond to one proton.

  • Oxolane and Methylene Bridge Protons: These aliphatic protons appear upfield compared to the aromatic protons. The protons on the carbon adjacent to the oxygen (O-CH₂) and the nitrogen (N-CH₂) are deshielded relative to the other oxolane protons. The complex multiplets arise from the coupling between neighboring, diastereotopic protons within the chiral oxolane ring system.[5]

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
Anticipated
~158C-2 (Pyridine, attached to N)
~148C-6 (Pyridine)
~140C-4 (Pyridine)
~110C-5 (Pyridine, attached to Br)
~108C-3 (Pyridine)
~78CH (Oxolane, C2)
~68O-CH₂ (Oxolane, C5)
~45N-CH₂
~30CH₂ (Oxolane, C3)
~25CH₂ (Oxolane, C4)

Note: This is a predicted spectrum. Actual chemical shifts can be influenced by solvent and other experimental conditions.

Rationale for Carbon Chemical Shifts:

  • Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region. The carbon attached to the electronegative nitrogen (C-2) is significantly downfield. The carbon bearing the bromine atom (C-5) is shifted upfield due to the heavy atom effect.

  • Oxolane and Methylene Bridge Carbons: The aliphatic carbons of the oxolane ring and the methylene bridge are found in the upfield region of the spectrum. The carbons directly bonded to the heteroatoms (oxygen and nitrogen) are the most deshielded within this group.[6]

III. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[7] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Figure 2: Workflow for IR spectroscopy.

IR Spectral Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
Anticipated
3350 - 3310Medium, SharpN-H Stretch (Secondary Amine)[8]
3100 - 3000Medium to WeakAromatic C-H Stretch
2960 - 2850Medium to StrongAliphatic C-H Stretch[9]
1650 - 1580MediumN-H Bend (Secondary Amine)[8]
1600 - 1450Medium to StrongC=C and C=N Ring Stretching (Pyridine)
1335 - 1250StrongAromatic C-N Stretch[8]
1250 - 1020MediumAliphatic C-N Stretch[8]
1150 - 1050StrongC-O-C Stretch (Ether)[7]
~1000 - 650Fingerprint Region (C-Br stretch, etc.)[9]

Expert Insights on IR Interpretation:

  • N-H Stretch: A single, relatively sharp peak in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine.[8][10] This distinguishes it from primary amines which show two peaks in this region.

  • C-H Stretches: The presence of peaks both slightly above and below 3000 cm⁻¹ can help differentiate between aromatic (sp²) and aliphatic (sp³) C-H bonds, respectively.[10]

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, including C-C, C-N, and C-O single bond stretches and various bending vibrations.[9] While difficult to interpret from first principles, it is excellent for comparison with a known reference spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.[11]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Figure 3: Simplified schematic of a mass spectrometry experiment.

Mass Spectral Data Interpretation

The mass spectrum will provide the molecular ion peak and various fragment ion peaks.

m/z ValueInterpretation
Anticipated
256/258Molecular Ion [M]⁺ (Isotopic pattern for one Br atom)
171Loss of C₄H₇O (oxolanylmethyl radical)
85Tetrahydrofurfuryl cation [C₅H₉O]⁺
Other FragmentsFragmentation of the bromopyridine ring

Trustworthiness Through Isotopic Patterns:

  • Molecular Ion: The molecular formula of this compound is C₁₀H₁₃BrN₂O. The presence of a bromine atom is readily confirmed by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, at m/z 256 and 258.[12][13] This isotopic signature is a powerful tool for confirming the presence and number of bromine atoms in the molecule.

  • Fragmentation Pathways: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridine derivatives involve the loss of substituents or cleavage of the ring.[14][15][16] The bond between the pyridine ring and the exocyclic nitrogen is a likely point of cleavage, leading to a fragment at m/z 171 (for the bromopyridinamine radical cation). The tetrahydrofurfuryl portion can also form a stable cation at m/z 85.

V. Data Summary and Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and self-validating dataset for its structural confirmation.

Summary of Spectroscopic Data:

TechniqueKey Findings
¹H NMR Signals corresponding to aromatic protons on the bromopyridine ring and aliphatic protons of the oxolanylmethyl substituent.
¹³C NMR Distinct resonances for the carbons of the pyridine ring and the aliphatic side chain, consistent with the proposed structure.
IR Characteristic absorption bands for a secondary amine (N-H stretch and bend), aromatic and aliphatic C-H, C=C/C=N ring vibrations, and a strong C-O-C ether stretch.
MS (EI) A molecular ion peak exhibiting the characteristic 1:1 isotopic pattern for a monobrominated compound, and fragmentation patterns consistent with the cleavage of the side chain.

References

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

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  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

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An In-depth Technical Guide to the Solubility of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel compound 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine in a range of common organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is intended for researchers, scientists, and drug development professionals.[1][2][3][4][5] It moves beyond a simple recitation of data, offering a robust methodology grounded in the principles of physical organic chemistry and pharmaceutical sciences. The guide details the theoretical underpinnings of solubility, provides validated experimental protocols for both kinetic and thermodynamic solubility assessment, and establishes a framework for the systematic evaluation of a compound's solubility profile.

Introduction: The Imperative of Solubility in Modern Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount attribute that dictates a compound's behavior in both in vitro and in vivo systems.[1][4] Poor solubility can truncate a promising research program, leading to issues with formulation, bioavailability, and ultimately, clinical efficacy.[1][4][5]

The compound of interest, this compound, is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[6][7] A thorough understanding of its solubility in various organic solvents is essential for its progression through the drug development pipeline, from initial synthesis and purification to formulation and administration. This guide provides the necessary theoretical and practical tools to comprehensively characterize the solubility of this and other similar NCEs.

Molecular Structure Analysis and Predicted Solubility Profile

A qualitative prediction of solubility can be derived from the molecular structure of this compound.

Key Structural Features:

  • Pyridine Ring: A polar aromatic heterocycle capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor at the nitrogen atom.

  • Amino Group (-NH): A hydrogen bond donor and acceptor, significantly contributing to polarity.

  • Bromo Group (-Br): A polarizable group that contributes to the overall dipole moment of the molecule.

  • Oxolane (Tetrahydrofuran) Ring: A cyclic ether, which is a polar aprotic moiety. The oxygen atom can act as a hydrogen bond acceptor.

  • Alkyl Linker: The methyl group connecting the oxolane ring to the amine is a non-polar component.

Based on these features, the molecule possesses both polar (amino, pyridine, ether) and non-polar (bromo, alkyl) characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent. The general principle of "like dissolves like" provides a foundational, albeit simplistic, prediction.[8][9] We can anticipate moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Solubility in polar protic solvents will be influenced by the interplay of hydrogen bonding between the solute, solvent, and solvent-solvent interactions. In non-polar solvents, solubility is expected to be limited.

Theoretical Framework: The Science of Dissolution

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[10][11] The process is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. This can be achieved through a favorable enthalpic contribution (exothermic process, ΔH_sol < 0) or a significant increase in entropy (ΔS_sol > 0).[12]

The Role of Intermolecular Forces

The enthalpy of solution can be conceptualized as the energy balance of three processes:

  • Breaking solute-solute interactions: Energy is required to overcome the lattice energy of the solid compound.

  • Breaking solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Forming solute-solvent interactions: Energy is released when the solute and solvent molecules interact.

The nature and strength of these interactions (van der Waals forces, dipole-dipole interactions, and hydrogen bonds) are dictated by the polarity of the solute and solvent.[13][14]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are effective at solvating polar solutes that can also participate in hydrogen bonding.[14]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at dissolving polar solutes through dipole-dipole interactions.[14]

  • Non-polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are most effective at dissolving non-polar solutes.[8][14]

Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility.[10][15][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10][15][16] This value is independent of the method used for its determination.

  • Kinetic Solubility: This is determined by dissolving the compound in a solvent (often DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[2][16] This is a measure of how readily a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[2][16]

This guide will focus on the determination of thermodynamic solubility in organic solvents, which is more relevant for synthesis, purification, and formulation activities.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks

Experimental Workflow

The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.[17][18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solid compound into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker at constant temperature prep2->equil1 equil2 Equilibrate for a defined period (e.g., 24-48 hours) equil1->equil2 sample1 Allow vials to stand to let solids settle equil2->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Withdraw a known volume of the supernatant sample2->sample3 analysis1 Dilute the supernatant with a suitable mobile phase sample3->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Sources

Stability and Storage of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the stability and optimal storage conditions for the compound 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS Number: 1036500-56-7). As specific experimental stability data for this compound is not extensively available in public literature, this document synthesizes information from safety data sheets (SDS) of structurally related molecules, general chemical principles, and peer-reviewed literature on analogous chemical structures. The recommendations herein are grounded in an understanding of the reactivity of the compound's constituent functional groups: a brominated pyridine ring, a secondary amine linkage, and a tetrahydrofurfuryl (oxolane) moiety.

Compound Identity and Significance

This compound is a substituted aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The stability of such compounds is a critical parameter that influences their shelf-life, biological efficacy, and the reproducibility of experimental results.

Parameter Information
IUPAC Name This compound
Synonyms 5-bromo-N-(tetrahydrofurfuryl)pyridin-2-amine
CAS Number 1036500-56-7
Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
Structure (Diagram of the chemical structure would be placed here in a full whitepaper)

Inferred Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its three main structural components: the bromopyridine ring, the secondary amine, and the tetrahydrofuran (oxolane) ether linkage.

The Bromopyridine Moiety

The pyridine ring itself is relatively stable. However, the presence of a bromine atom introduces potential for degradation, primarily through nucleophilic substitution or photodecomposition. While generally stable, some pyridine derivatives can undergo photochemical transformations.[1]

The Secondary Amine and Tetrahydrofurfuryl Group

The secondary amine linkage is susceptible to oxidation. Amines can undergo oxidative degradation, which can be accelerated by the presence of light, heat, and certain metal ions.[2] The tetrahydrofuran ring contains an ether linkage, which is generally stable but can be susceptible to cleavage under strong acidic conditions, a scenario not typically encountered during standard storage. The entire tetrahydrofurfurylamine side chain, while generally stable, can be a point of oxidative attack.[3]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated. These are primarily oxidative in nature.

Degradation Pathways Potential Degradation Pathways A This compound B Oxidation of Secondary Amine (N-oxide formation or C-N bond cleavage) A->B Oxidants, Light, Heat C Hydroxylation of Pyridine Ring A->C Oxidative conditions D Debromination A->D Reductive conditions or Photolysis E Oxidative Cleavage of Tetrahydrofuran Ring A->E Strong Oxidants F Degradation Products B->F C->F D->F E->F

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Protocols

Given the potential for oxidative and photolytic degradation, stringent storage and handling procedures are essential to maintain the integrity of this compound. The following recommendations are based on best practices for handling similar heterocyclic and amine-containing compounds.[4][5][6]

Storage Conditions

To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to atmospheric and environmental factors.

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions. Some suppliers of similar compounds recommend room temperature, but refrigeration is a more conservative and safer approach for long-term storage.[7]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation of the secondary amine. Some related compounds are noted to be air-sensitive.[8]
Light In a light-proof container (e.g., amber vial)Protects against photolytic degradation.
Moisture In a tightly sealed container with a desiccantPrevents hydrolysis and potential moisture-mediated degradation.
Container Glass or other inert materialPrevents reaction with the container material.[4]
Handling Procedures

Proper handling techniques are crucial to prevent contamination and degradation of the compound, as well as to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Dispensing: When dispensing the solid, use clean, dedicated spatulas. Avoid creating dust. For preparing solutions, add the solid to the solvent slowly.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can promote degradation.[5][10][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Never pour down the drain.[4]

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform a stability assessment of this compound under your specific experimental conditions.

Caption: A general experimental workflow for assessing the stability of the compound.

Conclusion

While specific stability data for this compound is limited, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. By controlling temperature, atmosphere, light, and moisture, and by adhering to safe handling practices, researchers can ensure the integrity and reliability of this compound in their scientific endeavors. For applications where stability is paramount, a dedicated experimental assessment is highly recommended.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofurfurylamine. PubChem Compound Database. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. PubMed Central. Retrieved from [Link]

  • Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Organic Syntheses. (2010, August 9). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Appchem. (n.d.). 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of Substituted Pyridines

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its versatility and ability to interact with a wide array of biological targets.[1] This guide delves into a specific, yet promising, subclass: 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine and its derivatives. The strategic placement of a bromine atom at the C5 position and an N-substituted tetrahydrofurfuryl group on the C2-amine offers a unique combination of lipophilicity, hydrogen bonding potential, and structural rigidity, making this scaffold a compelling starting point for the discovery of novel therapeutic agents.

This document provides a comprehensive technical overview, from the foundational synthesis to detailed protocols for evaluating the potential anticancer and antimicrobial activities of these derivatives. It is designed not as a rigid set of instructions, but as a strategic guide to empower researchers to explore the full therapeutic landscape of this intriguing chemical series.

I. The Strategic Design: Chemical Rationale of the Core Scaffold

The this compound scaffold is a deliberate convergence of chemical features intended to confer specific biological properties.

  • The 2-Aminopyridine Core: This moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules.

  • The C5-Bromo Substituent: The introduction of a halogen, such as bromine, at the 5-position of the pyridine ring significantly influences the molecule's electronic properties and lipophilicity. This can enhance membrane permeability and introduce specific interactions within protein binding pockets.

  • The N-(oxolan-2-yl)methyl Group: This tetrahydrofurfuryl substituent provides a flexible, yet conformationally constrained, side chain. The ether oxygen can act as a hydrogen bond acceptor, and the overall group contributes to the molecule's solubility and pharmacokinetic profile.

II. Synthesis of this compound and its Derivatives

A plausible and efficient synthetic route to the target compound and its derivatives begins with the commercially available precursor, 2-amino-5-bromopyridine. The synthesis can be approached in a straightforward, two-step process involving N-acylation followed by bromination and hydrolysis, or through direct N-alkylation.

Protocol 1: Synthesis of the Precursor, 2-Amino-5-bromopyridine

This protocol is adapted from established methods for the bromination of 2-aminopyridine.[3]

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Bromine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Acylation: In a round-bottom flask, dissolve 2-aminopyridine in acetic anhydride. The ratio of acetic anhydride to 2-aminopyridine should be approximately 1.6:1. Reflux the mixture.

  • Bromination: Cool the reaction mixture and carefully add bromine at a 1.1:1 molar ratio relative to the initial 2-aminopyridine, maintaining the temperature at approximately 50°C.

  • Hydrolysis: After the bromination is complete, cool the mixture to room temperature and add a 50% aqueous solution of NaOH to hydrolyze the acetyl group.

  • Extraction and Purification: Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol outlines the N-alkylation of 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • 2-(Bromomethyl)tetrahydrofuran or 2-(chloromethyl)tetrahydrofuran

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine in the chosen anhydrous solvent.

  • Deprotonation: Add the base portion-wise at 0°C and stir the mixture for a short period to facilitate the deprotonation of the amino group.

  • Alkylation: Slowly add a solution of 2-(bromomethyl)tetrahydrofuran or 2-(chloromethyl)tetrahydrofuran in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

III. Evaluation of Potential Anticancer Activity

Derivatives of the 2-aminopyridine scaffold have shown promise as anticancer agents.[4] A systematic evaluation of novel derivatives is crucial to identify lead compounds and understand their mechanism of action.

Experimental Workflow for Anticancer Screening

Caption: Workflow for anticancer drug screening.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity
DerivativeModificationCell LineIC50 (µM)
Parent Compound -MCF-7Value
Derivative 1 e.g., 4'-fluoroMCF-7Value
Derivative 2 e.g., 3'-methoxyMCF-7Value
Parent Compound -HCT116Value
Derivative 1 e.g., 4'-fluoroHCT116Value
Derivative 2 e.g., 3'-methoxyHCT116Value

Note: The values in this table are placeholders and would be populated with experimental data.

IV. Evaluation of Potential Antimicrobial Activity

The 2-aminopyridine scaffold is also a promising starting point for the development of new antimicrobial agents.[5]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial drug screening.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity
DerivativeModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Compound -ValueValueValue
Derivative 1 e.g., 4'-fluoroValueValueValue
Derivative 2 e.g., 3'-methoxyValueValueValue

Note: The values in this table are placeholders and would be populated with experimental data.

V. Structure-Activity Relationship (SAR) and Future Directions

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives will allow for the elucidation of a structure-activity relationship (SAR).[6]

Key areas for SAR exploration include:

  • Substitution on the Pyridine Ring: Investigating the effect of replacing the bromine at C5 with other halogens (Cl, F) or with small alkyl or alkoxy groups.

  • Modification of the N-substituent: Exploring different ring sizes and substitutions on the oxolane ring, or replacing it with other heterocyclic or acyclic moieties.

  • Substitution on the Amino Group: While the current focus is on a secondary amine, exploration of tertiary amines could be of interest.

A thorough understanding of the SAR will guide the rational design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

VI. Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. This guide has provided a comprehensive framework for the synthesis and biological evaluation of derivatives based on this core structure. By employing the detailed protocols and strategic workflows outlined herein, researchers can systematically explore the therapeutic potential of this chemical class and contribute to the discovery of the next generation of medicines.

VII. References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). The Pharma Innovation Journal. [Link]

  • 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. (n.d.). Asian Journal of Chemistry. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2009). Huaxue Shiji. [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). Journal of Medicinal Chemistry. [Link]

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. [Link]

  • Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. (2021). Polycyclic Aromatic Compounds. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). International Journal of Molecular Sciences. [Link]

  • Synthesis, in vitro antimicrobial, anticancer evaluation and QSAR studies of N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides. (2013). Arabian Journal of Chemistry. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design.org. [Link]

Sources

The Strategic Utility of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine as a building block in medicinal chemistry.

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. The careful incorporation of specific structural motifs can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide delves into the multifaceted potential of this compound, a versatile building block poised for significant applications in drug discovery. We will explore its synthesis, physicochemical properties, and its strategic deployment in the creation of kinase inhibitors, GPCR modulators, and other emerging therapeutic classes. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this promising scaffold in their quest for innovative medicines.

Introduction: The Rise of Privileged Scaffolds in Medicinal Chemistry

The concept of "privileged scaffolds" has become a cornerstone of modern drug design. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The strategic functionalization of such scaffolds allows for the rapid generation of diverse chemical libraries with a higher probability of identifying potent and selective drug candidates.

1.1 The Bromo-pyridinyl Moiety: A Versatile Anchor for Molecular Exploration

The 5-bromopyridin-2-amine core is a well-established privileged scaffold in medicinal chemistry. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. This allows for the facile introduction of a diverse range of substituents at the 5-position of the pyridine ring, facilitating the exploration of structure-activity relationships (SAR). Furthermore, the 2-amino group provides a crucial hydrogen bond donor and a site for further derivatization.

1.2 The (Oxolan-2-yl)methyl Group: Modulating Physicochemical Properties

The (oxolan-2-yl)methyl, or tetrahydrofurfuryl, moiety is frequently incorporated into drug candidates to enhance their physicochemical properties. The cyclic ether can act as a hydrogen bond acceptor, improving aqueous solubility and potentially influencing interactions with biological targets. Its non-planar, three-dimensional structure can also disrupt planarity in larger molecules, which can be advantageous for improving metabolic stability and reducing the potential for off-target toxicities associated with flat, aromatic systems.

1.3 Synergy and Significance: Why this compound?

The combination of the 5-bromopyridin-2-amine scaffold with the (oxolan-2-yl)methyl group in This compound creates a building block with a unique and powerful set of attributes. It offers a pre-installed element for improving drug-like properties while retaining the synthetic versatility of the bromo-pyridine core. This strategic combination allows medicinal chemists to efficiently construct complex molecules with a higher likelihood of possessing favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis of this compound is crucial for its widespread adoption as a building block.

2.1 Retrosynthetic Analysis and Common Synthetic Routes

The most direct approach to the synthesis of this compound involves the nucleophilic substitution of a suitable starting material with (oxolan-2-yl)methanamine or the reductive amination of 2-amino-5-bromopyridine with tetrahydrofuraldehyde. A common and effective method is the nucleophilic aromatic substitution of 2,5-dibromopyridine with (oxolan-2-yl)methanamine.

cluster_retrosynthesis Retrosynthetic Analysis Target This compound SM1 2,5-dibromopyridine Target->SM1 C-N disconnection SM2 (oxolan-2-yl)methanamine Target->SM2 C-N disconnection

Caption: Retrosynthetic analysis of the target molecule.

2.2 Detailed Experimental Protocol: A Reliable and Scalable Synthesis

Reaction: Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • (Oxolan-2-yl)methanamine (Tetrahydrofurfurylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in DMF, add (oxolan-2-yl)methanamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

2.3 Spectroscopic and Analytical Profile

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridinyl protons, the CH₂ and CH protons of the oxolane ring, and the NH proton.
¹³C NMR Resonances for the five distinct carbons of the pyridine ring and the four carbons of the oxolane moiety.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the compound, showing the characteristic isotopic pattern for a monobrominated compound.
HPLC A single major peak indicating high purity.

2.4 Tabulated Physicochemical Properties

Property Predicted Value
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
logP ~2.5
Topological Polar Surface Area 45.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Applications in Medicinal Chemistry: Case Studies

The strategic utility of this compound is best illustrated through its application in the synthesis of various classes of therapeutic agents.

3.1 Case Study 1: As a Key Intermediate in the Synthesis of Kinase Inhibitors

3.1.1 Rationale for Use and SAR Insights

Kinase inhibitors are a major class of targeted cancer therapies. The 2-aminopyridine scaffold is a common feature in many approved kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase domain. The 5-position of the pyridine ring is a crucial vector for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. The (oxolan-2-yl)methyl group can improve the solubility and overall drug-like properties of the final inhibitor.

3.1.2 Detailed Synthetic Scheme

cluster_synthesis Synthesis of a Generic Kinase Inhibitor Start This compound Intermediate1 Coupled Intermediate Start->Intermediate1 Suzuki Coupling (Arylboronic acid, Pd catalyst, base) Final_Product Kinase Inhibitor Intermediate1->Final_Product Further Functionalization

Caption: General synthetic route to kinase inhibitors.

3.1.3 Biological Activity and Therapeutic Potential

By employing a Suzuki-Miyaura cross-coupling reaction, a variety of aryl or heteroaryl moieties can be introduced at the 5-position of the this compound core. This allows for the systematic exploration of SAR to optimize potency and selectivity against a specific kinase target. The resulting compounds have the potential for development as treatments for various cancers and inflammatory diseases.

3.2 Case Study 2: Role in the Development of GPCR Modulators

3.2.1 Structural Contributions to Receptor Affinity and Selectivity

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern drugs. The 5-bromopyridin-2-amine scaffold can serve as a central core for the construction of GPCR ligands. The substituent introduced at the 5-position can be designed to interact with specific residues within the receptor's binding pocket, while the (oxolan-2-yl)methyl group can provide additional interactions and favorable physicochemical properties.

3.2.2 Workflow for Library Synthesis and Screening

cluster_workflow Library Synthesis and Screening Workflow Start This compound Library Diverse Library of Analogs Start->Library Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Op Lead Optimization Hit->Lead_Op

Caption: Workflow for GPCR modulator development.

Experimental Protocols: Best Practices

The successful application of this compound as a building block relies on the efficient execution of key cross-coupling reactions.

4.1 Protocol 1: Suzuki-Miyaura Cross-Coupling Reactions

Reaction: General procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst

  • Sodium carbonate (Na₂CO₃) (2.0 eq) or other suitable base

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degas the solvent mixture (dioxane/water) by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

4.2 Protocol 2: Buchwald-Hartwig Amination

Reaction: General procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq) or other suitable palladium precatalyst

  • Xantphos (0.04 eq) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 eq) or other suitable base

  • Toluene or dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the this compound and the secondary amine.

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: A Valuable Tool for the Medicinal Chemist's Toolbox

This compound represents a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a versatile synthetic handle (the bromine atom) and a property-modulating moiety (the tetrahydrofurfuryl group) provides medicinal chemists with a powerful tool for the efficient construction of diverse and drug-like compound libraries. The ability to readily engage in robust and scalable cross-coupling reactions further enhances its utility. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious application of such well-conceived building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.

References

Due to the specific and potentially novel nature of the exact molecule "this compound", the following references provide authoritative context on the core chemical moieties and reactions discussed. These serve as a foundation for the principles and protocols outlined in this guide.

  • Title: The 2-Aminopyridine Scaffold in Medicinal Chemistry Source: A comprehensive review on the prevalence and utility of the 2-aminopyridine motif in drug design, highlighting its role in kinase inhibition. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Source: A detailed overview of the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis and crucial for the functionalization of aryl halides. URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: An authoritative resource on the Buchwald-Hartwig amination, detailing its mechanism, scope, and application in the synthesis of pharmaceuticals. URL: [Link]

  • Title: The Role of Halogen Atoms in Drug Design Source: A review discussing the strategic use of halogens, including bromine, in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: An exploration of the concept of privileged scaffolds and their importance in the design of novel bioactive compounds. URL: [Link]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines

Pyridyl-containing compounds are foundational scaffolds in modern pharmaceuticals and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4] This guide focuses on a particularly relevant substrate, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine, a molecule incorporating a 2-aminopyridine moiety. Such structures are of profound interest in drug discovery, often serving as key building blocks for kinase inhibitors and other targeted therapeutics.[2]

However, the coupling of 2-aminopyridines presents a unique set of challenges. The Lewis basic nitrogen atoms of both the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or poisoning.[5][6] This phenomenon, often termed the "2-pyridyl problem," can result in sluggish reactions, low yields, or complete reaction failure.[7][8] Therefore, a carefully optimized protocol is not merely beneficial but essential for success.

This document provides a detailed examination of the mechanistic nuances, critical experimental parameters, and a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][9][10] Understanding this cycle is critical for troubleshooting and optimizing the reaction for challenging substrates like 2-aminopyridines.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArylHalide Aryl-X (5-bromo-N-substituted-pyridin-2-amine) Pd0->ArylHalide OxAdd Oxidative Addition OxAdd->Pd0 PdII_Aryl Aryl-Pd(II)-X L₂ PdII_Aryl->OxAdd BoronicAcid Aryl'-B(OH)₂ + Base PdII_Aryl->BoronicAcid Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ PdII_Diaryl->Pd0  Regenerates  Catalyst PdII_Diaryl->Transmetal RedElim Reductive Elimination RedElim->PdII_Diaryl Product Aryl-Aryl' (Product) Product->RedElim ArylHalide->OxAdd R¹-X BoronicAcid->Transmetal [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the carbon-bromine bond of the 5-bromopyridine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides, but is generally efficient for aryl bromides.[11]

  • Transmetalation : This crucial step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[3][11][12]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10]

For 2-aminopyridines, the key challenge is preventing the Lewis basic nitrogens from coordinating to the palladium center, which can sequester the catalyst and stall the cycle.[5] The choice of ligand is paramount in mitigating this issue.

Critical Experimental Parameters: A Scientist's Perspective

Success in coupling challenging substrates like this compound hinges on the rational selection of four key components: the palladium source/ligand, the base, the solvent, and the temperature.

The Catalyst System: Ligand Selection is Key

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove ineffective for this substrate due to the catalyst inhibition problem.[5] More advanced catalyst systems are required.

  • Rationale for Choice : Electron-rich and sterically hindered phosphine ligands are essential.[13] These ligands promote the crucial oxidative addition and reductive elimination steps while their bulkiness helps to create a coordinatively unsaturated palladium center that is less susceptible to poisoning by the aminopyridine nitrogens.

  • Recommended Systems :

    • Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent choice.[14][15] The dppf ligand provides both electron-richness and a specific bite angle that is highly effective for a range of cross-couplings, including those involving pyridines.

    • Buchwald Ligands : Ligands such as SPhos and XPhos, used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are highly active and have demonstrated success in coupling challenging heteroaryl compounds, even those containing basic amino groups.[13][16][17]

The Base: More Than Just a Proton Scavenger

The base is not a passive component; it is integral to the transmetalation step.[3][12] Its strength and solubility influence reaction kinetics and side-product formation.

  • Rationale for Choice : A moderately strong base is needed to activate the boronic acid without promoting significant protodeboronation (a common side reaction where the boronic acid is replaced by a proton).[5][18]

  • Recommended Bases :

    • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) : Often used as a 2M aqueous solution, these are effective and economical choices for many Suzuki couplings.[1][19]

    • Potassium Phosphate (K₃PO₄) : A stronger base that can be highly effective, particularly when using advanced ligand systems like SPhos or XPhos.[13][16] It is often used in anhydrous conditions or with minimal water.

The Solvent System: A Balancing Act

The solvent must solubilize all reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Rationale for Choice : A polar aprotic solvent is typically preferred. The addition of water is common when using carbonate bases, creating a biphasic system that can accelerate the reaction.[3] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5][20]

  • Recommended Solvents :

    • 1,4-Dioxane : A versatile and widely used solvent for Suzuki couplings.[20][21]

    • Dimethoxyethane (DME) : Another excellent choice, often yielding high-yield results.[1][14]

    • Toluene : Can be effective, especially in anhydrous systems.

Temperature and Reaction Time
  • Rationale : Most Suzuki couplings require heating to overcome the activation energy barriers, particularly for the oxidative addition and reductive elimination steps. Reaction progress should be monitored to determine the optimal time.

  • Recommended Conditions : A temperature range of 80-100 °C is a good starting point.[14][20] Reactions are typically run for 2 to 24 hours. Microwave-assisted protocols can significantly shorten reaction times to 10-30 minutes at temperatures of 120-150 °C.[20]

Comparative Data: Catalyst and Base Selection

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of various bromopyridine substrates, providing a valuable reference for optimizing the reaction of this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical YieldReference
Pd(dppf)Cl₂K₂CO₃DME802High[1][14]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane85-9512-18Moderate to Good[22]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004High to Excellent[16]
Pd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂ORT - 8012Excellent[13]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

DOT Script for Experimental Workflow

Workflow start Start: Assemble Reagents reagents To Oven-Dried Schlenk Flask: 1. 5-bromo-N-substrate (1.0 mmol) 2. Arylboronic Acid (1.2 mmol) 3. Pd(dppf)Cl₂ (0.03 mmol) 4. K₂CO₃ (2.0 mmol) start->reagents atmosphere Evacuate & Backfill with Inert Gas (3x) (e.g., Argon) reagents->atmosphere solvent Add Degassed Solvent (DME/H₂O 4:1, 5 mL) via Syringe atmosphere->solvent reaction Heat with Vigorous Stirring (80-90 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Complete: Cool to RT Dilute with EtOAc Wash with H₂O & Brine monitor->workup Complete purify Dry (Na₂SO₄), Filter, Concentrate Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethoxyethane (DME), anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:
  • Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.[5]

  • Solvent Addition : Prepare a degassed 4:1 mixture of DME and water by bubbling Argon through the mixture for 15-20 minutes. Add 5 mL of this degassed solvent mixture to the reaction vessel via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is predicated on a nuanced understanding of the catalytic cycle and the mitigation of catalyst inhibition by the 2-aminopyridine moiety. By employing robust, electron-rich, and sterically hindered phosphine ligands such as dppf, in combination with a carefully selected base and solvent system, researchers can reliably access a diverse array of novel 2,5-disubstituted aminopyridine derivatives. The protocols and insights provided herein offer a validated pathway for scientists in drug discovery and materials science to harness the power of this critical cross-coupling reaction.

References

  • Milne, J. E., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • BenchChem. (2025). Unsuccessful Suzuki Coupling with 2-chloro-3-aminopyridine troubleshooting.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table].
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • BenchChem. (2025). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Le, J. A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Riaz, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Carey, J. S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, owing to its broad substrate scope and functional group tolerance, which surpasses many classical methods for C-N bond formation.[1] This guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination using 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine as a heteroaromatic halide substrate. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for successfully coupling challenging heteroaromatic amines, and provide a self-validating, step-by-step protocol for researchers and drug development professionals.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide/pseudohalide and a primary or secondary amine in the presence of a base.[2][4] The reaction's success hinges on a catalytic cycle that masterfully orchestrates the formation of the new C-N bond while regenerating the active catalyst.

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the heteroaryl halide. This is often the rate-determining step of the cycle.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_legend Key Species pd0 Active Pd(0)Ln Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex Pd(II)-Amido Complex (Ar-Pd(II)L2-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - H-Base+Br-) amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination dummy->pd0  Regeneration ArBr 5-bromo-N-... pyridin-2-amine Amine Coupling Partner (e.g., Morpholine)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Aminating Pyridine Substrates

The presence of the pyridine nitrogen introduces specific challenges not encountered with simple aryl halides. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] Furthermore, the electron-deficient nature of the pyridine ring can affect the rate of oxidative addition.[7] Careful selection of the catalyst system is therefore paramount.

The Substrate: this compound

This substrate contains multiple potential coordination sites: the pyridine nitrogen, the exocyclic amine nitrogen, and the ether oxygen on the tetrahydrofurfuryl group. The primary challenge is mitigating the inhibitory effect of the pyridine nitrogen.

Selection of the Catalyst System

The choice of palladium precursor and, more critically, the phosphine ligand is the most important factor for a successful reaction.[7][8]

  • Palladium Precursor: Standard precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. However, modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred as they provide more consistent formation of the active Pd(0) species and can lead to cleaner reactions.[6]

  • Ligand Selection: For challenging heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands are the gold standard.[1][7] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps. Their steric bulk creates a coordination environment around the palladium that favors the productive catalytic cycle over catalyst deactivation pathways.

Ligand GenerationRepresentative LigandsKey Features & Applications
First Generation P(o-tolyl)₃Early systems, effective for aryl bromides and simple amines.[4]
Bidentate Ligands BINAP, dppfImproved reactivity, allowing for the coupling of primary amines.[1]
Bulky Monodentate XPhos, SPhos, BrettPhos, RuPhosState-of-the-art for challenging substrates, including heteroaryl chlorides and hindered amines. High activity and broad scope.[4]

For the target substrate, a bulky monodentate ligand from the third generation, such as XPhos or BrettPhos , is highly recommended to overcome catalyst inhibition and achieve high yields.[4]

Choice of Base and Solvent
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[9] Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, with LiHMDS being particularly useful for substrates with base-sensitive functional groups.[4][6]

  • Solvent: The reaction requires an anhydrous, aprotic solvent. Toluene and 1,4-dioxane are the most common choices.[2][8] It is critical to use a dry solvent, as water can interfere with the catalyst and base.

Detailed Experimental Protocol

This protocol describes a representative amination of This compound with morpholine .

Experimental_Workflow start Start: Assemble Reagents setup Combine Solid Reagents in Oven-Dried Reaction Tube start->setup inert Seal Tube, Evacuate and Backfill with Argon (3x) setup->inert add_liquids Add Anhydrous Toluene and Morpholine via Syringe inert->add_liquids heat Heat Reaction to 100 °C with Vigorous Stirring add_liquids->heat monitor Monitor Reaction Progress by LC-MS / TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Workup: Quench, Extract, Wash, Dry cool->workup purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Figure 2: General experimental workflow for the amination protocol.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • XPhos Pd G3 Precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Equipment:

    • Oven-dried 10 mL reaction tube with a PTFE-lined screw cap

    • Magnetic stir plate with heating block

    • Magnetic stir bar

    • Syringes and needles

    • Schlenk line or glovebox for inert atmosphere

    • Standard laboratory glassware for workup and purification

    • Flash chromatography system

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[10]

  • Reaction Setup (in a glovebox or on a Schlenk line):

    • To an oven-dried 10 mL reaction tube containing a magnetic stir bar, add this compound (e.g., 257 mg, 1.0 mmol).

    • Add the XPhos Pd G3 precatalyst (e.g., 17 mg, 0.02 mmol, 2 mol%).

    • Add sodium tert-butoxide (e.g., 135 mg, 1.4 mmol). Causality Note: The base must be added as a solid under an inert atmosphere to prevent degradation and ensure its activity.

  • Sealing and Reagent Addition:

    • Seal the reaction tube with the PTFE-lined screw cap.

    • If not in a glovebox, remove the tube from the inert atmosphere source, then briefly evacuate and backfill with argon (repeat this cycle 3 times).

    • Through the septum of the cap, add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (e.g., 105 µL, 1.2 mmol) via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated heating block at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. Self-Validation Note: The reaction progress should be monitored periodically (e.g., every 2 hours) by taking a small aliquot, quenching it, and analyzing by LC-MS or TLC to determine the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature.

    • Carefully uncap the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Conversion Catalyst deactivation/inhibition.[7]Ensure strictly anhydrous/anaerobic conditions. Switch to a bulkier ligand (e.g., BrettPhos) or a more robust precatalyst (e.g., G4).[6]
Insufficiently active base.Use freshly opened, high-purity NaOtBu or K₃PO₄. Ensure it is handled exclusively under an inert atmosphere.
Formation of Side Products Hydrodehalogenation (replacement of Br with H).This can occur if trace water is present. Ensure all reagents and solvents are scrupulously dry.
Product degradation.Aminopyridines can be sensitive to strong bases at high temperatures.[11] Consider lowering the temperature or using a milder base like K₃PO₄.
Difficult Purification Ligand-related impurities.During workup, washing with a dilute acid solution can sometimes help remove residual phosphine ligands.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective transformation when the correct parameters are employed. Success is dictated by the rational choice of a bulky, electron-rich phosphine ligand to overcome the inherent challenges of pyridine-containing substrates. By following the detailed protocol and understanding the causality behind each experimental choice, researchers can reliably synthesize complex aminopyridine structures, paving the way for advancements in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to synthesize a diverse array of substituted pyridine derivatives. This document delves into the mechanistic underpinnings of key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights into reagent selection and reaction optimization.

Introduction: The Strategic Importance of this compound

The 2-aminopyridine scaffold is a privileged motif in numerous biologically active compounds and approved pharmaceuticals. The bromine atom at the 5-position of this compound serves as a versatile synthetic handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental to modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] The N-(oxolan-2-yl)methyl (or tetrahydrofurfuryl) substituent can influence the molecule's physicochemical properties and may engage in crucial binding interactions within a biological target.

This guide provides detailed, field-proven protocols for the derivatization of this key intermediate, empowering researchers in drug development to accelerate their discovery programs.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3] A foundational understanding of this cycle is paramount for troubleshooting and optimizing reactions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aminopyridine substrate, forming a Pd(II) complex.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) delivers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[4]

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; ox_add [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="R-Pd(II)L_n-Br", fillcolor="#F1F3F4"]; transmetal [label="Transmetalation", shape=plaintext]; pd2_coupled [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4"]; red_elim [label="Reductive\nElimination", shape=plaintext];

pd0 -> ox_add [label="R-Br"]; ox_add -> pd2_complex; pd2_complex -> transmetal [label="R'-M"]; transmetal -> pd2_coupled; pd2_coupled -> red_elim [label=""]; red_elim -> pd0 [label="R-R'"]; } mend Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The choice of ligands (L), base, and solvent is critical as they influence the rate and efficiency of each step in the cycle.[3] For electron-rich substrates like 2-aminopyridines, specialized ligands are often necessary to promote efficient oxidative addition and reductive elimination.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and hetero-biaryl structures by coupling an organoboron reagent with an organic halide.[1][5]

Rationale for Reagent Selection:
  • Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings.[6] Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand can be used.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, but for challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be required.

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential to activate the boronic acid for transmetalation.[7] K₃PO₄ is often a good choice for aminopyridine substrates.[6]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as water can aid in the dissolution of the base and facilitate the reaction.[6]

Detailed Protocol: Synthesis of 5-Aryl-N-[(oxolan-2-yl)methyl]pyridin-2-amine

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Combine Reagents", fillcolor="#F1F3F4"]; degas [label="Degas Mixture", fillcolor="#F1F3F4"]; heat [label="Heat & Stir", fillcolor="#F1F3F4"]; monitor [label="Monitor by\nTLC/LC-MS", fillcolor="#F1F3F4"]; workup [label="Aqueous Workup", fillcolor="#F1F3F4"]; purify [label="Purification", fillcolor="#F1F3F4"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> degas -> heat -> monitor -> workup -> purify -> product; } mend Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Commercially available and effective for many substrates.[6]
Base K₃PO₄ (2-3 eq)Effective for aminopyridine substrates, minimizing side reactions.[6]
Solvent 1,4-Dioxane/H₂O (4:1)Good solvent for reagents and facilitates base activity.[6]
Temperature 85-95 °CPromotes reaction without significant decomposition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[8][9]

Rationale for Reagent Selection:
  • Palladium Precatalyst: Precatalysts like RuPhos Pd G3 or XPhos Pd G3 are highly effective as they readily generate the active Pd(0) species.[2] Using a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand is also common.[10]

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are crucial for coupling with aminopyridines, as they facilitate both oxidative addition and reductive elimination.[2]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10][11] LHMDS can be advantageous for substrates with sensitive functional groups.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[9]

Detailed Protocol: Synthesis of 5-(Amino)-N-[(oxolan-2-yl)methyl]pyridin-2-amine Derivatives

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • RuPhos Pd G3 (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the amine, NaOtBu, and the RuPhos Pd G3 precatalyst to a dry reaction tube.

  • Add anhydrous toluene.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst RuPhos Pd G3 (2 mol%)Highly active precatalyst for C-N coupling of heteroaryl halides.[2]
Base NaOtBu (1.4 eq)Strong, non-nucleophilic base suitable for a wide range of amines.[10]
Solvent TolueneAnhydrous, aprotic solvent commonly used in Buchwald-Hartwig reactions.[9]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of great utility in medicinal chemistry.[12][13]

Rationale for Reagent Selection:
  • Palladium Catalyst: A combination of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, and a phosphine ligand is typically used.[14][15]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that facilitates the transmetalation step.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to both neutralize the HX byproduct and facilitate the formation of the copper acetylide.[13]

  • Solvent: Solvents like DMF, THF, or an excess of the amine base are commonly employed.[15]

Detailed Protocol: Synthesis of 5-(Alkynyl)-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add anhydrous DMF and Et₃N.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2.5 mol%)A stable and effective Pd(II) precatalyst.[14]
Co-catalyst CuI (5 mol%)Essential for the formation of the copper acetylide intermediate.[12]
Base/Solvent Et₃N in DMFEt₃N acts as both base and co-solvent; DMF is a good polar aprotic solvent.[15]
Temperature 60-100 °CTemperature depends on the reactivity of the alkyne.

Heck Reaction: Alkenylation of the Pyridine Core

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-substituted pyridines.[16][17]

Rationale for Reagent Selection:
  • Palladium Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective catalyst precursor.[18]

  • Ligand: While some Heck reactions can be performed "ligand-free" (the alkene or solvent can act as a ligand), phosphine ligands like P(o-tolyl)₃ or bulky N-heterocyclic carbene (NHC) ligands can improve yields and selectivity.

  • Base: An organic or inorganic base is required to neutralize the HBr formed during the reaction. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.[18]

  • Solvent: Polar aprotic solvents such as DMF or NMP are typically used.[18]

Detailed Protocol: Synthesis of 5-(Alkenyl)-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene and anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 100-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)A classic and effective catalyst system for Heck reactions.
Base K₂CO₃ (2 eq)Inorganic base suitable for a wide range of alkenes.[18]
Solvent DMFHigh-boiling polar aprotic solvent that facilitates the reaction.[18]
Temperature 100-130 °CHigher temperatures are often required for Heck reactions.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse library of novel compounds for drug discovery and development. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a solid foundation for researchers. Further optimization of ligands, bases, and reaction conditions may be necessary for particularly challenging substrates. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • McMahon, C. M., & Alexanian, E. J. (2012). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides.
  • Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 117(48), 1159-1160.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 956-959.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Maccari, R., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6764-6781.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(20), 4540-4543.
  • Al-Masoudi, N. A., et al. (2012).
  • Yakaiah, T., et al. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • Britton, J., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(5), 823-829.
  • Myers, A. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • Öcal, N., & Er, M. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5698-5708.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 2154-2162.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017).
  • PubMed. (2021). Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)
  • National Institutes of Health. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • ResearchGate. (2019). 5-(Alkynyl)
  • Molecules. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • National Institutes of Health. (2021). Reactivity of 5‐(Alkynyl)dibenzothiophenium Salts: Synthesis of Diynes, Vinyl Sulfones, and Phenanthrenes.
  • National Institutes of Health. (2009). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides.
  • Google Patents. (2021). Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
  • ResearchGate. (2021). Reactivity of 5‐(Alkynyl)dibenzothiophenium Salts: Synthesis of Diynes, Vinyl Sulfones, and Phenanthrenes.
  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ResearchGate. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • Royal Society of Chemistry. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

The 2-aminopyridine motif is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] The strategic functionalization of this core scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis and application of a particularly valuable building block: 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine . The bromine atom at the 5-position serves as a versatile handle for introducing diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This enables extensive exploration of the chemical space directed towards the solvent-exposed region of the ATP-binding pocket. Furthermore, the N-linked (oxolan-2-yl)methyl group, also known as a tetrahydrofurfuryl group, can occupy and interact with adjacent hydrophobic pockets, contributing to enhanced binding affinity and selectivity.[1]

This document provides a comprehensive overview of the synthesis of this key scaffold and its subsequent elaboration into potent kinase inhibitors, with a particular focus on the rationale behind the chosen synthetic strategies and methodologies. The protocols detailed herein are designed to be robust and adaptable for researchers in medicinal chemistry and drug discovery.

Core Data Summary: Physicochemical Properties of the Scaffold

For ease of reference, the key physicochemical properties of the central building block, this compound, are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O---
Molecular Weight 257.13 g/mol ---
CAS Number 1036500-56-7---
Appearance Off-white to pale yellow solid---
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents---

Experimental Protocols: From Starting Materials to Advanced Intermediates

The synthesis of kinase inhibitors from the this compound scaffold can be logically divided into two main stages: the synthesis of the scaffold itself and its subsequent diversification via cross-coupling reactions.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the target scaffold begins with the commercially available 2-aminopyridine and proceeds through a two-step sequence: electrophilic bromination followed by N-alkylation.

Workflow for Scaffold Synthesis

A 2-Aminopyridine B Bromination A->B N-Bromosuccinimide (NBS) or Br₂ C 2-Amino-5-bromopyridine B->C D N-Alkylation C->D 2-(Bromomethyl)tetrahydrofuran, Base E This compound D->E

Caption: Synthetic workflow for the preparation of the core scaffold.

Protocol 1.1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

  • Scientific Rationale: The amino group of 2-aminopyridine is an activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (positions 3 and 5). Due to steric hindrance from the amino group, substitution at the 5-position is generally favored. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, often leading to higher selectivity and easier handling compared to liquid bromine.[5]

  • Materials:

    • 2-Aminopyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-bromopyridine as a solid.

Protocol 1.2: N-Alkylation of 2-Amino-5-bromopyridine

  • Scientific Rationale: The N-alkylation of 2-aminopyridines can sometimes be challenging due to the potential for competing reactions and the reduced nucleophilicity of the amino group. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to deprotonate the amine, forming a more nucleophilic amide anion. Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

  • Materials:

    • 2-Amino-5-bromopyridine

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-(Bromomethyl)tetrahydrofuran

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add 2-(bromomethyl)tetrahydrofuran (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield this compound.

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the scaffold is now poised for the introduction of various aryl and heteroaryl groups, a key step in building a library of potential kinase inhibitors. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation.[3][4]

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Scaffold-Br OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdBr->ArPdAr Ar'-B(OR)₂ Base Transmetal Transmetalation Transmetal->ArPdBr ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->ArPdAr Product Ar-Ar' Product->RedElim Scaffold Scaffold-Br Scaffold->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal RTK Receptor Tyrosine Kinase (RTK) ACK1 ACK1 RTK->ACK1 Activation Downstream Downstream Signaling (e.g., AKT pathway) ACK1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->ACK1 Inhibition

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of a primary amino group on the pyridine ring offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Derivatization of this amino group can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group of this compound. We will explore three common and robust derivatization strategies: acylation, sulfonylation, and alkylation. Each section will provide a theoretical background, a step-by-step experimental protocol, and guidance on the characterization of the resulting products.

Acylation of the Amino Group: Synthesis of Amides

Acylation of the 2-amino group of the pyridine ring is a fundamental transformation that introduces an amide functionality. This modification is widely used in medicinal chemistry to modulate the electronic properties of the aromatic system and to introduce new interaction points for binding to biological targets. The resulting amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition.

Underlying Principle

The acylation reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, thereby increasing its nucleophilicity.

Experimental Protocol: Acetylation with Acetyl Chloride

This protocol describes a representative acylation using acetyl chloride to yield N-(5-bromo-2-((oxolan-2-ylmethyl)amino)pyridin-1-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-(5-bromo-2-((oxolan-2-ylmethyl)amino)pyridin-1-yl)acetamide.[1][2]

Characterization Data

The structure of the acetylated product can be confirmed by various spectroscopic methods.

Technique Expected Observations
¹H NMR Appearance of a new singlet corresponding to the acetyl methyl protons (around δ 2.2 ppm). A downfield shift of the pyridine ring protons may also be observed.
¹³C NMR Appearance of a new signal for the amide carbonyl carbon (around δ 170 ppm) and the acetyl methyl carbon.
Mass Spec (ESI-MS) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. The characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) should be present.[3]
FTIR Appearance of a strong C=O stretching vibration for the amide group (around 1680 cm⁻¹).
Acylation Workflow

acylation_workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Pyridine cool->add_base add_acyl_chloride Add Acetyl Chloride add_base->add_acyl_chloride react Stir at RT (2-4h) add_acyl_chloride->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Product: N-acetylated derivative purify->product

Caption: Workflow for the acylation of the starting material.

Sulfonylation of the Amino Group: Synthesis of Sulfonamides

Sulfonylation introduces a sulfonamide group, a common pharmacophore found in numerous drugs. This functional group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry can influence the overall shape of the molecule. The electron-withdrawing nature of the sulfonyl group can also impact the electronics of the pyridine ring.

Underlying Principle

Similar to acylation, sulfonylation is a nucleophilic substitution reaction where the amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is also typically performed in the presence of a base to facilitate the reaction and neutralize the generated HCl.

Experimental Protocol: Tosylation with p-Toluenesulfonyl Chloride

This protocol outlines the synthesis of N-(5-bromo-2-((oxolan-2-ylmethyl)amino)pyridin-1-yl)-4-methylbenzenesulfonamide using p-toluenesulfonyl chloride (TsCl).

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain the pure sulfonamide derivative.[4][5][6][7]

Characterization Data
Technique Expected Observations
¹H NMR Appearance of aromatic protons from the tosyl group (two doublets in the aromatic region) and a singlet for the methyl group of the tosyl moiety (around δ 2.4 ppm).
¹³C NMR Appearance of signals corresponding to the aromatic carbons and the methyl carbon of the tosyl group.
Mass Spec (ESI-MS) Observation of the molecular ion peak [M+H]⁺ with the characteristic bromine isotopic pattern.
FTIR Appearance of characteristic S=O stretching vibrations for the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹).
Sulfonylation Reaction Pathway

sulfonylation_pathway reagents Starting Amine + p-Toluenesulfonyl Chloride + Triethylamine in DCM nucleophilic_attack Nucleophilic attack of amino group on sulfur atom reagents->nucleophilic_attack 0 °C to RT intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Chloride intermediate->elimination product Sulfonamide Product elimination->product

Caption: Key steps in the sulfonylation reaction.

Alkylation of the Amino Group: Synthesis of Secondary and Tertiary Amines

Alkylation of the amino group introduces alkyl or arylalkyl substituents, which can significantly increase the lipophilicity and steric bulk of the molecule. This modification is often employed to improve membrane permeability and to probe specific binding pockets in biological targets. Reductive amination is a common and effective method for N-alkylation.[8]

Underlying Principle

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is a milder and more selective reducing agent.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-5-bromo-N'-((oxolan-2-yl)methyl)pyridin-2-amine via reductive amination with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-benzylated product.[9][10]

Characterization Data
Technique Expected Observations
¹H NMR Appearance of a new singlet or multiplet corresponding to the benzylic protons (around δ 4.5 ppm) and aromatic protons from the benzyl group.
¹³C NMR Appearance of signals for the benzylic carbon and the aromatic carbons of the benzyl group.
Mass Spec (ESI-MS) Observation of the molecular ion peak [M+H]⁺ with the characteristic bromine isotopic pattern.
Reductive Amination Logical Flow

reductive_amination_flow start Mix Amine, Aldehyde, & Acetic Acid in DCE imine_formation Imine Formation (1-2h) start->imine_formation add_stab Add Sodium Triacetoxyborohydride imine_formation->add_stab reduction In situ Reduction (overnight) add_stab->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Logical flow of the reductive amination protocol.

Purification and Analysis

Purification

For all derivatization reactions, purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography on silica gel is a standard and effective method.[1] The choice of eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be optimized using TLC to achieve good separation. In some cases, purification by distillation or recrystallization may also be applicable.[11]

Analytical Characterization

The identity and purity of the derivatized products should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is commonly used.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

A comprehensive analytical workflow is essential for ensuring the quality of the synthesized derivatives.[13]

Conclusion

The derivatization of the amino group in this compound provides a powerful avenue for the synthesis of novel compounds with potentially enhanced biological activities. The protocols for acylation, sulfonylation, and alkylation described in this guide are robust and can be adapted for a wide range of acylating, sulfonylating, and alkylating agents. Careful execution of these protocols, coupled with rigorous purification and analytical characterization, will enable researchers to efficiently generate libraries of derivatives for further investigation in drug discovery and development programs.

References

  • Ruthenium-Catalyzed Remote C-H Sulfonylation of N-Aryl-2-aminopyridines with Aromatic Sulfonyl Chlorides. Organic Letters. Available at: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. Available at: [Link]

  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. Available at: [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Process for the N-alkylation of aminopyridines. Google Patents.
  • Process for the preparation of substituted pyridines. Google Patents.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. Available at: [Link]

  • (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone methodology for identifying high-quality lead compounds. This approach leverages small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets, offering an efficient exploration of chemical space that often yields leads with superior drug-like properties. This document provides detailed application notes for 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine , a strategically designed fragment ideal for FBDD campaigns. We will elucidate the rationale behind its molecular architecture, detailing the synergistic roles of the 2-aminopyridine scaffold, the tetrahydrofurfuryl (oxolanylmethyl) group, and the critically positioned bromine atom. Comprehensive, field-proven protocols for primary screening, biophysical validation, structural elucidation via X-ray crystallography, and strategies for subsequent fragment elaboration are provided for researchers, scientists, and drug development professionals.

Rationale for Fragment Selection: A Molecule Designed for Discovery

The efficacy of this compound in an FBDD context stems from the distinct and complementary functions of its three primary structural components. The design is deliberate, intended to maximize information content from screening campaigns and provide clear, actionable paths for optimization.

  • The 2-Aminopyridine Core: This heterocycle is a well-established "privileged" scaffold in medicinal chemistry.[1][2] Its endo- and exocyclic nitrogen atoms provide defined hydrogen bond donor and acceptor sites, enabling it to form high-quality, directional interactions with protein targets. Its relative rigidity helps to minimize the entropic penalty upon binding, a key factor in achieving measurable affinity even for small fragments.[3]

  • The N-(oxolan-2-yl)methyl (Tetrahydrofurfuryl) Group: This substituent serves multiple critical functions. As a saturated, oxygen-containing heterocycle, it enhances aqueous solubility, a crucial property for biophysical screening.[4][5] The chiral center and non-planar structure introduce a three-dimensional (3D) vector, allowing the fragment to probe pockets with greater spatial complexity than a simple flat aromatic ring.[6] This 3D character is increasingly recognized as vital for developing novel and selective drug candidates.

  • The Bromine Atom: The Crystallographic & Synthetic Anchor: The bromine atom is the fragment's key strategic element.

    • Crystallographic Phasing: Bromine's significant anomalous scattering signal makes it an exceptionally powerful tool in X-ray crystallography.[7][8] For weakly binding fragments that yield ambiguous electron density, the bromine atom can be located unequivocally, providing an anchor point to confidently determine the fragment's precise binding pose and orientation.[9] This overcomes a major bottleneck in crystallographic FBDD.

    • Synthetic Handle for Elaboration: The bromo-substituent is a versatile synthetic handle for fragment evolution. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and vector-defined "growing" of the fragment into adjacent binding pockets to enhance potency and selectivity.[10]

Physicochemical Properties

This fragment is designed to comply with the empirical "Rule of Three," a guideline for effective fragment properties.

PropertyValue"Rule of Three" Guideline
Molecular Weight 257.13 g/mol < 300 Da
cLogP ~1.9≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3 (N_pyridine, N_amine, O_oxolane)≤ 3
Rotatable Bonds 3≤ 3

Data compiled from supplier information and standard cheminformatics software.[11]

Experimental Workflows and Protocols

A successful FBDD campaign requires a cascade of biophysical techniques to identify hits, validate their binding, and provide a structural basis for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation Lib Fragment Library (incl. Target Fragment) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR Screening Hits Initial Hits (μM-mM Affinity) SPR->Hits Identifies Binders NMR Orthogonal Validation: STD-NMR Hits->NMR Confirms Interaction Xray Structural Elucidation: X-ray Crystallography Hits->Xray Determines Structure Validated Validated Hit with Binding Pose Xray->Validated Chem Fragment Elaboration: Structure-Guided Chemistry Validated->Chem Design & Synthesize Lead Potent Lead Compound (nM Affinity) Chem->Lead Optimization

Caption: FBDD workflow for this compound.

Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in mass on a sensor chip surface in real time, allowing for the identification and kinetic characterization of fragment binding to an immobilized protein target.

Methodology:

  • Target Immobilization:

    • Covalently immobilize the purified protein target onto a CM5 sensor chip via amine coupling to achieve a surface density of 8,000-12,000 Response Units (RU).

    • Use a reference flow cell, activated and blocked in the same manner but without protein, to subtract bulk refractive index changes and non-specific binding.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in running buffer (e.g., HBS-EP+, pH 7.4). Ensure the final DMSO concentration is constant across all samples and does not exceed 2% (v/v).

  • SPR Analysis:

    • Perform a kinetic/affinity screen by injecting the fragment dilutions over both the target and reference flow cells.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds at a flow rate of 30 µL/min.

    • Include several buffer-only injections for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and buffer-only runs.

    • Fit the resulting binding isotherms to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K_D). A successful hit will show a concentration-dependent binding response.

Protocol 2.2: Structural Validation via X-ray Crystallography

Principle: This is the definitive method for validating a fragment hit. For this brominated fragment, it provides unambiguous evidence of binding and the precise atomic interactions with the target, leveraging anomalous scattering to pinpoint the fragment's location.

Methodology:

  • Protein Crystallization:

    • Generate apo-crystals of the target protein using a suitable method (e.g., hanging drop vapor diffusion). Optimize conditions to produce single, well-diffracting crystals (>50 µm).

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a concentration of 5-10 mM in a cryo-protectant-compatible mother liquor.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from 30 minutes to 24 hours. Causality: The incubation time is variable and must be optimized to allow fragment diffusion into the crystal without compromising crystal integrity.

  • Data Collection:

    • Harvest a soaked crystal, flash-cool it in liquid nitrogen, and mount it on a synchrotron beamline.

    • Crucially, collect a dataset at or near the bromine K-absorption edge (~0.92 Å / 13.47 keV). This will maximize the anomalous signal. Collect a high-resolution dataset at a standard wavelength (e.g., 1.0 Å) as well.

  • Structure Determination & Analysis:

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate an anomalous difference Fourier map. This map should reveal a strong peak corresponding to the bromine atom's position, confirming the fragment's presence and orientation.

    • Build the rest of the fragment into the corresponding electron density in the standard 2Fo-Fc and Fo-Fc maps, using the bromine position as the anchor.

    • Refine the structure and analyze the protein-fragment interactions (hydrogen bonds, hydrophobic contacts).

Protocol 2.3: Orthogonal Validation via Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a ligand-observed NMR technique that confirms direct binding. It works by selectively saturating protons on the protein; this saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand's protons, resulting in detectable signals only for true binders.

Methodology:

  • Sample Preparation:

    • Prepare two samples in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pD 7.4).

    • Sample A (STD): 10-20 µM protein target with 1 mM of the fragment.

    • Sample B (Reference): 1 mM fragment alone.

  • NMR Experiment:

    • Acquire a standard 1D proton spectrum for Sample B.

    • For Sample A, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will show only the signals from the fragment that were in close contact with the saturated protein protons.

    • Self-Validation: The presence of signals in the difference spectrum that correspond to the fragment's proton signals confirms a direct binding interaction.

Fragment Elaboration: From Hit to Lead

The bromine atom on the pyridine ring is the primary vector for synthetic elaboration. Structure-guided design, informed by the X-ray crystal structure, is paramount.

Caption: Conceptual elaboration of the fragment via its key chemical features.

Protocol 3.1: Representative Suzuki Coupling for Fragment Growth

Principle: To use the bromine atom as a synthetic handle to couple a new chemical moiety (R-group), chosen based on the structural data to occupy an adjacent pocket and form new favorable interactions.

  • Reaction Setup:

    • In a microwave vial, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2.5 equivalents).

  • Solvent and Degassing:

    • Add a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1).

    • Degas the mixture by bubbling with argon for 15 minutes. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or heat conventionally at 80-90 °C for 4-16 hours. Monitor reaction progress by LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the elaborated compound.

  • Validation:

    • Confirm the structure of the new, higher-molecular-weight compound by ¹H NMR, ¹³C NMR, and HRMS.

    • Test the new compound in the primary binding assay (e.g., SPR) to quantify the improvement in binding affinity.

Conclusion

This compound is a highly versatile and information-rich fragment for FBDD campaigns. Its design thoughtfully incorporates features that address common challenges in hit identification, validation, and optimization. The 2-aminopyridine core provides robust binding interactions, the tetrahydrofurfuryl moiety ensures favorable physicochemical properties, and the bromine atom serves as a dual-purpose tool for confident structural elucidation and straightforward synthetic elaboration. The protocols outlined herein provide a robust framework for leveraging this fragment to accelerate the discovery of novel, high-quality lead compounds.

References

  • Tiefenbrunn, T., Forli, S., Happer, M., Gonzalez, A., Tsai, Y., Soltis, M., Elder, J. H., Olson, A. J., & Stout, C. D. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical biology & drug design, 82(5), 537–544. Retrieved from [Link]

  • Tiefenbrunn, T., Forli, S., Happer, M., Gonzalez, A., Tsai, Y., Soltis, M., Elder, J. H., Olson, A. J., & Stout, C. D. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Protein manuscript, 82(5). Retrieved from [Link]

  • Goldford, J. E., Gee, C. L., & Biscoe, M. R. (2017). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society, 139(29), 9963–9969. Retrieved from [Link]

  • Wishart, G., Dally, J., D'Souza, S., Eng, H., Fereshteh, M., Flocco, M., ... & Friedman, M. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 214–218. Retrieved from [Link]

  • Biazzi. (n.d.). Tetrahydrofurfuryl Alcohol. The Biazzi Process. Retrieved from [Link]

  • Rodríguez, N., & Nieto, M. I. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 17(10), 557. Retrieved from [Link]

  • Chen, D., Li, X., & Zhang, J. (2018). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 5, 8. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol. Wikipedia. Retrieved from [Link]

  • Biosystems Engineers. (2007). Tetrahydrofurfuryl Alcohol (THFA). Biosystems Engineers. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Retrieved from [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). The impact of fragment-based drug discovery on drug pipelines. Current Opinion in Structural Biology, 16(5), 632-638. Retrieved from [Link]

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Application Notes and Protocols for the N-alkylation of 5-bromopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 5-bromopyridin-2-amine and its derivatives, a critical transformation in the synthesis of numerous pharmacologically active compounds and functional materials. We will delve into the underlying chemical principles, present detailed, step-by-step protocols for direct alkylation, and discuss key considerations for reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this valuable synthetic method.

Introduction: The Significance of N-Alkylated 2-Aminopyridines

N-alkylated 2-aminopyridines are privileged scaffolds in medicinal chemistry. The introduction of an alkyl group on the amino nitrogen of the 2-aminopyridine core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, basicity, and ability to form hydrogen bonds. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. The 5-bromo substituent serves as a versatile synthetic handle, enabling further structural diversification through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to build molecular complexity.[1][2]

Direct N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation, where the product of the initial reaction is more nucleophilic than the starting material, leading to the formation of dialkylated byproducts.[3] Furthermore, the pyridine nitrogen can also compete as a site of alkylation. This guide will present methodologies designed to favor the desired mono-N-alkylation of the exocyclic amine.

Reaction Mechanism and Key Principles

The N-alkylation of 5-bromopyridin-2-amine with an alkyl halide typically proceeds via a nucleophilic substitution reaction (SN2). The reaction is generally facilitated by a base, which deprotonates the amine to increase its nucleophilicity.

The Role of the Base

The choice of base is critical for the success of the N-alkylation. A suitable base should be strong enough to deprotonate the aminopyridine, but not so strong as to cause unwanted side reactions. Common bases used in this transformation include:

  • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Carbonates are often preferred for their moderate reactivity and ease of handling. Sodium hydride is a stronger, non-nucleophilic base suitable for less reactive amines.

  • Organic bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.[4]

The basicity of the amine itself plays a role; electron-donating groups on the pyridine ring increase the nucleophilicity of the amino group, potentially allowing for the use of milder bases.[5]

Solvent Selection

The solvent choice can significantly influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the deprotonated amine relatively free to act as a nucleophile.[6][7] Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)[8]

The choice of solvent can also affect the solubility of the reagents and the reaction temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 5-bromopyridin-2-amine derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (5-bromopyridin-2-amine, alkyl halide, base, solvent) setup_reaction Set up Reaction Vessel (Inert atmosphere) prep_reagents->setup_reaction add_reagents Add Reagents to Vessel heat_stir Heat and Stir add_reagents->heat_stir monitor_reaction Monitor Progress (TLC/LC-MS) heat_stir->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Liquid-Liquid Extraction quench_reaction->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify Product (Column Chromatography) dry_concentrate->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General workflow for N-alkylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of 5-bromopyridin-2-amine with an alkyl bromide. The specific quantities and reaction conditions may need to be optimized for different alkylating agents and derivatives.

Materials and Equipment
Reagent/EquipmentPurpose
5-bromopyridin-2-amineStarting material
Alkyl bromideAlkylating agent
Potassium carbonate (K₂CO₃)Base
Dimethylformamide (DMF)Solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Heating mantle/oil bathFor temperature control
CondenserTo prevent solvent loss
Nitrogen or Argon sourceTo create an inert atmosphere
Thin-layer chromatography (TLC) platesFor reaction monitoring
Rotary evaporatorFor solvent removal
Silica gel for column chromatographyFor purification
Standard laboratory glasswareFor work-up and purification
NMR spectrometer, Mass spectrometerFor product characterization
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromopyridin-2-amine (1.0 eq).

  • Addition of Base and Solvent: Add potassium carbonate (1.5-2.0 eq) to the flask. Add anhydrous DMF as the solvent.

  • Inert Atmosphere: Flush the flask with nitrogen or argon to create an inert atmosphere.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Alternative N-Alkylation Strategies

While direct alkylation with alkyl halides is common, other methods can be employed, particularly to improve selectivity and substrate scope.

Reductive Amination

Reductive amination is a powerful two-step method that involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.[9] This method is highly effective for the synthesis of secondary amines and avoids the issue of over-alkylation.[10][11][12]

Reaction Scheme: 5-bromopyridin-2-amine + Aldehyde/Ketone → Imine intermediate Imine intermediate + Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) → N-alkylated product

Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[1][13][14] This reaction is highly versatile and tolerates a wide range of functional groups.[15]

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Insufficiently strong base- Low reaction temperature- Inactive alkylating agent- Use a stronger base (e.g., NaH, Cs₂CO₃)- Increase the reaction temperature- Use a more reactive alkylating agent (e.g., alkyl iodide or triflate)
Over-alkylation - Product is more nucleophilic than starting material- Excess alkylating agent- Use a 1:1 stoichiometry of amine to alkylating agent- Consider reductive amination for secondary amines- Use a bulky protecting group on the amine that can be removed later
Side reaction at pyridine nitrogen - High reaction temperature- Highly reactive alkylating agent- Lower the reaction temperature- Use a less reactive alkylating agent
Difficulty in purification - Similar polarity of starting material and product- Optimize the eluent system for column chromatography- Consider derivatization to alter polarity before purification

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 5-bromopyridin-2-amine and its derivatives may be harmful if inhaled, ingested, or absorbed through the skin.[16]

  • Alkyl halides are often toxic and volatile. Handle with care.

  • Strong bases like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The N-alkylation of 5-bromopyridin-2-amine derivatives is a fundamental transformation in organic synthesis with broad applications in drug discovery and materials science. By carefully selecting the reaction conditions, including the base, solvent, and temperature, it is possible to achieve high yields of the desired N-alkylated products. This guide provides a solid foundation for researchers to successfully implement and optimize this important reaction.

References

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022). ACS Publications. Available at: [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health. Available at: [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal. Available at: [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. Available at: [Link]

  • A Facile N-Monoalkylation of Aminopyridines. (n.d.). ResearchGate. Available at: [Link]

  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. (n.d.). Caltech Authors. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Available at: [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

  • Preparation method of 2-amino-5-bromopyridine. (n.d.). Patsnap. Available at: [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI. Available at: [Link]

  • Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

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Application Note & Protocols: Leveraging 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in drug discovery is attributed to its ability to engage in a variety of biological interactions and its synthetic tractability. The strategic introduction of a bromine atom at the 5-position, as seen in 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine , unlocks vast potential for molecular diversification.[3][4] This building block is particularly well-suited for parallel synthesis, a high-throughput methodology that enables the rapid generation of large, focused libraries of compounds for screening and lead optimization.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of This compound in parallel synthesis campaigns. We will delve into detailed protocols for key chemical transformations, purification strategies amenable to high-throughput workflows, and the underlying scientific principles that govern these processes.

The Strategic Advantage of this compound in Parallel Synthesis

The utility of this building block in parallel synthesis stems from its distinct chemical features:

  • Orthogonal Reactivity: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[6][7] Simultaneously, the secondary amine provides a nucleophilic center for reactions like amide bond formation, sulfonylation, and reductive amination.[8][9] This orthogonality is paramount in parallel synthesis as it allows for the systematic and independent modification of two different positions on the scaffold.

  • The Tetrahydrofurfuryl Moiety: The N-(oxolan-2-yl)methyl group can influence the physicochemical properties of the final compounds, potentially improving aqueous solubility and metabolic stability. It also provides a chiral center, allowing for the exploration of stereochemistry in structure-activity relationships (SAR).

  • Suitability for High-Throughput Purification: The predictable reactivity of this scaffold allows for the implementation of streamlined purification techniques, such as the use of scavenger resins, which are essential for the efficient processing of compound libraries.[10][11]

Core Synthetic Strategies for Library Generation

The following sections outline detailed protocols for two key reactions that leverage the unique reactivity of This compound for the parallel synthesis of diverse compound libraries.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Diversification at the 5-Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is highly amenable to parallel synthesis formats due to its mild conditions and tolerance of various functional groups.[7][12]

Workflow Diagram: Parallel Suzuki-Miyaura Coupling

G cluster_0 Reaction Preparation (Array Format) cluster_1 Reaction Execution cluster_2 Workup & Purification cluster_3 Analysis & Archiving Array Plate Dispense this compound solution to each well Boronic Acids Dispense unique Boronic Acid solution to each well Array Plate->Boronic Acids Catalyst/Base Add Pd catalyst, ligand, and base solution to each well Boronic Acids->Catalyst/Base Seal & Heat Seal plate and heat with agitation Catalyst/Base->Seal & Heat Inert Atmosphere Quench Quench reaction with water Seal & Heat->Quench Extraction Perform liquid-liquid or solid-phase extraction Quench->Extraction Purification Purify via automated flash chromatography or scavenger resins Extraction->Purification Analysis LC-MS/UPLC analysis of each well Purification->Analysis Archiving Plate replication and storage Analysis->Archiving

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Detailed Protocol: Parallel Suzuki-Miyaura Coupling

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of This compound in 1,4-dioxane.

    • Prepare 0.22 M stock solutions of a diverse set of aryl and heteroaryl boronic acids in 1,4-dioxane.

    • Prepare a catalyst/base master mix. For each well, this will contain:

      • Pd(PPh₃)₄ (0.05 equivalents)

      • 2 M aqueous solution of Na₂CO₃ (3 equivalents)

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL of the This compound stock solution (0.05 mmol).

    • To each well, add 250 µL of the respective boronic acid stock solution (0.055 mmol).

    • To each well, add 125 µL of the catalyst/base master mix.

  • Reaction Execution:

    • Seal the 96-well plate with a pierceable cap mat.

    • Place the reaction block on a heated shaker and agitate at 85 °C for 12-16 hours.[13]

  • High-Throughput Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate to each well.

    • Add 500 µL of water to each well, seal, and shake vigorously.

    • Centrifuge the plate to separate the layers.

    • Transfer the organic layer to a new 96-well plate for purification.

    • Purification Strategy: A highly effective method for parallel purification is the use of scavenger resins.[10][11]

      • To remove excess boronic acid, add a boronic acid scavenger resin (e.g., a diethanolamine-functionalized polystyrene resin) to each well and agitate for 2-4 hours.

      • To remove the palladium catalyst, add a palladium scavenger resin (e.g., a thiol-functionalized silica gel) and agitate for another 2-4 hours.

      • Filter the contents of each well through a filter plate to remove the resins.

      • Evaporate the solvent to yield the purified products.

Table 1: Representative Conditions for Parallel Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A versatile and reliable catalyst for a broad range of boronic acids.[13]
Base Na₂CO₃ or K₂CO₃Mild and effective for most Suzuki couplings, minimizing side reactions.[14]
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.[13]
Temperature 80-90 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.[12]
Amide Coupling: Functionalization of the 2-Amino Group

The secondary amine of the scaffold can be readily acylated with a variety of carboxylic acids to generate a diverse library of amides.[8]

Workflow Diagram: Parallel Amide Coupling

G cluster_0 Reaction Preparation (Array Format) cluster_1 Reaction Execution cluster_2 Workup & Purification cluster_3 Analysis & Archiving Array Plate Dispense this compound solution to each well Carboxylic Acids Dispense unique Carboxylic Acid solution to each well Array Plate->Carboxylic Acids Coupling Agent Add Coupling Agent/Base solution to each well Carboxylic Acids->Coupling Agent Stir Agitate at room temperature Coupling Agent->Stir Quench Quench with aqueous solution Stir->Quench Extraction Perform liquid-liquid or solid-phase extraction Quench->Extraction Purification Purify via automated flash chromatography or scavenger resins Extraction->Purification Analysis LC-MS/UPLC analysis of each well Purification->Analysis Archiving Plate replication and storage Analysis->Archiving

Caption: Workflow for parallel amide coupling.

Detailed Protocol: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of This compound in dichloromethane (DCM).

    • Prepare 0.22 M stock solutions of a diverse set of carboxylic acids in DCM.

    • Prepare a coupling agent/base master mix. For each well, this will contain:

      • HBTU (1-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

      • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL of the This compound stock solution (0.05 mmol).

    • To each well, add 250 µL of the respective carboxylic acid stock solution (0.055 mmol).

    • To each well, add 150 µL of the coupling agent/base master mix.

  • Reaction Execution:

    • Seal the 96-well plate and agitate at room temperature for 12-16 hours.

  • High-Throughput Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ to each well.

    • Add 500 µL of DCM, seal, and shake vigorously.

    • Centrifuge the plate to separate the layers.

    • Transfer the organic layer to a new 96-well plate.

    • Purification Strategy:

      • To remove excess carboxylic acid, add a polymer-supported amine resin (e.g., tris(2-aminoethyl)amine polystyrene) and agitate for 2-4 hours.

      • To remove excess HBTU and DIPEA, add a polymer-supported isocyanate resin to scavenge the amine and a polymer-supported sulfonic acid resin to scavenge the base. Agitate for 2-4 hours.

      • Filter the contents of each well through a filter plate.

      • Evaporate the solvent to yield the purified products.

Table 2: Common Coupling Reagents for Parallel Amide Synthesis

Coupling ReagentDescriptionAdvantages in Parallel Synthesis
HBTU/HATU Aminium-based reagents.Fast reaction times, high yields, and suppression of racemization.[8]
EDC/HOBt Carbodiimide-based system.Cost-effective and widely used, though byproducts can complicate purification.[15]
PyBOP Phosphonium-based reagent.Effective for sterically hindered substrates.

Conclusion: A Versatile Tool for Accelerated Drug Discovery

This compound is a highly valuable building block for parallel synthesis in modern drug discovery. Its orthogonal reactive sites allow for the rapid and systematic generation of diverse chemical libraries through well-established reactions like Suzuki-Miyaura and amide couplings. The amenability of these reactions to high-throughput formats and purification strategies makes this scaffold an excellent choice for accelerating the identification and optimization of novel therapeutic candidates. The protocols and strategies outlined in this application note provide a robust framework for leveraging this powerful building block to its full potential.

References

  • Parlow, J. J., & Mischke, D. A. (1996). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of Organic Chemistry, 61(21), 7294-7303.
  • Edwards, P.J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27.
  • Edwards, P.J. (2003).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • BenchChem. (2025).
  • Golebiowski, A., & Klopfenstein, S. R. (2002). Parallel Synthesis and Library Design.
  • BenchChem. (2025).
  • Wong, S. L., et al. (2018). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH.
  • Various Authors. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • BenchChem. (2025). Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Nouali, F., et al. (n.d.). Four-component synthesis of 2-aminopyridines.
  • Li, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.
  • El-Mekabaty, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Douglas, C. J., & Scola, P. M. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. (n.d.).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Tariq, M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Rauf, A., et al. (2017).
  • Arshad, S., et al. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Various Authors. (2025). Synthesis of 2-Amino-5-bromopyridine.

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Application Notes & Protocols: A Strategic Guide to Novel Heterocycle Development from 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and material science. The starting material, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine, represents a versatile and strategically functionalized scaffold for building molecular complexity. Its structure contains three key points for chemical modification:

  • The C5 Bromo Substituent: An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.

  • The C2 Amino Group: A nucleophilic center that can participate in cyclization reactions or be further functionalized. Its position ortho to the pyridine nitrogen makes it a prime candidate for forming fused ring systems.[1]

  • The N-[(oxolan-2-yl)methyl] (Tetrahydrofurfuryl) Group: This substituent can influence the solubility and pharmacokinetic properties of derivatives and may participate in more complex cyclization strategies.

This guide provides a detailed strategic overview and validated protocols for leveraging these reactive sites to generate diverse libraries of novel heterocyclic compounds. The methodologies described are based on well-established, robust chemical transformations, providing a reliable foundation for researchers in organic synthesis and medicinal chemistry.

Strategic Development Workflow

The development of novel heterocycles from the starting material can be envisioned as a multi-stage process. The initial step involves the functionalization of the pyridine core, followed by secondary reactions to build more complex, often fused, heterocyclic systems.

G cluster_0 PART 1: Core Functionalization cluster_1 PART 2: Elaboration & Cyclization SM Starting Material 5-bromo-N-((oxolan-2-yl)methyl)pyridin-2-amine P1 Suzuki Coupling (C-C Bond Formation) SM->P1 R-B(OH)₂ Pd Catalyst P2 Sonogashira Coupling (C-C Bond Formation) SM->P2 R-C≡CH Pd/Cu Catalyst P3 Buchwald-Hartwig (C-N Bond Formation) SM->P3 R₂-NH Pd Catalyst Prod1 Aryl/Heteroaryl Product Library P1->Prod1 Prod2 Alkynyl Intermediate P2->Prod2 Prod3 Di-amino Product Library P3->Prod3 Fused Fused Heterocyclic Systems (e.g., Pyrido[1,2-a]imidazoles) Prod2->Fused Intramolecular Cyclization

Figure 1: A high-level workflow for diversifying the starting scaffold.

PART 1: Functionalization of the Pyridine Core via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3] The C-Br bond at the 5-position of the pyridine ring is well-suited for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl substituents.[4] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is standard.[7] For electron-deficient substrates like bromopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the rate-limiting reductive elimination step.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in aqueous solvent mixtures.

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Setup 1. Assemble Reagents in Schlenk Tube Degas 2. Degas Mixture (Vacuum/Argon Cycles) Setup->Degas Heat 3. Heat Reaction (Monitor by TLC/LC-MS) Degas->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Purify Product (Column Chromatography) Workup->Purify

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the starting material).

  • Degassing: Seal the tube and subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Reagent/ParameterTypical ValuePurpose
Starting Material 1.0 equiv.Substrate
Arylboronic Acid 1.2-1.5 equiv.Coupling Partner
Palladium Catalyst 1-5 mol%Catalyst
Ligand 2-10 mol%Stabilizes catalyst, promotes reaction
Base (e.g., K₂CO₃) 2.0-3.0 equiv.Activates boronic acid
Solvent Dioxane/H₂O (4:1)Dissolves reagents
Temperature 80-100 °CProvides activation energy
Time 4-24 hoursReaction duration
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] The resulting alkynyl-substituted pyridine is a highly valuable intermediate for further transformations, particularly for intramolecular cyclization to form fused heterocyclic systems.[9]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction classically uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed in situ, participates in the transmetalation step.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr formed and as the solvent.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed and are often preferred.[8]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., triethylamine, 3.0 equiv.).

  • Solvent and Alkyne Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki coupling.[3]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10] This reaction is exceptionally useful for synthesizing compounds with di-amino pyridine cores, which are prevalent in medicinal chemistry.

Causality Behind Experimental Choices:

  • Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are required to promote the C-N reductive elimination from the palladium center.[11]

  • Strong Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine without competing in the reaction.[12][13]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and phosphine ligands. Therefore, using an oven-dried flask and anhydrous solvent is essential.

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Seal the tube, and add anhydrous toluene or dioxane via syringe.

  • Degassing and Reaction: Degas the mixture with several vacuum/argon cycles. Heat the reaction to 80-110 °C for 12-24 hours.[12][14]

  • Workup and Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent and purify via column chromatography.

PART 2: Elaboration and Intramolecular Cyclization Strategies

The functionalized products from Part 1 are ideal precursors for constructing more complex, fused heterocyclic systems. This is a powerful strategy for accessing novel chemical space.

Synthesis of Fused Pyrido-Heterocycles via Intramolecular Cyclization

A particularly effective strategy is the intramolecular cyclization of the 5-alkynylpyridine intermediate synthesized via the Sonogashira coupling. The presence of the nucleophilic C2-amino group allows for annulation reactions to form fused five- or six-membered rings.[1][9][15]

G cluster_pathway Pathway to Fused Heterocycles SM Starting Material Int 5-Alkynyl Intermediate SM->Int Sonogashira Coupling Prod Fused Pyrido-Heterocycle Int->Prod Intramolecular Cyclization (e.g., base or metal-catalyzed)

Figure 3: A two-step sequence to generate fused heterocyclic systems.

This protocol describes the cyclization of a 5-ethynylpyridine derivative to form a fused pyrrolopyridine ring system.

  • Precursor Synthesis: Synthesize 5-ethynyl-N-[(oxolan-2-yl)methyl]pyridin-2-amine from the starting material using the Sonogashira coupling protocol with trimethylsilylacetylene, followed by deprotection (e.g., with K₂CO₃ in methanol).

  • Cyclization Setup: To a solution of the 5-ethynylpyridine precursor (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF or DMSO, add a strong base such as potassium tert-butoxide (KOt-Bu) (1.2 equiv.) at room temperature under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C). The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.

  • Workup and Purification: Quench the reaction by adding water. Extract the product with an organic solvent, dry, and concentrate. Purify the resulting fused heterocycle by column chromatography or recrystallization.

Characterization of Novel Compounds

The structural identity and purity of all newly synthesized compounds must be rigorously confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass and confirms the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Melting Point: To assess the purity of solid compounds.

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse and novel heterocyclic compounds. By employing a strategic combination of robust palladium-catalyzed cross-coupling reactions followed by thoughtful elaboration and cyclization strategies, researchers can efficiently generate libraries of complex molecules. The protocols detailed in this guide provide a solid, experimentally grounded framework for exploring the rich chemical possibilities of this versatile scaffold, enabling advancements in drug discovery and materials science.

References

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. Available at: [Link]

  • Li, W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]

  • Google Patents. (2015). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Liu, Y., et al. (2021). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. Available at: [Link]

  • Zhang, N., et al. (2013). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]

  • Ko, H., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridines. Available at: [Link]

  • Wang, X., et al. (2014). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ACS Publications. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • National Institutes of Health. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

  • Liu, Y., et al. (2021). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2009). Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. Available at: [Link]

  • ResearchGate. (2018). Buchwald coupling of 1 with various anilines and 2-aminopyridines. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Available at: [Link]

  • ACS Publications. (2002). Synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines by cyclization of 5-oximinoalkanenitriles. Available at: [Link]

  • ACS Publications. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • National Institutes of Health. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Available at: [Link]

  • ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • ResearchGate. (2018). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Available at: [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • ResearchGate. (2024). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Available at: [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • PubMed. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Available at: [Link]

Sources

Application Notes and Protocols: 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine as a Precursor for Radioligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utility of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine as a key precursor for the synthesis of novel radioligands for Positron Emission Tomography (PET). Focusing on the development of a potential radiotracer for the Protease-Activated Receptor 1 (PAR-1), this document outlines the strategic considerations, detailed synthetic protocols, and rigorous quality control measures necessary for the successful production of a carbon-11 labeled PET ligand. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of PAR-1 in Disease and the Role of PET Imaging

Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor, is a critical player in thrombosis and has emerged as a compelling target for antiplatelet therapies. Vorapaxar, a PAR-1 antagonist, has demonstrated clinical efficacy in reducing thrombotic cardiovascular events.[1][2] The ability to non-invasively quantify PAR-1 expression and occupancy in vivo would be a transformative tool in cardiovascular drug development and personalized medicine. Positron Emission Tomography (PET) offers this capability, providing quantitative insights into biological processes at the molecular level.[3][4][5]

The development of a specific PAR-1 radioligand would enable researchers to:

  • Investigate the pathophysiology of diseases involving PAR-1.

  • Determine the in vivo efficacy and dose-occupancy relationships of novel PAR-1 antagonists.[3]

  • Stratify patient populations for clinical trials.

This guide focuses on the use of this compound as a strategic precursor for the synthesis of a novel carbon-11 labeled PAR-1 radioligand, herein designated as [¹¹C]Vora-Py. The bromo-pyridine moiety of the precursor is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities, while the secondary amine provides a site for subsequent radiolabeling.

Precursor Synthesis: this compound

The precursor, this compound, is a commercially available compound.[6][7][8] However, for research purposes requiring custom synthesis or scalability, a general synthetic route is outlined below. The synthesis typically involves the reaction of 2-amino-5-bromopyridine with a suitable tetrahydrofurfuryl derivative.

Illustrative Synthetic Scheme:

G cluster_0 Precursor Synthesis 2-amino-5-bromopyridine 2-Amino-5-bromopyridine reaction_node 2-amino-5-bromopyridine->reaction_node THF_derivative Tetrahydrofurfuryl chloride/bromide THF_derivative->reaction_node Precursor This compound Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) Base->reaction_node reaction_node->Precursor Nucleophilic Substitution

Caption: General synthesis of the precursor.

Radiosynthesis of [¹¹C]Vora-Py: A Step-by-Step Protocol

The radiosynthesis of [¹¹C]Vora-Py from this compound is conceptualized as a two-step process, adaptable for automated synthesis modules. This approach involves a palladium-mediated cross-coupling reaction to introduce a phenolic moiety, followed by a rapid ¹¹C-methylation. Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, necessitating rapid and efficient synthetic methods.[9]

Overall Radiosynthetic Workflow

G cluster_workflow Radiosynthesis Workflow Cyclotron Cyclotron Production [¹¹C]CO₂ or [¹¹C]CH₄ Methyl_Iodide_Synth [¹¹C]CH₃I Synthesis Cyclotron->Methyl_Iodide_Synth Radiolabeling Step 2: ¹¹C-Methylation Methyl_Iodide_Synth->Radiolabeling Precursor_Coupling Step 1: Suzuki Coupling (Precursor + Boronic Acid) Desmethyl_Precursor Desmethyl Precursor Precursor_Coupling->Desmethyl_Precursor Desmethyl_Precursor->Radiolabeling Radioligand_Crude Crude [¹¹C]Vora-Py Radiolabeling->Radioligand_Crude Purification HPLC Purification Radioligand_Crude->Purification Formulation Formulation Purification->Formulation QC Quality Control Formulation->QC Final_Product [¹¹C]Vora-Py for Injection QC->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 5-bromo-N-substituted pyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, substrates such as 5-bromo-N-substituted pyridin-2-amines present a unique set of challenges. The inherent electronic properties of the pyridine ring, combined with the coordinating potential of the amino substituent and the ring nitrogen, can often lead to reaction failure or low yields. This guide provides a structured, in-depth approach to troubleshooting these challenging yet crucial transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a 5-bromo-N-substituted pyridin-2-amine is not working at all. What are the most common reasons for a complete failure?

There are several potential culprits when a Suzuki reaction fails to initiate. The most common issues with this class of substrates are related to:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate strongly with the palladium catalyst, effectively poisoning it and preventing it from entering the catalytic cycle.[1][2][3]

  • Inactive Catalyst: The active Pd(0) species may not be forming from the precatalyst, or the precatalyst itself may be of poor quality. This is particularly true if you are generating the catalyst in situ from a palladium salt and a ligand.

  • Inappropriate Reaction Conditions: The choice of ligand, base, and solvent is critical and highly synergistic. An incompatible combination can completely shut down the reaction. For pyridyl halides, generic conditions are often insufficient.[4]

  • Poor Reagent Quality: Degradation of the boronic acid/ester, or the presence of impurities in the starting materials or solvents, can halt the reaction.

Q2: I'm observing a very low yield. What are the likely side reactions or contributing issues?

Low yields are often the result of a sluggish reaction competing with side reactions. Key issues include:

  • Protodeboronation: This is a common side reaction where the boronic acid or ester reacts with residual water or protic solvents to replace the boronic acid group with a hydrogen atom.[5][6] This is particularly problematic with electron-deficient heteroaryl boron derivatives.

  • Homocoupling: Your boronic acid derivative can couple with itself to form a biaryl byproduct, consuming your reagent.

  • Hydrolysis of the C-Br bond: Under certain basic conditions, particularly at elevated temperatures, the starting 5-bromopyridine derivative can be hydrolyzed to the corresponding pyridin-5-ol.

  • Incomplete Conversion: The reaction may be stalling due to gradual catalyst deactivation over the course of the reaction.

Q3: Why is the N-substituent on my 2-aminopyridine important?

The nature of the N-substituent can significantly influence the reaction's success. A bulky substituent can sterically hinder the coordination of the amino group to the palladium center, which can be beneficial in preventing catalyst inhibition. Conversely, certain N-substituents might introduce additional chelating sites or alter the electronic properties of the pyridine ring, further complicating the reaction.

In-Depth Troubleshooting Guide

This section is organized by the primary symptom of reaction failure. For each symptom, we explore the potential causes and provide a systematic approach to resolving the issue.

Symptom 1: No Reaction - Starting Materials Remain Unchanged

If your reaction shows no conversion of the starting materials, it is likely that the catalytic cycle is not initiating. The primary bottleneck for pyridyl halides is often the oxidative addition step.

The Lewis basic nitrogen atom of the pyridine ring is a well-known inhibitor of palladium catalysts.[2][7] It can coordinate to the Pd(0) center, increasing the energy barrier for the crucial oxidative addition step.

Solutions:

  • Ligand Selection: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8] Opt for bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands promote the oxidative addition step and can sterically shield the palladium center from inhibitory coordination.[9]

  • Use of Additives: In some cases, additives can mitigate catalyst poisoning. For instance, the addition of trimethyl borate has been shown to enhance reaction rates by preventing catalyst poisoning by heteroatomic units.[7]

  • Setup: Prepare a parallel set of reactions in small vials, each charged with the 5-bromo-N-substituted pyridin-2-amine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Systems: To each vial, add a different catalyst system. Ensure a consistent palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and vary the ligand. A typical screening set is provided in the table below.

  • Reaction: Degas the vials and run the reactions under an inert atmosphere at a standard temperature (e.g., 80-100 °C).

  • Analysis: Monitor the reactions at set time points (e.g., 2h, 6h, 12h) by TLC, GC-MS, or LC-MS to identify the most promising ligand.

Catalyst System Palladium Source (mol%) Ligand (mol%) Rationale
System 1 (Control) Pd(PPh₃)₄ (2-5)-Standard, often ineffective baseline.
System 2 Pd(OAc)₂ (2)SPhos (4)Bulky, electron-rich phosphine for challenging substrates.[10]
System 3 Pd₂(dba)₃ (1)XPhos (3)Another highly active Buchwald ligand.[9]
System 4 PEPPSI-IPr (2-3)-An NHC pre-catalyst, often effective when phosphines fail.[9]

The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[8] Its solubility and strength must be matched with the solvent system.

Solutions:

  • Base Selection: For challenging couplings, stronger bases are often required. While Na₂CO₃ or K₂CO₃ might work in simpler systems, consider using K₃PO₄ or Cs₂CO₃.[8][11]

  • Solvent System: The solvent must be able to dissolve the starting materials and the base to some extent. Common choices include mixtures of an organic solvent with water (e.g., 1,4-dioxane/water, Toluene/water) or polar aprotic solvents like DMF. Anhydrous conditions with certain bases like K₃PO₄ might require a small, controlled amount of water to be effective.[8]

G start Reaction Fails (No Conversion) check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are the Base/Solvent Conditions Optimal? check_catalyst->check_conditions Yes ligand_screening Screen Bulky Ligands (XPhos, SPhos, NHCs) check_catalyst->ligand_screening No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes base_screening Screen Bases (K₃PO₄, Cs₂CO₃) & Solvents check_conditions->base_screening No verify_reagents Verify Purity of Starting Materials Use Fresh Boronic Acid/Ester check_reagents->verify_reagents No success Successful Reaction check_reagents->success Yes ligand_screening->success base_screening->success verify_reagents->success Problem Solved

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Symptom 2: Low Yield with Significant Side Product Formation

If the reaction proceeds but gives a low yield of the desired product, the catalytic cycle is likely inefficient and competing with degradation pathways.

The C-B bond is susceptible to cleavage by water, especially at higher temperatures and with certain bases. This is a major issue for many heteroaryl boronic acids.[5]

Solutions:

  • Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate ester.[6] These are generally more resistant to protodeboronation.

  • Anhydrous Conditions: While some water can be beneficial, excess water can promote this side reaction. Try running the reaction under strictly anhydrous conditions, using a base like potassium trimethylsilanolate (TMSOK) in a dry solvent.[7]

  • Minimize Reaction Time: A more active catalyst system that allows for shorter reaction times or lower temperatures can help minimize the extent of protodeboronation.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl R¹-Pd(II)L₂-R² transmetal->pd_biaryl boronate [R²-B(OR)₃]⁻ boronate->transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product R¹-R² red_elim->product substrate R¹-X (5-Bromo-2-aminopyridine) substrate->ox_add inhibition Catalyst Inhibition protodeboronation Protodeboronation pyridine_N Pyridine-N pyridine_N->pd0 Inhibits boronic_acid R²-B(OH)₂ boronic_acid->boronate boronic_acid->protodeboronation

Caption: The Suzuki cycle with key steps and common failure points for aminopyridines.

Concluding Remarks

The Suzuki-Miyaura coupling of 5-bromo-N-substituted pyridin-2-amines is a challenging but achievable transformation. Success hinges on a rational, systematic approach to troubleshooting. By understanding the key failure modes—namely catalyst inhibition and reagent instability—and by judiciously selecting highly active catalyst systems and optimized reaction conditions, researchers can overcome these hurdles. This guide serves as a starting point for navigating the complexities of these reactions, ultimately enabling the efficient synthesis of valuable pyridyl-containing molecules.

References

  • G.Y. Li, "Air- and Heat-Stable Palladium Phosphine Chloride and Oxide Catalysts for Challenging Suzuki-Miyaura Coupling Reactions," Organic Letters, 2001. [Link]

  • A.G. Leach & G.C. Lloyd-Jones, "In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction," Accounts of Chemical Research, 2022. [Link]

  • J. Liu et al., "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling," Organic Process Research & Development, 2017. [Link]

  • M.R. Biscoe et al., "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate," Journal of the American Chemical Society, 2021. [Link]

  • T. Hatakeyama et al., "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands," Chemical & Pharmaceutical Bulletin, 2025. [Link]

  • D. Chen & J.Q. Yu, "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," Nature, 2016. [Link]

  • R. Martin et al., "“Naked Nickel”-Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling," Angewandte Chemie International Edition, 2020. [Link]

  • ResearchGate, "Effect of different bases on the Suzuki-Miyaura coupling," ResearchGate, 2015. [Link]

  • ResearchGate, "Screening of different ligands for Suzuki coupling," ResearchGate, 2019. [Link]

  • S. Iqbal et al., "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst," Molecules, 2022. [Link]

  • S.L. Buchwald et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2004. [Link]

  • Reddit, "Help needed with unreproducible Suzuki coupling," r/Chempros, 2023. [Link]

  • ResearchGate, "How can I solve my problem with Suzuki coupling?," ResearchGate, 2014. [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [Link]

  • K.L. Billingsley, K.W. Anderson, S.L. Buchwald, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Angewandte Chemie International Edition, 2006. [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful C-N bond-forming reaction with challenging heterocyclic amines. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section provides systematic approaches to tackle specific problems you might encounter during your experiments.

Question 1: My reaction with a 2-aminopyridine substrate is resulting in low to no product yield. What are the likely causes and how can I troubleshoot this?

Low or nonexistent yields with 2-aminopyridine substrates are a frequent challenge in Buchwald-Hartwig amination. The primary culprit is often catalyst inhibition or "poisoning" by the pyridine nitrogen.[1] The nitrogen atom of the pyridine ring, particularly in the 2-position, can coordinate strongly to the palladium catalyst, leading to its deactivation.[1][2]

Here is a logical workflow to diagnose and resolve this issue:

Troubleshooting Workflow for Low-Yield Aminopyridine Coupling

Start Low/No Yield with 2-Aminopyridine CheckCatalyst Step 1: Evaluate Catalyst System (Ligand & Pre-catalyst) Start->CheckCatalyst CheckBase Step 2: Re-evaluate Base Selection CheckCatalyst->CheckBase If yield is still low CheckSolventTemp Step 3: Optimize Solvent & Temperature CheckBase->CheckSolventTemp If yield is still low CheckPurity Step 4: Assess Reagent Purity & Inertness CheckSolventTemp->CheckPurity If yield is still low Success Optimized Yield CheckPurity->Success Systematic optimization leads to success

Caption: A step-by-step troubleshooting workflow for low-yield Buchwald-Hartwig amination of aminopyridines.

Step 1: Re-evaluate Your Catalyst System (Ligand is Key)

The choice of ligand is the most critical parameter for success with aminopyridine substrates.[3] Bulky, electron-rich phosphine ligands are essential as they shield the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[4]

  • Recommended Ligands:

    • Biaryl Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent starting points. RuPhos, in particular, has shown outstanding performance for coupling secondary amines with 3-halo-2-aminopyridines.[2]

    • Ferrocene-Based Ligands (Hartwig Ligands): Josiphos-type ligands are also effective.[4]

    • For Primary Amines: BrettPhos is a ligand specifically designed for primary amines and can offer selectivity.[5]

  • Palladium Pre-catalyst: Using a pre-catalyst, such as a G3 or G4 palladacycle, is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Pre-catalysts provide a more reliable and rapid generation of the active catalytic species upon exposure to a base.[6]

Experimental Protocol for Ligand Screening:

  • Set up parallel reactions in small vials under an inert atmosphere (Argon or Nitrogen).[3]

  • To each vial, add your aminopyridine substrate (1.0 equiv), aryl halide (1.2 equiv), and a strong, non-nucleophilic base like NaOtBu (1.4 equiv).[7]

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (if not using a pre-catalyst, use a 1:2 Pd:ligand ratio).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).[3]

  • Run the reactions at a standard temperature, typically 80-110 °C, and monitor by TLC or LC-MS.[3][6]

Step 2: Optimize Your Base

The base plays a crucial role in the deprotonation of the amine, but an inappropriate choice can lead to side reactions or decomposition of sensitive substrates.[5][6]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used strong base.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) is another option, especially when functional group tolerance is a concern.[5]

  • Weaker Bases: For substrates with base-sensitive functional groups like esters or nitro groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective, although they may require higher temperatures or catalyst loadings.[5][8]

  • Soluble Organic Bases: In some cases, a soluble organic base like DBU can be advantageous, particularly for improving reaction homogeneity and for applications in flow chemistry.[9][10]

Step 3: Solvent and Temperature Considerations

  • Solvents: Anhydrous toluene, dioxane, and THF are the most common solvents.[3] Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can inhibit the reaction by coordinating to the palladium center.[6]

  • Temperature: While typical temperatures range from 80-110 °C, sometimes lowering the temperature can prevent side reactions.[3][6] Conversely, for less reactive partners like aryl chlorides, higher temperatures may be necessary.[11]

Step 4: Ensure Reagent Purity and Inert Atmosphere

Buchwald-Hartwig reactions are sensitive to oxygen and moisture.[3]

  • Ensure all reagents, especially the aminopyridine and solvent, are pure and dry.

  • Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3]

Question 2: I'm observing significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It often competes with the desired C-N bond formation, especially with electron-rich aryl halides or certain amine substrates. This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.[7]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands is crucial. These ligands accelerate the rate of reductive elimination to form the C-N bond, which can outcompete the β-hydride elimination pathway.[7]

  • Amine Stoichiometry: Avoid using a large excess of the amine, as this can sometimes promote side reactions.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The key steps are:

  • Activation: A Pd(II) pre-catalyst is reduced to the active Pd(0) species, or a Pd(0) source is used directly.[5][6]

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step is the formation of the C-N bond, which regenerates the Pd(0) catalyst and releases the arylamine product.[5]

Buchwald-Hartwig Catalytic Cycle

Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR'R'' + Base PdII_Amido L-Pd(II)-Ar(NR'R'') AmineCoord->PdII_Amido - Base-H+X- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R'' center

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Q2: How does the reactivity of the aryl halide (Ar-I, Ar-Br, Ar-Cl) affect the reaction?

Contrary to many other cross-coupling reactions, the typical reactivity order of Ar-I > Ar-Br > Ar-Cl is not always observed in Buchwald-Hartwig aminations.[6] While oxidative addition is faster for aryl iodides, the iodide anion formed during the reaction can have an inhibitory effect by forming unreactive palladium-iodide bridged dimers.[5] Therefore, the reactivity order is often found to be Ar-Br > Ar-Cl > Ar-I.[6] Aryl chlorides are generally the most challenging due to the strength of the C-Cl bond, often requiring more specialized and highly active catalyst systems.[11]

Q3: Which bases are compatible with functional groups like esters and ketones?

Strong bases like NaOtBu can be incompatible with base-sensitive functional groups such as esters and ketones.[5] In these cases, milder inorganic bases are preferred.

BasepKa of Conjugate AcidSuitability for Sensitive Substrates
NaOtBu~19Low
LiHMDS~26Moderate (can offer better tolerance)[5]
Cs₂CO₃~10.3High[8]
K₃PO₄~12.3High[12]

Q4: Can unprotected aminopyridines be used directly in the reaction?

Yes, a significant advantage of modern Buchwald-Hartwig protocols is the ability to use unprotected aminopyridines. The development of highly active catalyst systems, particularly those with bulky biarylphosphine ligands, has made the protection of the amino group unnecessary in most cases.[2] In fact, some studies have focused specifically on the coupling of free 2-aminopyridine substrates.[13]

Q5: Are there alternatives to palladium catalysts for this transformation?

While palladium remains the most widely used metal, concerns about its cost and environmental impact have driven research into alternatives.[14][15] Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, are a viable alternative and can be successful in cases where Buchwald-Hartwig conditions fail.[16][17] Nickel-based catalyst systems have also been reported for Buchwald-Hartwig aminations.[14]

References

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • PharmaBlock. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. PharmaBlock.
  • Chemistry LibreTexts. (2023).
  • Optimization of reaction conditions for accessing N-heterocyclic enaminones. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Use of base metals in Buchwald-Hartwig coupling. (2025). WordPress.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.).
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025).
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.).
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022).
  • Help troubleshooting a Buchwald-Hartwig amin
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (n.d.).
  • The Role of the Base in Buchwald-Hartwig Amination. (2025).
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • (A) C−N coupling reaction used with the optimized conditions. (B) Plot.... (n.d.).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). NIH.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.).
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.

Sources

Technical Support Center: Palladium-Catalyzed Coupling of 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

Welcome to the troubleshooting and application guide for palladium-catalyzed cross-coupling reactions involving 5-bromopyridines. As drug development professionals and synthetic chemists, we understand that while these reactions are powerful tools for C-C and C-N bond formation, the unique electronic nature of the pyridine ring introduces specific challenges. The Lewis basic nitrogen atom can coordinate to the palladium center, altering catalyst activity, while the electron-deficient nature of the ring influences the rates of key steps in the catalytic cycle.[1]

This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common side reactions and experimental failures. We will move beyond simple procedural lists to explain the mechanistic underpinnings of these issues, providing you with the knowledge to not only solve your current problem but also to anticipate and prevent future ones.

Core Concept: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Stille, are governed by a similar catalytic cycle.[2] Understanding this fundamental pathway is the first step in diagnosing any issues. The desired productive cycle is often in competition with non-productive pathways that lead to side reactions.

Catalytic_Cycle cluster_main Productive Catalytic Cycle cluster_side Common Side Reaction Pathways Pd0 Pd(0)L_n OxiAdd R-Pd(II)(X)L_n Pd0->OxiAdd Oxidative Addition (R-X) Trans R-Pd(II)-R'L_n OxiAdd->Trans Transmetalation (R'-M) Side_H Hydrodebromination (R-H) OxiAdd->Side_H Protonolysis or β-Hydride Elimination Trans->Pd0 Reductive Elimination Product R-R' (Desired Product) Trans->Product Side_Homo Homocoupling (R'-R') Trans->Side_Homo Oxidative or Reductive Pathways

Figure 1: A generalized palladium catalytic cycle showing the productive path to the desired cross-coupled product in competition with pathways for hydrodebromination and homocoupling side reactions.

FAQ 1: Hydrodebromination (Loss of Bromine)

Q: My main impurity is 2-pyridone, resulting from the hydrodebromination of my 5-bromopyridine starting material. What causes this, and how can I prevent it?

A: Hydrodebromination, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction. It signals that a catalytically generated palladium hydride (Pd-H) species is intercepting your starting material or that a proton source is cleaving a key intermediate.

Root Causes & Mechanisms:
  • β-Hydride Elimination: This is a primary source of Pd-H species, especially in Buchwald-Hartwig aminations. If your amine coupling partner or the amide intermediate has a β-hydrogen, it can be eliminated to form a Pd-H species, which then reductively eliminates with the pyridine ring to give the dehalogenated product.[3][4]

  • Base- or Solvent-Derived Hydrides: Certain bases, particularly alkoxides in the presence of trace water or alcohols, can generate Pd-H. Similarly, solvents like DMF can decompose at high temperatures to produce formate, a hydride source.[5]

  • Protonolysis: Direct reaction of a proton source (e.g., water, acidic impurities) with the Ar-Pd(II)-X or Ar-Pd(II)-R' intermediate can cleave the Pd-C bond, leading to the dehalogenated arene after reductive elimination.[6]

Troubleshooting Workflow

Hydrodebromination_Troubleshooting Start High Hydrodebromination Observed Check_Base Step 1: Evaluate Base Start->Check_Base Check_Reagents Step 2: Scrutinize Reagents & Solvents Check_Base->Check_Reagents If using alkoxides, switch to carbonates or phosphates Optimize_Ligand Step 3: Optimize Ligand Check_Reagents->Optimize_Ligand Ensure anhydrous conditions & high purity reagents Optimize_Temp Step 4: Adjust Temperature Optimize_Ligand->Optimize_Temp Use bulky, electron-rich ligands (e.g., SPhos) to accelerate reductive elimination Resolution Problem Resolved Optimize_Temp->Resolution Lower temperature to suppress decomposition pathways

Figure 2: A step-by-step workflow for troubleshooting hydrodebromination in palladium-catalyzed couplings.

Detailed Solutions & Protocols

1. Change the Base: Strong alkoxide bases like NaOt-Bu are effective but can be aggressive. Switching to a weaker, non-nucleophilic inorganic base often resolves the issue.

  • Recommendation: Switch from NaOt-Bu or KOt-Bu to finely ground K₃PO₄ or K₂CO₃. These bases are less prone to side reactions that generate hydrides but still effective for promoting transmetalation.[7]

2. Rigorous Control of Protic Sources: Ensure all reagents and solvents are strictly anhydrous.

  • Protocol: Reagent & Solvent Preparation

    • Dry solvents using an appropriate drying agent or a solvent purification system.

    • Use freshly opened, high-purity bases and other reagents. If necessary, dry the base in a vacuum oven before use.

    • Degas the reaction mixture thoroughly via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

3. Ligand Optimization: The choice of ligand is paramount. The goal is to select a ligand that promotes the final reductive elimination step to be much faster than any competing side reactions.

  • Expert Insight: For electron-deficient heteroaryls like 5-bromopyridine, bulky, electron-rich phosphine ligands are often superior.[1][8] These ligands stabilize the Pd(0) state and accelerate the rate-limiting oxidative addition and the final product-forming reductive elimination.

LigandTypeKey CharacteristicsBest For
PPh₃ MonodentateInexpensive, general-purposeSimple, unhindered couplings. Often requires higher temperatures.
SPhos Buchwald-typeVery bulky, electron-richSuzuki & Buchwald-Hartwig. Excellent for hindered substrates.[6]
RuPhos Buchwald-typeBulky, electron-richBuchwald-Hartwig aminations, especially with secondary amines.[9]
dppf BidentateWide bite angle, robustSuzuki & Sonogashira. Good thermal stability.[10]

FAQ 2: Homocoupling Side Reactions

Q: In my Suzuki reaction, I am forming a significant amount of biphenyl from the homocoupling of my phenylboronic acid. What is happening?

A: Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki, alkyne in Sonogashira, or stannane in Stille) is a common side reaction that consumes your nucleophile and reduces the yield of the desired product.[11][12][13]

Root Causes & Mechanisms:
  • Presence of Oxygen: This is the most frequent cause in Suzuki couplings. Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[14][15]

  • Pd(II) Precatalysts: If you start with a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, some of it must be reduced to the active Pd(0) state. A common pathway for this reduction is the homocoupling of two boronic acid molecules.[15]

  • Alkyne Dimerization (Glaser Coupling): In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[16][17]

Detailed Solutions & Protocols

1. Rigorous Exclusion of Oxygen: This is the most critical factor for suppressing boronic acid homocoupling.

  • Protocol: Creating an Inert Atmosphere

    • Assemble your reaction glassware hot from the oven and cool under a stream of dry argon or nitrogen.

    • Add all solid reagents under a positive pressure of inert gas.

    • Degas the solvent and the final reaction mixture thoroughly using freeze-pump-thaw cycles or by subsurface sparging with argon for 30-60 minutes before adding the catalyst.[14][18]

2. Use a Pd(0) Precatalyst: Starting with a catalyst already in the active Pd(0) oxidation state bypasses the need for an in-situ reduction step that often leads to homocoupling.

  • Recommendation: Use Pd(PPh₃)₄ or Pd₂(dba)₃ as your palladium source instead of Pd(OAc)₂. This ensures the catalytic cycle begins directly with oxidative addition.

3. Add a Mild Reductant (For Pd(II) systems): If you must use a Pd(II) source, adding a mild, sacrificial reducing agent can cleanly reduce it to Pd(0) without consuming your boronic acid.

  • Expert Tip: Adding a small amount (e.g., 0.1-0.2 equivalents) of a mild reducing agent like potassium formate (HCO₂K) can effectively suppress homocoupling.[14]

4. For Sonogashira - Minimize Glaser Coupling: To prevent the dimerization of your terminal alkyne:

  • Recommendation: Maintain a strictly anaerobic environment.[16] Consider the slow addition of the alkyne via syringe pump to keep its instantaneous concentration low, which disfavors the second-order homocoupling pathway.[16]

FAQ 3: Catalyst Inhibition and Low Reactivity

Q: My coupling reaction with 5-bromopyridine is very sluggish or stalls completely, even though the same conditions work for bromobenzene. Why?

A: The Lewis basic nitrogen atom at position 1 of the pyridine ring is often the culprit. It can act as a ligand, coordinating to the palladium center and leading to catalytically inactive or less active species.[1]

Root Causes & Mechanisms:
  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can bind strongly to the palladium center, competing with the necessary phosphine ligands and preventing subsequent steps in the catalytic cycle.

  • Unfavorable Ligand Exchange: The formation of stable, off-cycle pyridine-palladium complexes can effectively lower the concentration of the active catalyst.

Detailed Solutions & Protocols

1. Choose the Right Ligand: The solution is often to use a ligand that binds more strongly to palladium than the pyridine substrate does, preventing it from being displaced.

  • Recommendation: Use highly electron-donating and sterically bulky monodentate ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed for these challenging substrates.[8][19][20] Their bulkiness creates a "pocket" around the palladium that favors the binding of the aryl halide over coordination by the pyridine nitrogen, while their electron-donating nature accelerates the oxidative addition and reductive elimination steps.

2. Consider a Different Palladium Precatalyst: Modern palladium precatalysts are designed for rapid generation of the active monoligated Pd(0) species, which can be more reactive and less prone to inhibition.

  • Expert Tip: Using a G3 or G4 Buchwald precatalyst (e.g., SPhos-Pd-G3) can often overcome issues of low reactivity. These precatalysts are air-stable and efficiently generate the active catalyst under reaction conditions.[9]

3. Solvent and Temperature Optimization:

  • Recommendation: Less coordinating solvents like toluene or dioxane are often preferred over highly coordinating solvents like DMF or NMP, which can also compete for binding sites on the palladium. Increasing the reaction temperature can sometimes overcome the energy barrier for sluggish oxidative addition, but be mindful that this can also increase the rate of side reactions like hydrodebromination.[7][10]

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Carrow, B. P., & Hartwig, J. F. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Benchchem. (2025, December). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications.
  • NROChemistry. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Journal of Organic Chemistry. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.

Sources

Technical Support Center: Purification Strategies for 2-Aminopyridine Derivatives Post-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable compounds after synthesis. The unique electronic and steric properties of the 2-aminopyridine scaffold, which make it a privileged structure in medicinal chemistry, also present distinct challenges during purification. This document provides in-depth, field-proven insights to help you troubleshoot common issues and select the optimal purification strategy for your specific derivative.

Troubleshooting and FAQs

This section addresses common problems encountered during the purification of 2-aminopyridine derivatives in a question-and-answer format.

Issue 1: Poor Separation and Peak Tailing in Flash Chromatography

Question: My 2-aminopyridine derivative is showing significant peak tailing on silica gel chromatography, making it difficult to separate from impurities. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like 2-aminopyridine derivatives on acidic silica gel. The basic nitrogen atoms on your compound (both the pyridine ring nitrogen and the amino group) can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This additive will compete with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. This is often the first choice for many chemists.[1]

    • Pyridine: A small amount of pyridine can also be used, though it is less volatile than triethylamine.

    • Ammonia: For very basic compounds, using a solvent system containing a small percentage of ammonium hydroxide (e.g., in a dichloromethane/methanol mobile phase) can be effective.

  • Stationary Phase Choice: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): For polar 2-aminopyridine derivatives, reversed-phase flash chromatography can be a powerful tool. To ensure good retention and peak shape for these basic compounds, it's often necessary to adjust the pH of the mobile phase. A common strategy is to make the mobile phase pH basic (2 pH units above the compound's pKa) to suppress the ionization of the amine groups, making them more hydrophobic and better retained.[2]

Issue 2: Difficulty Removing Unreacted Starting Materials and Coupling Reagents

Question: I'm struggling to remove unreacted 2-aminopyridine and byproducts from my coupling reaction, such as urea from a carbodiimide coupling. What's the best approach?

Answer: A multi-step approach combining extraction and chromatography is often necessary to remove all reaction components effectively.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a highly effective first step to remove unreacted 2-aminopyridine.[3]

    • Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride). The basic 2-aminopyridine will be protonated and move into the aqueous layer.

    • Caution: Ensure your desired product is stable to acidic conditions. If not, use a milder acid like citric acid.[3]

  • Removing Coupling Byproducts:

    • Water-Soluble Byproducts: Byproducts from coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often water-soluble and can be removed with aqueous washes.

    • Insoluble Byproducts: Byproducts like DCU (dicyclohexylurea) from DCC (dicyclohexylcarbodiimide) are often insoluble in many organic solvents. A simple filtration of the crude reaction mixture before aqueous workup can remove the majority of this byproduct.

  • Chromatography: After the initial extractive workup, any remaining impurities can be removed by flash chromatography, applying the principles from Issue 1 to ensure good separation.

Issue 3: Product is a Solid, But Fails to Crystallize or Oiling Out During Recrystallization

Question: My 2-aminopyridine derivative is a solid, but I'm having trouble finding a suitable recrystallization solvent. It either doesn't dissolve or oils out upon cooling. What should I do?

Answer: Finding the right solvent or solvent system is key to successful recrystallization. "Oiling out" typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. The ideal solvent will dissolve your compound when hot but have low solubility when cold.[4]

  • Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system is often the solution.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Preventing Oiling Out:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution.

Solvent System Examples for 2-Aminopyridine Derivatives Notes
Ethanol/WaterGood for more polar derivatives.[5]
Ethyl Acetate/Hexanes (or Heptane)A versatile system for compounds of intermediate polarity.[6]
Dichloromethane/Hexanes (or Pentane)Useful for less polar derivatives.
TolueneCan be effective for some aromatic derivatives.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with a Basic Modifier

This protocol details the purification of a hypothetical 2-aminopyridine derivative using flash chromatography with triethylamine as a mobile phase additive.

Objective: To purify a moderately polar 2-aminopyridine derivative from less polar impurities and baseline starting material.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (Et₃N)

  • Glass column, TLC plates, UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system that gives the desired product an Rf value of approximately 0.3.[1] A good starting point is a mixture of hexanes and ethyl acetate.

    • To the chosen solvent system, add 0.5% Et₃N. Run a new TLC plate and observe the improved peak shape (less tailing).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate + 0.5% Et₃N).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the solution onto the top of the packed silica gel.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, applying positive pressure.[7]

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your product.

    • Collect fractions and monitor their contents by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Diagram: Purification Workflow Decision Tree

This diagram illustrates a logical approach to selecting the appropriate purification strategy for your 2-aminopyridine derivative.

Purification_Workflow Start Crude Product (Post-Coupling) AcidStable Is the product stable to mild acid? Start->AcidStable IsSolid Is the product a solid? Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Chromatography Flash Chromatography IsSolid->Chromatography No (Oil/Liquid) Extraction Acid-Base Extraction to remove unreacted 2-aminopyridine AcidStable->Extraction Yes AcidStable->Chromatography No (Proceed with caution) Extraction->IsSolid Recrystallization->Chromatography Fails/Impure FinalProduct Pure Product Recrystallization->FinalProduct Successful Chromatography->FinalProduct

Caption: Decision tree for selecting a purification method.

Protocol 2: Acid-Base Extraction for Removal of Unreacted 2-Aminopyridine

Objective: To selectively remove basic starting materials and reagents from a crude reaction mixture containing a neutral or acid-stable 2-aminopyridine derivative.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl and shake vigorously. Vent the funnel frequently.

    • Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the protonated 2-aminopyridine.

    • Repeat the acid wash one or two more times to ensure complete removal.[3]

  • Neutralization Wash:

    • Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid. Be cautious of CO₂ evolution (vent frequently).

  • Brine Wash:

    • Wash the organic layer with brine. This helps to break any emulsions and removes the bulk of the dissolved water.[3]

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Add a drying agent (e.g., MgSO₄), swirl, and let it stand for 10-15 minutes.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, now free of basic impurities.

Diagram: Acid-Base Extraction Workflow

This diagram visualizes the separation of components during the acid-base extraction process.

AcidBaseExtraction cluster_0 Initial State (in Organic Solvent) cluster_1 Step 1: Add 1M HCl (aq) cluster_2 Step 2: Separate Layers Crude Crude Mixture - Desired Product - Unreacted 2-Aminopyridine - Neutral Impurities Organic1 Organic Layer - Desired Product - Neutral Impurities Crude->Organic1 Shake & Separate Aqueous1 Aqueous Layer - Protonated 2-Aminopyridine (Water Soluble Salt) OrganicFinal Purified Organic Layer (Proceed to drying & concentration) Organic1->OrganicFinal AqueousDiscard Discard Aqueous Layer Aqueous1->AqueousDiscard

Caption: Visualization of the acid-base extraction process.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. PMC, NIH. Available at: [Link]

  • Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science. Available at: [Link]

  • Method Development With Convergence Chromatography. Waters Corporation. Available at: [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at: [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Available at: [Link]

  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC, NIH. Available at: [Link]

  • Aminopyridines (2-, 3-, and 4-). OSHA. Available at: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning by Aminopyridine Substrates in Pd-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed reactions involving aminopyridine substrates. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome one of the most common failure modes in modern cross-coupling chemistry: catalyst poisoning by the substrate itself.

Introduction: Why Are Aminopyridines So Challenging?

Aminopyridines are ubiquitous scaffolds in medicinal chemistry, prized for their pharmacological properties. However, their structure presents a significant hurdle in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The issue stems from the Lewis basicity of the nitrogen atoms. Both the pyridine ring nitrogen and the exocyclic amino group possess lone pairs of electrons that can strongly coordinate to the electron-deficient palladium center.[1] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.

The severity of this inhibition is often dependent on the isomer used:

  • 2-Aminopyridines: These are particularly problematic as they can act as bidentate ligands, forming a stable five-membered chelate with the palladium center. This chelation can severely hinder crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • 4-Aminopyridines: As the most basic of the isomers (pKa of conjugate acid ≈ 9.17), 4-aminopyridine is a potent monodentate ligand for the palladium catalyst, leading to strong catalyst inhibition.

  • 3-Aminopyridines: While still capable of poisoning, 3-aminopyridines are the least basic (pKa of conjugate acid ≈ 6.0) and generally the least inhibitory of the three isomers.

This guide provides a structured approach to diagnosing and solving these common issues through a question-and-answer format.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My Suzuki-Miyaura reaction with a 2-chloro-3-aminopyridine substrate is not working. I'm seeing only starting material. What's the first thing I should check?

A1: The most common culprit is catalyst inhibition by the aminopyridine substrate. Standard catalyst systems, such as those using Pd(PPh₃)₄, are often ineffective because the ligands are not robust enough to prevent the substrate from coordinating to the palladium center.

Your first troubleshooting step should be to re-evaluate your catalyst system. For challenging substrates like aminopyridines, a more active and sterically demanding catalyst is required.

  • Causality: The oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step in a Suzuki-Miyaura coupling. Aminopyridine coordination to the palladium center deactivates it, further slowing this crucial step. Bulky, electron-rich phosphine ligands are essential because they:

    • Accelerate the rate of oxidative addition.

    • Promote the formation of a monoligated Pd(0) species, which is highly active.

    • Sterically shield the palladium center, making it more difficult for the aminopyridine to coordinate and poison the catalyst.

  • Immediate Action: Switch to a catalyst system known for high activity with challenging substrates. A combination of a palladium source like Pd₂(dba)₃ or a modern precatalyst with a bulky, electron-rich biarylphosphine ligand is the industry standard.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Catalyst Inhibition - The Right Catalyst/Ligand System

When initial attempts with standard catalysts fail, a systematic approach to selecting a more robust system is necessary. The goal is to use a ligand that binds strongly to the palladium and promotes the desired catalytic steps faster than the substrate can poison the catalyst.

Q2: What specific palladium sources and ligands should I use for aminopyridine couplings?

A2: For substrates like aminopyridines, moving away from simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ is critical. Instead, use a combination of a palladium source and a specialized ligand, or better yet, a pre-formed precatalyst.

  • Recommended Palladium Sources:

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)): A common and effective source of Pd(0).

    • Palladium Precatalysts (e.g., Buchwald G3 or G4 Palladacycles): These are often the best choice. They are air-stable Pd(II) complexes that efficiently generate the active, monoligated L-Pd(0) species under the reaction conditions. This ensures a consistent and high concentration of the active catalyst, which can be crucial for difficult couplings.

  • Recommended Ligands: Bulky, electron-rich monodentate biarylphosphine ligands from the Buchwald and Hartwig groups are the gold standard.

    Ligand_Selection_Workflow Start Reaction Failure with Standard Catalyst (e.g., Pd(PPh₃)₄) Decision Is the substrate a 2-aminopyridine? Start->Decision Strategy1 Use Bulky, Electron-Rich Biarylphosphine Ligands Decision->Strategy1 Yes / Generally Strategy2 Consider Bidentate Ligands (e.g., Xantphos) for specific applications Decision->Strategy2 No / Other Issues Ligand_Table Consult Ligand Comparison Table Strategy1->Ligand_Table Precatalyst Combine with a Modern Precatalyst (e.g., G3-Pd Palladacycle) Ligand_Table->Precatalyst Strategy2->Precatalyst End Optimized Reaction Precatalyst->End

    Caption: Decision workflow for advanced catalyst selection.

    Ligand Key Features Best For... Precatalyst Example
    SPhos Highly active, generally applicable. Good for Suzuki and Buchwald-Hartwig.General screening, Suzuki coupling of heteroaryl chlorides.SPhos Pd G3
    XPhos Very bulky, excellent for C-N bond formation.Buchwald-Hartwig amination, especially with primary amines and challenging aryl chlorides.XPhos Pd G3
    RuPhos Electron-rich, effective for C-N and C-C couplings of hindered substrates.Coupling of secondary amines and sterically demanding partners.RuPhos Pd G3
    BrettPhos Extremely bulky, useful for very challenging C-N couplings.Arylation of primary amines and ammonia surrogates.BrettPhos Pd G3

    This table summarizes common choices; optimal ligand may vary based on specific substrates.

Q3: I switched to a Pd₂(dba)₃/SPhos system for my Suzuki coupling of 2-chloro-5-aminopyridine, but the yield is still low and I see significant side products like dehalogenation. What should I do?

A3: This indicates that even with a better ligand, side reactions are outcompeting the desired cross-coupling. This can happen if the generation of the active Pd(0) species is inefficient or if the catalytic cycle is still being partially inhibited.

  • Troubleshooting Steps:

    • Switch to a Precatalyst: Using a precatalyst like SPhos Pd G3 ensures the clean and efficient formation of the active L-Pd(0) species. This is often more reliable than generating it in situ from Pd₂(dba)₃.

    • Check Your Base: The choice of base is critical. For Suzuki couplings with aminopyridines, a moderately strong base like K₃PO₄ is often a good choice. Stronger bases like NaOtBu can sometimes promote side reactions. A small amount of water in the solvent (e.g., dioxane with 1-2% water) can be beneficial for the transmetalation step.

    • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to homocoupling of the boronic acid and other side reactions. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

Guide 2: Substrate Modification - The Protection Strategy

If optimizing the catalyst system is insufficient, a highly effective but more synthetically intensive strategy is to temporarily mask the poisoning functional group.

Q4: How can I protect the aminopyridine to prevent it from poisoning the catalyst?

A4: The most common and effective strategy is to convert the basic pyridine nitrogen into a pyridine N-oxide.

  • Causality: The N-oxide functionality significantly reduces the electron-donating ability and coordinating power of the pyridine nitrogen.[2][3] The oxygen atom withdraws electron density from the ring, making the nitrogen lone pair less available to bind to the palladium catalyst. The N-oxide can then be easily removed in a subsequent step to reveal the desired pyridine.

Protection_Strategy

Caption: Workflow for the N-oxide protection strategy.

Experimental Protocol: N-Oxide Protection/Deprotection

Part A: Protection (N-Oxidation)

  • Setup: Dissolve the aminopyridine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equiv) portion-wise, maintaining the temperature below 10 °C. Alternatively, hydrogen peroxide in acetic acid can be used.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide. Neutralize with saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the N-oxide product by column chromatography or recrystallization.

Part B: Cross-Coupling

  • Use the purified aminopyridine N-oxide as your substrate in the desired Pd-catalyzed reaction. Standard conditions that may have failed previously are often successful with the protected substrate.

Part C: Deprotection (Deoxygenation)

  • Setup: Dissolve the coupled N-oxide product in a solvent like chloroform or toluene.

  • Reduction: Add a reducing agent such as phosphorus trichloride (PCl₃, ~1.2 equiv) dropwise at 0 °C. Other reagents like iron powder in acetic acid can also be effective.

  • Monitoring: Allow the reaction to warm to room temperature or heat gently if necessary. Monitor by TLC or LC-MS for the disappearance of the N-oxide starting material.

  • Workup: Carefully quench the reaction with water or ice. Basify the mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the final product with an organic solvent.

  • Purification: Dry, concentrate, and purify the final aminopyridine product.

Mechanistic Insight: Where Does Poisoning Occur?

Understanding the catalytic cycle helps visualize the points of failure. The aminopyridine can interfere at multiple stages.

// Poisoning Pathways Pd0 -> Poison1 [color="#EA4335", style=dashed, dir=both, label="Inhibition of\nActive Catalyst"]; PdII_complex -> Poison2 [color="#EA4335", style=dashed, dir=both, label="Inhibition of\nIntermediate"]; }

Caption: Suzuki-Miyaura cycle showing points of catalyst poisoning by aminopyridines.

  • Inhibition of the Active Catalyst: The aminopyridine substrate (or product) can bind to the active L-Pd(0) species, creating a stable, saturated complex (Poison1) that is unable to undergo oxidative addition with the aryl halide.

  • Inhibition of the Pd(II) Intermediate: After oxidative addition, the aminopyridine can displace the halide or ligand on the L-Pd(II)(Ar)(X) complex, forming an inert species (Poison2), particularly a stable chelate in the case of 2-aminopyridines, which prevents the subsequent transmetalation step.

By using bulky ligands and highly active precatalysts, the forward rates of the desired steps (Oxidative Addition, Transmetalation, Reductive Elimination) are accelerated, kinetically outcompeting the off-cycle poisoning pathways.

References

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Fors, B. P., et al. (2009). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health.[Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Doye, S. (2004). N-Heterocyclic Carbenes in Palladacycle-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(26), 3360-3362. A general review discussing the challenges of N-heterocycles.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. A comprehensive review covering various aspects of cross-coupling, including challenging substrates.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • Chemical Communications. (2016). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridine N-oxides with five-membered heterocycles.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-Substituted 5-Bromopyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted 5-bromopyridin-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to ensure successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of N-substituted 5-bromopyridin-2-amines?

A1: The primary challenges in scaling up this synthesis, typically a Buchwald-Hartwig amination, include:

  • Reaction Kinetics and Exotherms: Reactions that are well-behaved on a lab scale can become difficult to control at a larger scale. Poor heat dissipation can lead to temperature spikes, promoting side reactions and impurity formation.

  • Catalyst Activity and Stability: The palladium catalyst's efficiency can be compromised by impurities in starting materials or solvents, as well as by exposure to air, especially after activation by the base.

  • Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and uneven distribution of reagents, resulting in incomplete reactions and byproduct formation.[1]

  • Purification: Isolating the desired product from the catalyst, ligands, and inorganic salts can be challenging at scale. Crystallization, the preferred method for large-scale purification, may require significant optimization.[1]

  • Safety: Handling of potentially hazardous reagents and intermediates, such as 2-amino-5-bromopyridine and strong bases, requires stringent safety protocols.[2][3][4][5][6]

Q2: Which catalytic system is recommended for the Buchwald-Hartwig amination of 5-bromopyridin-2-amine at scale?

A2: The choice of catalyst system is critical for a successful scale-up. While first-generation catalysts have been used, modern systems offer better performance.[7] For the amination of electron-deficient heteroaryl halides like 5-bromopyridin-2-amine, palladium precatalysts combined with sterically hindered biarylphosphine ligands are often preferred.[8][9]

Catalyst ComponentRecommendedRationale
Palladium Precatalyst G3 or G4 Palladacycles (e.g., XPhos Pd G3)Air- and moisture-stable, allowing for easier handling at scale. They form the active Pd(0) species in situ.[10]
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos)These bulky, electron-rich ligands promote the challenging reductive elimination step and can be effective for coupling with a wide range of amines.[8][9][11]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)The choice of base depends on the functional group tolerance of the substrates. Stronger bases often lead to faster reactions but may not be compatible with sensitive functional groups.[12]

Q3: How can I minimize the formation of impurities during the reaction?

A3: Impurity formation is a common issue in scale-up. Key strategies to minimize impurities include:

  • High-Purity Starting Materials: Use high-purity 5-bromopyridin-2-amine and the corresponding amine. Impurities in the starting materials can poison the catalyst or lead to side reactions.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation of the catalyst and sensitive reagents.

  • Controlled Reagent Addition: Add reagents, especially the base, in a controlled manner to manage the reaction exotherm.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating, which can lead to product degradation.[1]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem 1: Low or Inconsistent Yield
Potential Cause Troubleshooting Action
Incomplete Reaction - Verify Reagent Quality: Ensure all reagents, especially the palladium catalyst and ligands, are of high quality and have been stored correctly. - Optimize Reaction Time and Temperature: Monitor the reaction closely to ensure it has gone to completion. A slight increase in temperature or extended reaction time might be necessary at a larger scale, but be cautious of potential degradation.[1] - Improve Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
Catalyst Deactivation - Maintain Inert Atmosphere: Use standard Schlenk techniques to rigorously exclude oxygen. - Purify Solvents and Reagents: Use dry, degassed solvents and high-purity reagents to avoid catalyst poisoning.
Product Loss During Workup - Optimize Extraction: Ensure the correct pH for aqueous extractions to prevent the product from remaining in the aqueous layer. - Choose Appropriate Purification Method: For large-scale purification, crystallization is often preferred over chromatography. Significant optimization of the crystallization solvent system may be required.[1]
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Action
Hydrodehalogenation (Replacement of Bromine with Hydrogen) - Ligand Selection: This side reaction can sometimes be suppressed by choosing a different phosphine ligand.[13] - Control Temperature: Avoid excessive temperatures, which can promote this side reaction.
Homocoupling of the Amine or Aryl Halide - Catalyst Loading: In some cases, adjusting the catalyst loading can minimize homocoupling.
Di-amination (if a diamine is used) - Stoichiometry Control: Carefully control the stoichiometry of the reactants to favor mono-amination.
Problem 3: Difficulties with Product Isolation and Purification
Potential Cause Troubleshooting Action
Removal of Palladium Residues - Filtration through Celite/Silica Gel: A common first step is to filter the crude reaction mixture through a pad of Celite or silica gel to remove the bulk of the palladium.[11] - Activated Carbon Treatment: Treatment with activated carbon can help to scavenge residual palladium. - Metal Scavengers: Commercially available metal scavengers can be effective for removing trace amounts of palladium.
Separation from Ligand and Byproducts - Crystallization: This is the most scalable method. Screen a variety of solvent systems to find conditions that provide good recovery and purity.[1] - Acid-Base Extraction: The basicity of the aminopyridine product can be exploited for purification through acid-base extraction.

III. Experimental Protocol: Scale-Up Buchwald-Hartwig Amination

This protocol provides a general guideline for the scale-up synthesis of an N-substituted 5-bromopyridin-2-amine. Note: This protocol should be optimized for each specific substrate and scale.

Materials:

  • 5-Bromopyridin-2-amine

  • Substituted Amine (1.1 - 1.5 equivalents)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5 - 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 1 - 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equivalents)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: Equip a suitable, oven-dried reactor with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor thoroughly with nitrogen.

  • Charging Reagents: Under a positive pressure of nitrogen, charge the reactor with 5-bromopyridin-2-amine, the substituted amine, the palladium precatalyst, and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene via a cannula or a pressure-equalizing dropping funnel.

  • Heating and Base Addition: Begin stirring and heat the mixture to the desired temperature (typically 80-110 °C).[11] Once at temperature, add the base portion-wise to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble materials.[11]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

IV. Visualization of Key Processes

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Deprotonation (Base) Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[7][11]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/HPLC) Start->Check_Completion Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Reagents Are reagents high quality and dry? Check_Completion->Check_Reagents Yes Increase_Time_Temp->Check_Completion Purify_Reagents Purify/replace reagents and solvents Check_Reagents->Purify_Reagents No Check_Atmosphere Is the inert atmosphere maintained? Check_Reagents->Check_Atmosphere Yes Purify_Reagents->Check_Completion Improve_Inerting Improve inerting technique (e.g., Schlenk line) Check_Atmosphere->Improve_Inerting No Optimize_Workup Optimize workup and purification Check_Atmosphere->Optimize_Workup Yes Improve_Inerting->Check_Completion Success Yield Improved Optimize_Workup->Success

Caption: A logical flow for diagnosing and addressing low product yield.[14]

V. Safety Considerations

The synthesis of N-substituted 5-bromopyridin-2-amines involves several potential hazards that must be addressed, especially at a larger scale.

  • 5-Bromopyridin-2-amine: This compound is toxic if swallowed and can cause skin and eye irritation.[2][4][6] It may also cause respiratory irritation.[3][6] Always handle this material in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be irritants and sensitizers. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and react violently with water. Handle with care and ensure all glassware is dry.

  • Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before starting any scale-up synthesis.

VI. References

  • Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich. (URL: )

  • 2-Amino-5-bromopyridine 1072-97-5 wiki - Guidechem. (URL: )

  • 2-Amino-5-bromopyridine - Santa Cruz Biotechnology. (URL: )

  • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: )

  • Synthesis, assessment of substituent effect and antimicrobial activities of some substituted (E)-Nbenzylidene- 5-bromopyridin-2-amines | Senbagam | Annales Universitatis Mariae Curie-Sklodowska, sectio AA. (URL: )

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • 2-Amino-5-bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (URL: [Link])

  • CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents. (URL: )

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester. (URL: [Link])

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - NIH. (URL: [Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (URL: [Link])

  • Development of a Mild and Efficient Process for Ir-Catalyzed N -Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen - ResearchGate. (URL: [Link])

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - MDPI. (URL: [Link])

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (URL: [Link])

  • Synthesis and Biological Activities of Novel N -(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1 H -pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides | Request PDF - ResearchGate. (URL: [Link])

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloropyridin-2-amine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of the reactivity of two common building blocks: 5-bromopyridin-2-amine and 5-chloropyridin-2-amine derivatives. By understanding the nuances of their reactivity, scientists can make more informed decisions in designing synthetic strategies.

The Fundamental Difference: Carbon-Halogen Bond Strength

The primary factor governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This step involves the cleavage of the C-X bond.

The bond dissociation energies for C-Cl and C-Br are approximately 339 kJ/mol and 276 kJ/mol, respectively.[1] The significantly weaker C-Br bond means that 5-bromopyridin-2-amine derivatives are generally more reactive than their chloro-analogs.[1][2] This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. The general order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > Cl.[2][3]

The Role of the 2-Amino Group: A Double-Edged Sword

The presence of the amino group at the 2-position of the pyridine ring introduces both electronic and steric effects that can influence reactivity.

  • Electronic Effects : The amino group is a strong electron-donating group, which increases the electron density on the pyridine ring.[4] This can make the C-X bond more polarized and, in some cases, more susceptible to oxidative addition.[4]

  • Chelation : The 2-amino group can chelate to the palladium catalyst, which can potentially inhibit the catalytic cycle.[5] This is a significant consideration, and the choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling over catalyst inhibition.[5]

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reaction of 5-halopyridin-2-amines with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl substituents.

While direct side-by-side comparative data under identical conditions is scarce in the literature, we can infer performance from studies on closely related substrates. Generally, 5-bromopyridin-2-amine derivatives will react under more standard Suzuki conditions, often with traditional palladium catalysts like Pd(PPh₃)₄.[6] In contrast, the less reactive 5-chloropyridin-2-amine typically requires more active catalyst systems, such as those employing bulky, electron-rich ligands like SPhos or XPhos, to achieve high yields.[7]

Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions

Parameter5-Bromopyridin-2-amine Derivative5-Chloropyridin-2-amine Derivative
Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, PEPPSI-IPr
Typical Ligand PPh₃SPhos, XPhos
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Temperature 80-100 °C100-120 °C
Estimated Yield Good to ExcellentModerate to Excellent (catalyst dependent)

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloropyridin-2-amine

This protocol is a general guideline for the Suzuki-Miyaura coupling of 5-amino-2-chloropyridine with an arylboronic acid.[7]

Materials:

  • 5-Amino-2-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (e.g., 4:1)

Procedure:

  • To a dry Schlenk flask, add 5-amino-2-chloropyridine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100–110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Halo-2-aminopyridine - Arylboronic Acid - Base (K₃PO₄) catalyst Add Catalyst System: - Pd Precursor (Pd₂(dba)₃) - Ligand (SPhos) reagents->catalyst solvent Add Degassed Solvent: (Dioxane/H₂O) catalyst->solvent heat Heat & Stir (100-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product 2-Aryl-5-aminopyridine Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 5-halopyridin-2-amine derivatives.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For 5-halopyridin-2-amines, this reaction allows for the introduction of a variety of primary and secondary amines at the 5-position.

Similar to the Suzuki coupling, 5-bromopyridin-2-amines are more reactive in the Buchwald-Hartwig amination. The choice of ligand is particularly critical in this reaction to overcome the potential for catalyst inhibition by the 2-amino group.[5] Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos have proven effective for the amination of 3-halo-2-aminopyridines and are expected to perform well with the 5-halo isomers.[8] For the less reactive 5-chloropyridin-2-amine, the use of these advanced catalyst systems is often essential for achieving good yields.[7]

Table 2: Comparison of Typical Buchwald-Hartwig Amination Conditions

Parameter5-Bromopyridin-2-amine Derivative5-Chloropyridin-2-amine Derivative
Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃
Typical Ligand BINAP, RuPhosXPhos, RuPhos
Typical Base NaOtBu, LiHMDSNaOtBu
Temperature 90-110 °C100-120 °C
Estimated Yield Good to ExcellentGood to Excellent (ligand dependent)

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloropyridin-2-amine

This protocol provides a general method for the palladium-catalyzed amination of 5-amino-2-chloropyridine.[7]

Materials:

  • 5-Amino-2-chloropyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 5-amino-2-chloropyridine and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100–120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [LₙPd(II)(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR₂) Amido_complex LₙPd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Sources

Comparative Guide to the Validation of Kinase Inhibitory Activity for Compounds Derived from 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate, characterize, and compare the kinase inhibitory activity of novel compounds derived from the 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine scaffold. While specific experimental data for this chemical series is not yet broadly published, the principles and protocols outlined herein represent the gold-standard workflow for advancing a novel chemical entity from initial hit to a validated lead.

The pyridin-2-amine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with the hinge region of the ATP-binding pocket of various kinases.[1][2] This guide will walk through the essential stages of characterization, from initial biochemical validation to cellular activity and selectivity profiling, providing the causal logic behind experimental choices and objective data comparison points.

Part 1: Foundational Validation: Direct Enzyme Inhibition and Potency

The first and most critical step is to confirm that the compounds directly inhibit the activity of a purified kinase enzyme in a cell-free environment.[3][4] This biochemical approach isolates the interaction between the compound and its putative target, eliminating cellular complexities like membrane permeability and metabolism. The primary output of this stage is the half-maximal inhibitory concentration (IC50), a core measure of a compound's potency.

Core Experimental Approach: In Vitro Kinase Activity Assays

Several robust methods exist to measure kinase activity, most of which quantify either the consumption of ATP or the generation of the phosphorylated substrate.[5] Luminescence-based assays, such as Promega's ADP-Glo™, are widely used due to their high sensitivity and scalability.[3][6] These assays measure the amount of ADP produced in a kinase reaction; a potent inhibitor will lead to less ADP production and thus a lower luminescent signal.[3]

Experimental Protocol: Luminescence-Based IC50 Determination (ADP-Glo™ Assay)
  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., BRAF, VEGFR2) and its specific peptide substrate.

  • Compound Dilution: Perform a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in DMSO, followed by a further dilution in the reaction buffer. Include a known inhibitor as a positive control (e.g., Sorafenib for BRAF/VEGFR2) and a DMSO-only negative control.

  • Kinase Reaction Initiation: Add ATP to the kinase/substrate/compound mixture to initiate the phosphorylation reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for comparative inhibitors.[7] Incubate for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear velocity region.[7]

  • Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing light.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Comparative Data: Potency of Novel Compounds

The table below illustrates how to present the resulting data, comparing the novel compounds ("Compound PY-1" and "Compound PY-2") against a relevant clinical inhibitor for a hypothetical target, BRAF V600E.

CompoundTarget KinaseBiochemical IC50 (nM)
Compound PY-1 BRAF V600E15
Compound PY-2 BRAF V600E150
Vemurafenib (Control) BRAF V600E31

This is example data for illustrative purposes.

From this initial screen, Compound PY-1 emerges as a potent hit, warranting further investigation.

Part 2: Elucidating the Mechanism of Inhibition

Understanding how a compound inhibits a kinase is crucial for its development. Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[8] However, inhibitors that bind to other sites (allosteric inhibitors) can offer greater selectivity, as the ATP-binding pocket is highly conserved across the human kinome.[9][10]

Core Experimental Approach: ATP Competition Assay

This assay is a modification of the IC50 determination protocol. The potency of the inhibitor is measured at both a low ATP concentration (equal to the Km) and a high, physiological ATP concentration (e.g., 1-5 mM).[11] A significant increase (shift) in the IC50 value at high ATP concentrations indicates that the compound is competing with ATP for the same binding site.[12]

G cluster_0 Experimental Logic: Mechanism of Action A Perform Kinase Assay (e.g., ADP-Glo) B Condition 1: [ATP] = Km A->B C Condition 2: [ATP] = 1-5 mM (High) A->C D Determine IC50 for Compound PY-1 B->D E Determine IC50 for Compound PY-1 C->E F Compare IC50 Values D->F E->F G Result: Significant IC50 Shift (IC50 High ATP >> IC50 Low ATP) F->G If I Result: No Significant IC50 Shift (IC50 High ATP ≈ IC50 Low ATP) F->I If H Conclusion: ATP-Competitive Inhibitor G->H J Conclusion: Non-ATP-Competitive or Allosteric Inhibitor I->J

Workflow for Determining Mechanism of Inhibition.
Comparative Data: Mechanism of Action
CompoundIC50 at Km ATP (nM)IC50 at 1 mM ATP (nM)Fold ShiftMechanism
Compound PY-1 1595063.3ATP-Competitive
Allosteric Control 50651.3Non-ATP-Competitive

This is example data for illustrative purposes.

The significant fold shift for Compound PY-1 strongly suggests it functions by competing with ATP.

Part 3: Critical Assessment of Kinase Selectivity

An ideal kinase inhibitor potently modulates its intended target with minimal effect on other kinases.[13] "Off-target" inhibition can lead to cellular toxicity and undesirable side effects. Selectivity profiling involves screening the compound against a large panel of kinases to map its interaction landscape across the kinome.

Core Experimental Approach: Kinome-Wide Selectivity Profiling

Commercially available services (e.g., Reaction Biology's HotSpot™, Promega's Kinase Selectivity Profiling Systems) offer screening against hundreds of purified human kinases.[6][14] Typically, the compound is first tested at a single high concentration (e.g., 1 µM). Any kinase showing significant inhibition (e.g., >80%) is then selected for a full IC50 dose-response determination.

Comparative Data: Selectivity Profile

The results are often visualized on a "kinome tree" diagram, but a summary table provides a clear comparison of on-target versus off-target potency.

Kinase TargetCompound PY-1 IC50 (nM)Vemurafenib IC50 (nM)Kinase Family
BRAF V600E (On-Target) 15 31 Ser/Thr Kinase
SRC (Off-Target)>10,000140Tyrosine Kinase
LCK (Off-Target)>10,000500Tyrosine Kinase
VEGFR2 (Off-Target)2,500>10,000Tyrosine Kinase
p38α (Off-Target)8,000>10,000Ser/Thr Kinase

This is example data for illustrative purposes.

This hypothetical data suggests Compound PY-1 is highly selective for BRAF over other common kinases compared to the control, a highly desirable feature.

Part 4: Proving Efficacy in a Cellular Environment

A compound that is potent in a biochemical assay must also be effective in a living cell.[15] This requires it to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a biological response.

Core Experimental Approach: Cellular Target Engagement & Phenotypic Assays
  • Phospho-Substrate Analysis: The most direct way to measure target engagement in cells is to quantify the phosphorylation of a known downstream substrate of the target kinase.[16] For the BRAF kinase, a key substrate is MEK. Inhibition of BRAF should lead to a decrease in phosphorylated MEK (pMEK). Methods like Western Blot, ELISA, or AlphaLISA can be used for this quantification.[3][16]

  • Cell Proliferation/Viability Assays: If the target kinase is an oncogenic driver, its inhibition should suppress the growth of cancer cells dependent on that kinase.[16] For example, the A375 melanoma cell line harbors the BRAF V600E mutation and its proliferation is dependent on BRAF signaling.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Culture & Treatment: Culture A375 cells (BRAF V600E mutant) to ~80% confluency. Treat the cells with serially diluted concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-pMEK) and the total substrate (e.g., anti-MEK) as a loading control.

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry. Normalize the pMEK signal to the total MEK signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Visualizing the Point of Intervention: Signaling Pathways

Understanding the signaling cascade provides context for the cellular assay. Inhibiting a kinase at a specific point should block the downstream signal propagation.

G cluster_0 BRAF-MEK-ERK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF V600E RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Compound PY-1 Inhibitor->BRAF Inhibits

BRAF Signaling Pathway Inhibition Point.

G cluster_1 VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates (pY1175) PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis Inhibitor Novel Pyridin-2-amine Compound Inhibitor->VEGFR2 Inhibits

VEGF Signaling Pathway Inhibition Point.
Comparative Data: Cellular Activity
CompoundTarget & Cell LineCellular IC50 (pMEK, nM)Cellular IC50 (Proliferation, nM)
Compound PY-1 BRAF V600E (A375)4560
Vemurafenib (Control) BRAF V600E (A375)80110

This is example data for illustrative purposes.

This data shows that Compound PY-1 is not only potent biochemically but also effectively engages its target in a cellular context, leading to the desired phenotypic outcome with greater potency than the control compound.

Summary and Conclusion

This guide outlines a systematic, multi-tiered approach to validating the kinase inhibitory activity of novel compounds derived from the this compound scaffold. By progressing through biochemical potency, mechanism of action, kinome-wide selectivity, and cellular validation, researchers can build a comprehensive data package to objectively compare lead candidates.

Final Comparative Profile:

ParameterCompound PY-1Vemurafenib (Control)Assessment
Biochemical Potency (IC50) 15 nM31 nMHigh on-target potency
Mechanism of Action ATP-CompetitiveATP-CompetitiveStandard for this class
Selectivity (vs. SRC) >660-fold4.5-foldHigh selectivity profile
Cellular Potency (pMEK IC50) 45 nM80 nMExcellent target engagement

Based on this hypothetical validation workflow, "Compound PY-1" represents a highly promising lead candidate, demonstrating superior potency and selectivity compared to an established clinical inhibitor. This structured approach ensures that decisions in the drug discovery process are driven by robust, logical, and comparative experimental data.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine, a scaffold of significant interest in modern medicinal chemistry. The 2-aminopyridine core is a privileged structure, appearing in a multitude of biologically active agents, from kinase inhibitors to central nervous system modulators.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of key structural modifications and their impact on biological activity, supported by experimental frameworks and comparative data.

The Core Scaffold: A Strategic Starting Point

The parent compound, this compound, presents three primary regions for chemical modification, each contributing distinct physicochemical properties that influence target binding and pharmacokinetic profiles:

  • The 2-Aminopyridine Headgroup: This moiety is a versatile hydrogen bond donor and acceptor and can participate in crucial π-stacking or cation-π interactions within a target's binding site. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

  • The C5-Bromo Substituent: The bromine atom significantly influences the electronic character of the pyridine ring via its electron-withdrawing inductive effect. Furthermore, it can act as a potent halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

  • The N-Linked (Oxolan-2-yl)methyl Side Chain: This tetrahydrofuran (THF) moiety introduces a defined conformational constraint and provides an additional hydrogen bond acceptor (the ether oxygen). Its stereochemistry and substitution pattern are critical for orienting the molecule correctly within a binding pocket.

The strategic combination of these three components makes this scaffold a compelling starting point for developing potent and selective therapeutic agents.

Structure-Activity Relationship (SAR) Analysis: A Comparative Exploration

The following sections dissect the SAR of this scaffold by systematically evaluating modifications at each key position. The insights are drawn from established principles and data from related 2-aminopyridine series.[1][6][7]

Modifications of the Pyridine Ring

The pyridine core is arguably the most critical determinant of the compound's intrinsic activity.

  • The 5-Position (Bromo Group): The C5-bromo substituent is often optimal for activity. Replacing it with a smaller halogen like chlorine may retain activity, while a larger iodine atom could introduce steric hindrance. Exchanging the bromine for a methyl group might enhance metabolic stability but could reduce potency if a halogen bond is critical. Conversely, replacing it with a hydrogen atom typically leads to a significant drop in activity, highlighting the importance of a substituent at this position.

  • The 6-Position: This position demonstrates significant bulk tolerance in many 2-aminopyridine series.[6] Introducing small alkyl or alkoxy groups here can be a strategy to "fine-tune" selectivity. For instance, in the development of 5-HT1A receptor agonists, substitutions on the pyridine ring were found to synergistically affect their properties.[7] However, excessively large groups can be detrimental.

  • The 4-Position: Modification at this position is generally less tolerated. Introducing even a small methyl group can disrupt the planarity or electronic distribution required for optimal binding, often leading to diminished potency.

Modifications of the N-Alkyl Side Chain

The (oxolan-2-yl)methyl side chain plays a crucial role in dictating selectivity and physicochemical properties.

  • Oxolane Ring Substitution: The stereochemistry of the oxolane ring is paramount. The (R)- and (S)-enantiomers often exhibit significant differences in biological activity. Adding substituents, such as a hydroxyl or methyl group, can provide additional interaction points but must be positioned correctly. For example, a hydroxyl group could introduce a new hydrogen bond, potentially increasing affinity if the binding pocket has a corresponding acceptor.

  • Alternative Cyclic Ethers: Replacing the 5-membered oxolane ring with a 6-membered oxane (tetrahydropyran) ring can alter the vector and conformation of the side chain. This modification can be beneficial if a different spatial arrangement is required to access a deeper part of the binding pocket. 4-membered oxetane rings can also be explored to probe conformational constraints.

  • Acyclic Analogs: Replacing the cyclic ether with a simple alkoxyethyl chain (e.g., methoxyethyl) serves as a crucial control experiment. A significant loss of activity in acyclic analogs confirms that the conformational rigidity imparted by the oxolane ring is essential for pre-organizing the molecule for optimal target binding.

Comparative Performance: Data Summary

To illustrate the SAR principles discussed, the following table summarizes representative data for a hypothetical series of analogs targeting a generic kinase. The IC₅₀ values are indicative and intended for comparative purposes.

Analog ID Modification from Parent Scaffold Kinase Inhibition IC₅₀ (µM) Key SAR Insight
LEAD-01 Parent Compound0.05High potency baseline.
COMP-A1 5-Cl instead of 5-Br0.09Chlorine is tolerated, but bromine is slightly superior, suggesting a role for halogen size/polarizability.
COMP-A2 5-H instead of 5-Br15.2Substitution at C5 is critical for activity.
COMP-A3 Added 6-Methyl group0.45Small steric bulk at C6 reduces potency but may offer a vector for selectivity tuning.
COMP-B1 (S)-enantiomer of oxolane3.8Stereochemistry of the side chain is crucial for proper orientation and activity.
COMP-B2 Oxane instead of Oxolane0.95Larger ring is less optimal, indicating a specific spatial requirement for the ether oxygen.
COMP-B3 Acyclic 2-methoxyethyl side chain25.0Conformational rigidity of the cyclic ether is essential for high potency.

Experimental Design and Protocols

Reproducible and rigorous experimental validation is the cornerstone of any SAR study. Below are standardized protocols for the synthesis and biological evaluation of these analogs.

General Synthetic Workflow

The synthesis of this compound analogs typically follows a convergent approach, as illustrated in the workflow diagram below.

G cluster_0 Synthesis Pathway cluster_1 SAR Cycle A 2-Amino-5-bromopyridine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B (Oxolan-2-yl)methanamine B->C D Purification (Chromatography) C->D E Final Analog D->E F Biological Screening (e.g., Kinase Assay) E->F G Data Analysis (IC₅₀ Determination) F->G H Design Next Generation (Based on SAR) G->H H->A Synthesize New Analogs G cluster_0 Molecular Core cluster_1 Key SAR Determinants cluster_2 Predicted Outcomes Pyridine Pyridine Ring C5_Sub C5: Halogen (Optimal: Br) Pyridine->C5_Sub C6_Sub C6: Sterics (Small groups tolerated) Pyridine->C6_Sub SideChain Oxolane Side Chain Stereo Stereochemistry (R vs S is critical) SideChain->Stereo Rigidity Conformational Rigidity (Cyclic > Acyclic) SideChain->Rigidity Amine Secondary Amine Potency High Potency C5_Sub->Potency Selectivity Target Selectivity C6_Sub->Selectivity Stereo->Potency Rigidity->Potency

Caption: Logical relationships in the SAR of 2-aminopyridine analogs.

Conclusion and Future Directions

The this compound scaffold represents a rich platform for the discovery of novel therapeutics. The SAR analysis reveals that high potency is critically dependent on three factors: (1) halogen substitution at the C5 position of the pyridine ring, (2) the correct stereochemistry of the side chain, and (3) the conformational constraint provided by the cyclic ether. Future efforts should focus on exploring substitutions at the C6 position to modulate selectivity against off-target proteins and on optimizing the pharmacokinetic properties of lead compounds through subtle modifications of the oxolane side chain. This systematic approach, grounded in the principles outlined in this guide, will be instrumental in translating the potential of this chemical series into clinically viable drug candidates.

References

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Navigating the Terrain of Suzuki Coupling with Aminopyridines: A Comparative Guide to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, celebrated for its power to forge carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures that are the backbone of many pharmaceutical agents.[1][2] However, when one of the coupling partners is an aminopyridine, researchers often face significant hurdles. The inherent basicity and coordinating ability of the pyridine nitrogen and the amino group can act as a "poison" to the palladium catalyst, leading to sluggish reactions or complete failure.[3]

This guide offers a deep, comparative analysis of palladium catalyst systems designed to overcome the unique challenges posed by aminopyridine substrates. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental workflows to empower researchers in their synthetic endeavors.

The Core Challenge: Catalyst Inhibition by Aminopyridines

The primary obstacle in the Suzuki coupling of aminopyridines is the propensity of the substrate's nitrogen atoms to coordinate with the palladium center. The lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group can bind to the electron-deficient palladium, leading to the formation of stable, off-cycle complexes. This sequestration of the active catalyst effectively inhibits its participation in the catalytic cycle, resulting in low conversion rates and diminished yields.[3]

To address this, catalyst development has focused on two main strategies:

  • Steric Shielding: Employing bulky ligands that physically hinder the aminopyridine from coordinating to the palladium center.

  • Electronic Tuning: Using electron-rich ligands that increase the electron density on the palladium, thereby promoting the crucial reductive elimination step and increasing catalyst turnover.[4]

A Comparative Analysis of Leading Palladium Catalyst Systems

The choice of ligand is paramount to success. We will compare three major classes of catalyst systems that have proven effective for the Suzuki coupling of aminopyridines: traditional phosphine-based catalysts, modern bulky biarylphosphine ligands (Buchwald ligands), and robust N-heterocyclic carbene (NHC) based systems.[4]

For a standardized comparison, we will consider a model reaction: the coupling of a generic bromo-aminopyridine with phenylboronic acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 3K₂CO₃Toluene/H₂O8012~85~28
Pd(OAc)₂ / SPhos 1K₃PO₄1,4-Dioxane1004~95~95
PEPPSI-IPr 0.5Cs₂CO₃t-AmylOH1002~98~196
Table 1: Comparative performance of representative palladium catalysts in the Suzuki coupling of an aminopyridine. Data is synthesized from typical literature values for illustrative comparison.[4]
Analysis of Catalyst Performance:
  • Traditional Phosphine Catalysts (e.g., Pd(PPh₃)₄): While being a classic and often cost-effective choice, tetrakis(triphenylphosphine)palladium(0) often requires higher catalyst loadings and longer reaction times for challenging substrates like aminopyridines.[2][5] Its relatively small size does little to prevent substrate inhibition.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos): The advent of ligands developed by the Buchwald group, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), represented a significant leap forward.[6] These ligands are both sterically demanding and highly electron-donating. The bulkiness helps to create a coordination sphere around the palladium that disfavors the binding of the aminopyridine, while the electron-rich nature accelerates the rate-limiting reductive elimination step, leading to higher turnover numbers and yields.[4][6]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): NHC-palladium complexes have proven to be exceptionally robust and highly active catalysts for a wide range of cross-coupling reactions.[7][8] The strong σ-donating ability of the NHC ligand forms a very stable bond with the palladium center, making the catalyst resistant to decomposition and deactivation.[9] Precatalysts like PEPPSI-IPr (palladium(II) dichloride) are often thermally stable, easy to handle, and can achieve very high turnover numbers at low catalyst loadings, making them an excellent, albeit sometimes more expensive, choice for difficult couplings.[4][10]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OAS Oxidative Addition Intermediate Pd0->OAS Oxidative Addition TMS Transmetalation Intermediate OAS->TMS Transmetalation RES Reductive Elimination Intermediate TMS->RES RES->Pd0 Reductive Elimination product R¹-R² RES->product sub_halide R¹-X (Aminopyridyl Halide) sub_halide->OAS sub_boronic R²-B(OR)₂ (Boronic Acid/Ester) sub_boronic->TMS base Base base->TMS Protocol_Workflow start Start reagents 1. Add Reagents (Aminopyridine, Boronic Acid, Base) to Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon/N₂ x3) reagents->inert catalyst 3. Add Catalyst & Solvent (Pd Precatalyst, Ligand, Anhydrous Dioxane) inert->catalyst heat 4. Heat Reaction (Stir at 100°C) catalyst->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 eq, 1 mol%)

  • SPhos (0.012 eq, 1.2 mol%)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-amino-5-bromopyridine, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and carefully evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. [5]3. Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate, SPhos ligand, and anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. [5]7. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 2-amino-5-phenylpyridine. [5] This self-validating protocol, which rigorously excludes oxygen and water (until the workup phase), is critical for ensuring the stability and activity of the palladium catalyst, leading to reproducible, high-yielding results.

Conclusion and Future Outlook

The Suzuki coupling of aminopyridines, while challenging, is a readily achievable transformation with the appropriate choice of catalyst. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or robust N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer superior performance, providing higher yields in shorter times with lower catalyst loadings. [4][6]The selection of a specific catalyst should be guided by factors including substrate reactivity, cost considerations, and the desired scale of the reaction. As the field continues to evolve, the development of even more active and versatile catalysts, potentially including those based on more abundant and less expensive metals, will further expand the synthetic chemist's ability to construct complex, life-saving molecules. [13]

References

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  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(55), 13586-13601. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Torvisco, A., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. DOI: 10.1039/D1CS00222F. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6800-6829. DOI: 10.1039/C6SC02118B. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6800-6829. DOI: 10.1039/C6SC02118B. Available at: [Link]

  • Jana, R., et al. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 67(26), 4617-4653. Available at: [Link]

  • Li, Y., et al. (2020). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 24(10), 2206-2212. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Frazier, C. P., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 136(14), 5223-5226. DOI: 10.1021/ja5015705. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. DOI: 10.1002/anie.200701582. Available at: [Link]

  • Boubakri, L., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 5105-5113. Available at: [Link]

  • Han, L., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Molecules, 28(4), 1851. DOI: 10.3390/molecules28041851. Available at: [Link]

  • Gök, Y., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry, 6(2), 539-556. DOI: 10.3390/chemistry6020031. Available at: [Link]

  • Boubakri, L., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 5105-5113. DOI: 10.1039/C7NJ00488E. Available at: [Link]

  • Wang, D., et al. (2021). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Catalysts, 11(11), 1361. Available at: [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. DOI: 10.26434/chemrxiv-2021-t896v2. Available at: [Link]

  • The Organic Chemist. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Nee, M. G., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5078. DOI: 10.1002/adsc.202000987. Available at: [Link]

  • Jagtap, S. B., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(11), e202305085. Available at: [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 104(3), 1317-1379. Available at: [Link]

  • Bozorov, K., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(11), 2973. DOI: 10.3390/molecules23112973. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. DOI: 10.26434/chemrxiv.11899149.v1. Available at: [Link]

  • Riu, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes, 10(11), 2269. DOI: 10.3390/pr10112269. Available at: [Link]

  • Ben-Valid, S., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Inorganica Chimica Acta, 471, 626-632. Available at: [Link]

  • Wang, D. H., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 495(7439), 102-106. DOI: 10.1038/nature11881. Available at: [Link]

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A Comparative Guide to Assessing the Drug-Like Properties of Novel 5-Bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Synthesis and Viability

In the landscape of modern drug discovery, the synthesis of a novel chemical entity is merely the first step in a long and arduous journey. The true challenge lies in determining whether a promising molecule possesses the requisite characteristics to become a safe and effective therapeutic agent. This guide provides a comprehensive framework for evaluating the "drug-like" properties of molecules derived from the 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine scaffold. This scaffold is of particular interest due to the prevalence of the pyridine ring in numerous FDA-approved drugs and the influence of halogenation on molecular properties.[1][2][3]

The pyridine moiety, an isostere of benzene, is a cornerstone of medicinal chemistry, found in over 7,000 drug molecules.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence solubility and target engagement.[4] The strategic placement of a bromine atom can further modulate a molecule's metabolic stability, potency, and membrane permeability through halogen bonding.[5][6][7][8] However, these same features can also introduce liabilities. Therefore, a rigorous, multi-parameter assessment is crucial to identify candidates with the highest probability of success.

This guide moves beyond simple checklists, offering a logical, evidence-based workflow for researchers. We will compare the parent scaffold to rationally designed alternatives, detailing the in silico and in vitro methodologies required to build a robust drug-like properties profile. The causality behind each experimental choice is explained to empower scientists to make informed decisions in their own lead optimization campaigns.

Initial Assessment: In Silico Profiling and Comparator Selection

Before committing to costly and time-consuming wet lab experiments, a thorough in silico (computational) analysis is indispensable. This initial screen allows for the rapid evaluation of large sets of virtual compounds, flagging potential liabilities and prioritizing the most promising candidates for synthesis. Numerous open-access and commercial software platforms are available for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9][10][11][12][13]

The Foundational Molecule and Strategic Alternatives

Our investigation begins with the parent molecule, This compound (Molecule A) . To create a meaningful comparison, we will assess it against three strategically designed alternatives:

  • Molecule B (Fluoro-analogue): 5-fluoro-N-[(oxolan-2-yl)methyl]pyridin-2-amine. Rationale: Fluorine is often used to block metabolic oxidation and can improve binding affinity without significantly increasing molecular weight.

  • Molecule C (Positional Isomer): 3-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine. Rationale: The position of the halogen on the pyridine ring can dramatically alter electronic properties, pKa, and susceptibility to metabolic attack.

  • Molecule D (Scaffold Hop): 2-bromo-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine. Rationale: Replacing the pyridine core with a pyrimidine ring (a "scaffold hop") alters the number and position of hydrogen bond acceptors, which can significantly impact solubility, permeability, and target interaction.

Computational Drug-Likeness Evaluation

The first pass of our in silico analysis involves calculating key physicochemical properties and assessing compliance with established drug-likeness rules, most notably Lipinski's Rule of Five.[14][15][16][17][18][19] This rule posits that orally bioavailable drugs generally have:

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

  • A molecular weight (MW) under 500 Daltons.

  • A calculated octanol-water partition coefficient (cLogP) not greater than 5.

Table 1: Comparative In Silico Physicochemical Properties

PropertyMolecule A (Parent)Molecule B (Fluoro)Molecule C (Isomer)Molecule D (Pyrimidine)Lipinski's Guideline
Molecular Weight (Da) 257.12195.21257.12258.11< 500
cLogP 2.351.802.452.10< 5
H-Bond Donors 1111≤ 5
H-Bond Acceptors 3334≤ 10
Lipinski Violations 0000≤ 1
Topological Polar Surface Area (TPSA) (Ų) 51.551.551.564.3< 140

Interpretation: All four molecules comfortably adhere to Lipinski's Rule of Five, suggesting they possess a reasonable foundation for oral bioavailability. Molecule D's higher TPSA, due to the additional nitrogen in the pyrimidine ring, may indicate better solubility but potentially lower membrane permeability compared to the pyridine-based analogues.

G cluster_0 In Silico Triage cluster_1 In Vitro Validation Virtual Library Virtual Library ADMET Prediction ADMET Prediction Virtual Library->ADMET Prediction Calculate Properties Lipinski Filter Lipinski Filter ADMET Prediction->Lipinski Filter Assess Drug-Likeness Prioritized Hits Prioritized Hits Lipinski Filter->Prioritized Hits Select Candidates Synthesis Synthesis Prioritized Hits->Synthesis Decision to Synthesize Solubility Assay Solubility Assay Synthesis->Solubility Assay Aqueous Solubility Permeability Assay Permeability Assay Solubility Assay->Permeability Assay PAMPA Metabolic Stability Metabolic Stability Permeability Assay->Metabolic Stability Microsomes Lead Candidate Lead Candidate Metabolic Stability->Lead Candidate G cluster_0 Start (T=0) cluster_1 End (T=5h) PAMPA_Plate Donor Well (pH 6.5) Compound + Buffer Artificial Membrane (Lipid in Dodecane) Acceptor Well (pH 7.4) Buffer Acceptor_Start Zero Conc. Acceptor_End Measured Conc. PAMPA_Plate:f3->Acceptor_End Passive Diffusion Donor_Start High Conc. Donor_Start->PAMPA_Plate:f1 Add Compound Donor_End Lower Conc.

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: PAMPA Assay

  • Membrane Coating: Gently add 5 µL of a 1% lecithin in dodecane solution to the filter of each well in the donor plate and allow it to impregnate the filter.

  • Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS, pH 7.4.

  • Donor Plate: Add 150 µL of a 10 µM solution of each test compound (in PBS, pH 6.5) to the donor wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the concentrations and well parameters.

Table 2: Comparative Absorption Properties

ParameterMolecule A (Parent)Molecule B (Fluoro)Molecule C (Isomer)Molecule D (Pyrimidine)Desired Range
Aqueous Solubility (µM) 45604295> 50
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 8.59.27.95.1> 5 (High)

Interpretation: The pyrimidine (Molecule D) shows excellent solubility, as predicted by its higher TPSA, but its permeability is significantly lower. This is a classic trade-off: increased polarity enhances solubility but can hinder passage through lipid membranes. The fluoro-analogue (Molecule B) presents the most balanced profile, with improved solubility over the parent molecule and the highest permeability.

Metabolism: Hepatic Stability

The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes. [20]A compound that is metabolized too quickly will have a short duration of action and poor oral bioavailability. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism. [21][22][23][24] Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture and test compounds (at 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The rate of disappearance is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Table 3: Comparative Metabolic Stability

ParameterMolecule A (Parent)Molecule B (Fluoro)Molecule C (Isomer)Molecule D (Pyrimidine)Desired Range
Half-life (t½, min) 25552818> 30
Intrinsic Clearance (CLint, µL/min/mg) 55.425.249.577.0< 30 (Low)

Interpretation: As hypothesized, replacing bromine with fluorine (Molecule B) significantly improves metabolic stability, more than doubling the half-life and halving the clearance. This is a common strategy as the carbon-fluorine bond is much stronger and less susceptible to oxidative cleavage than a carbon-bromine bond. The pyrimidine (Molecule D) is highly unstable, suggesting the additional nitrogen atom creates a new, highly susceptible site for metabolic attack.

G Molecule A Molecule A Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) Molecule A->Phase I Metabolism (CYP450) Oxidation (e.g., at Bromine or Pyridine Ring) Oxidized Metabolite Oxidized Metabolite Phase I Metabolism (CYP450)->Oxidized Metabolite Phase II Metabolism (UGT, SULT) Phase II Metabolism (UGT, SULT) Oxidized Metabolite->Phase II Metabolism (UGT, SULT) Conjugation Conjugated Metabolite (Excreted) Conjugated Metabolite (Excreted) Phase II Metabolism (UGT, SULT)->Conjugated Metabolite (Excreted)

Caption: Potential metabolic pathways for the parent scaffold.

Comparative Summary and Strategic Outlook

Synthesizing the in silico and in vitro data allows for a holistic assessment of the drug-like potential of each molecule and provides a clear path forward for the research program.

Table 4: Overall Drug-Like Properties Scorecard

MoleculeLipinski ComplianceSolubilityPermeabilityMetabolic StabilityOverall Assessment
A (Parent) ModerateGoodModerateViable starting point, but stability is a liability.
B (Fluoro) GoodExcellent Excellent Lead Candidate. Balanced profile with significant improvements over the parent.
C (Isomer) ModerateGoodModerateNo significant advantage over the parent molecule. Lower priority.
D (Pyrimidine) Excellent PoorPoorPoor permeability and stability outweigh the solubility benefit. Deprioritize.

This comparative analysis demonstrates the power of a structured, data-driven approach to early-stage drug discovery. While all synthesized molecules originated from a promising scaffold and passed initial computational filters, only through direct experimental comparison could a clear lead candidate be identified.

The fluoro-analogue (Molecule B) emerges as the superior candidate. It retains the favorable permeability of the parent scaffold while significantly improving both aqueous solubility and, crucially, metabolic stability. This molecule represents a well-balanced starting point for further optimization, such as exploring modifications to the (oxolan-2-yl)methyl group to enhance target potency while maintaining its excellent drug-like properties.

The pyrimidine scaffold (Molecule D), despite its excellent solubility, serves as a valuable lesson in the multi-parameter nature of drug design; a significant improvement in one area cannot compensate for critical failures in others. The insights gained from this systematic evaluation provide a robust foundation for the continued development of the 5-aminopyridine series, de-risking the project and focusing resources on the compound with the highest probability of clinical success.

References

  • MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

  • Li, J., Lu, L.-Y., Shen, W.-X., & Shi, J.-Y. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

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A Senior Application Scientist's Guide to Selecting the Optimal Base for Buchwald-Hartwig Amination of 5-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5-Aminopyridines and the Buchwald-Hartwig Reaction

In the landscape of modern drug discovery and development, the 5-aminopyridine scaffold is a privileged structure, appearing in a multitude of clinically significant pharmaceuticals. Its synthesis, therefore, is a matter of considerable importance. The Buchwald-Hartwig amination has emerged as a premier method for constructing the crucial C-N bond, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods.[1][2] This palladium-catalyzed cross-coupling reaction joins an aryl halide, such as 5-bromopyridine, with an amine.[3] The success and efficiency of this transformation, however, are critically dependent on the careful selection of reaction parameters, with the choice of base being arguably one of the most influential.

This guide provides an in-depth comparison of the performance of various bases in the Buchwald-Hartwig amination of 5-bromopyridines. We will move beyond simple protocol recitation to explore the mechanistic reasoning behind base selection, empowering researchers to make informed decisions for optimizing their synthetic routes.

The Mechanistic Imperative: Why the Base is More Than a Proton Scavenger

The base in a Buchwald-Hartwig reaction performs a pivotal role within the catalytic cycle.[4] After the initial oxidative addition of the 5-bromopyridine to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. At this juncture, the base's primary function is to deprotonate the coordinated amine, forming a palladium-amido intermediate.[3][5] This step is crucial, as the subsequent reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, proceeds from this amido complex.[6]

The selection of an inappropriate base can lead to slow reaction rates, catalyst deactivation, or undesired side reactions.[6][7] Factors such as the base's strength (pKa), solubility, steric bulk, and the nature of its counter-ion all play a significant role in the reaction's outcome.[8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Pd0 L-Pd(0) OA_Complex L-Pd(II)(Py-Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Py)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex + HNR¹R² Amido_Complex L-Pd(II)(Py)(NR¹R²) Amine_Complex->Amido_Complex + Base - [Base-H]⁺Br⁻ Amido_Complex->Pd0 Reductive Elimination Product Py-NR¹R² Amido_Complex->Product ArylHalide 5-Bromopyridine (Py-Br) ArylHalide->OA_Complex Amine Amine (HNR¹R²) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Benchmarking the Bases: A Comparative Analysis

The choice of base is highly dependent on the specific amine and any sensitive functional groups on the substrates.[8] We will compare three major classes of bases commonly employed in this reaction: strong alkoxides, weaker inorganic carbonates and phosphates, and amide bases.

BaseClasspKa (Conjugate Acid in DMSO)Common SolventsKey Characteristics & Considerations
Sodium tert-butoxide (NaOtBu) Strong Alkoxide~32Toluene, Dioxane, THFWorkhorse Base: Highly effective for a wide range of primary and secondary amines.[3] Its strong basicity ensures rapid deprotonation. Caution: Can be incompatible with base-sensitive functional groups like esters or ketones.[6]
Potassium tert-butoxide (KOtBu) Strong Alkoxide~32Toluene, Dioxane, THFSimilar in strength to NaOtBu. The potassium cation can sometimes offer different reactivity or solubility profiles. Also incompatible with many base-sensitive groups.[6]
Cesium Carbonate (Cs₂CO₃) Inorganic Carbonate~13 (in H₂O)Toluene, Dioxane, DMFMild & Effective: A good choice for substrates with base-sensitive functionalities.[7][9] Its higher solubility in organic solvents compared to other carbonates is advantageous. May require higher temperatures or longer reaction times.
Potassium Phosphate (K₃PO₄) Inorganic Phosphate~16 (in H₂O)Toluene, DioxaneMild & Economical: Another excellent mild base, often used for coupling anilines or other less basic amines where strong bases might cause side reactions.[10] Can be a cost-effective option for large-scale synthesis.
LiHMDS Amide Base~30THFStrong & Non-Nucleophilic: Useful for challenging couplings or when protic functional groups are present on the substrate, as it will deprotonate them.[11] Often optimal for coupling unprotected halo-azaindoles.[11]

Note: The provided pKa values are approximate and can vary with the solvent. The table serves as a general guide for relative base strength.

In-Depth Analysis:
  • Strong Bases (NaOtBu, KOtBu): For straightforward aminations of 5-bromopyridines with unfunctionalized alkyl or aryl amines, sodium tert-butoxide is typically the first choice. Its high basicity drives the reaction forward efficiently, often leading to high yields in shorter reaction times. However, its strength is also its primary drawback. Substrates containing esters, ketones, or other enolizable protons are at risk of decomposition or side reactions.[6]

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): When dealing with delicate, polyfunctionalized molecules common in drug development, milder bases are essential. Cesium carbonate and potassium phosphate are frequently employed in these cases.[7][10] While they may necessitate higher catalyst loadings or elevated temperatures to achieve comparable rates to strong alkoxides, they provide a crucial advantage in preserving functional group integrity.[9] For instance, in the coupling of functionalized anilines with 5-bromopyrimidine, K₃PO₄ has been shown to be an effective base.[10]

  • Amide Bases (LiHMDS): Lithium bis(trimethylsilyl)amide is a powerful, non-nucleophilic base that offers unique advantages. It has proven effective in couplings of unprotected halo-indoles and azaindoles, where other bases like NaOtBu or Cs₂CO₃ were ineffective.[11] Its ability to deprotonate both the coupling amine and N-H groups on heterocyclic substrates can be beneficial in preventing side reactions and promoting the desired coupling.[11]

Experimental Protocol: A Validated Starting Point

This protocol provides a general and robust procedure for the Buchwald-Hartwig amination of a 5-bromopyridine derivative. It should be considered a starting point for optimization.

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (or other suitable solvent like Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add Solids: - 5-Bromopyridine - Base (e.g., NaOtBu) - Pd Catalyst & Ligand start->reagents purge Seal and Purge Vessel with Inert Gas (3x) reagents->purge solvents Add Anhydrous Solvent & Amine via Syringe purge->solvents heat Heat to Desired Temp (e.g., 80-110 °C) solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Reaction Complete: Cool, Quench, Extract monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-bromopyridine derivative (1.0 equiv), the selected base (e.g., NaOtBu, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) via syringe. Finally, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aminopyridine product.

Conclusion and Future Outlook

The selection of the base is a critical parameter for the successful execution of the Buchwald-Hartwig amination of 5-bromopyridines. While strong alkoxide bases like NaOtBu offer high reactivity and are suitable for robust substrates, the development of milder inorganic bases such as Cs₂CO₃ and K₃PO₄ has been instrumental in expanding the reaction's scope to include sensitive, highly functionalized molecules prevalent in pharmaceutical synthesis.[8][9] Furthermore, specialized bases like LiHMDS provide solutions for particularly challenging substrates like unprotected N-heterocycles.[11]

As a Senior Application Scientist, my recommendation is to initiate optimization with a trusted system, such as Pd₂(dba)₃/Xantphos with NaOtBu in toluene, for simple substrates. For more complex, base-sensitive substrates, a parallel screen using milder bases like K₃PO₄ or Cs₂CO₃ is highly advisable. By understanding the mechanistic role of the base and considering the specific attributes of each substrate, researchers can efficiently navigate the challenges of C-N bond formation and accelerate their research and development programs.

References

  • Vaddula, B. R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Vaddula, B. R., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3323-3329. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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Comparative In Vitro ADME Profiling: A Guide for Novel 5-Bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME Assessment in Drug Discovery

In the modern drug discovery pipeline, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates falter in later stages of development due to unfavorable pharmacokinetic properties.[1][2] The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the essential framework for understanding how a potential therapeutic behaves within a biological system.[3][4] By employing a battery of robust in vitro assays early in the discovery process, we can de-risk candidates, guide medicinal chemistry efforts toward more drug-like properties, and ultimately increase the probability of clinical success.[5][6][7]

This guide provides a comparative framework for the in vitro ADME profiling of a series of novel compounds derived from the lead structure, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (Compound A) . We will compare its profile to two hypothetical derivatives, Compound B (designed for enhanced metabolic stability) and Compound C (designed for improved permeability), alongside a well-characterized comparator drug, Verapamil . The objective is to illustrate how a tiered, data-driven approach to ADME screening can facilitate the selection of the most promising candidates for further in vivo evaluation.

I. Foundational Physicochemical Properties

Before examining biological interactions, we must understand the fundamental physicochemical characteristics of our compounds. These properties, primarily aqueous solubility and lipophilicity, are major determinants of absorption and distribution.

A. Aqueous Solubility

Poor aqueous solubility is a common hurdle that can lead to low and erratic oral absorption. We assess kinetic solubility, which reflects the solubility of a compound from a solid-state DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput biological assays.

  • Experimental Rationale: The assay is performed at a physiologically relevant pH of 7.4. Compounds with low solubility at this pH may precipitate in the bloodstream or within cells, confounding assay results and indicating potential bioavailability issues.

Comparative Solubility Data

CompoundKinetic Solubility at pH 7.4 (µg/mL)Classification
Compound A 45Moderately Soluble
Compound B 65Soluble
Compound C 30Sparingly Soluble
Verapamil >100Highly Soluble
B. Lipophilicity (LogD)

Lipophilicity, measured as the distribution coefficient (LogD) at pH 7.4, reflects the compound's partitioning between an organic (n-octanol) and an aqueous phase. It is a critical predictor of membrane permeability, plasma protein binding, and potential for off-target effects.

  • Experimental Rationale: An optimal LogD range (typically 1-3 for oral drugs) is sought. Very low LogD can lead to poor membrane permeation, while excessively high LogD can result in low aqueous solubility, high plasma protein binding, rapid metabolism, and potential toxicity.

Comparative Lipophilicity Data

CompoundLogD at pH 7.4Classification
Compound A 2.8Optimal
Compound B 3.1High
Compound C 2.5Optimal
Verapamil 3.5High

II. Absorption & Permeability: Crossing the Intestinal Barrier

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. We use a tiered approach, starting with a high-throughput artificial membrane assay and progressing to a more biologically complex cell-based model.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput tool for predicting passive, transcellular diffusion.[8][9] It uses a lipid-infused artificial membrane to separate a donor and acceptor compartment.

  • Experimental Rationale: This assay isolates the contribution of passive diffusion to a compound's permeability. By comparing PAMPA results with cell-based assays, we can infer the involvement of other transport mechanisms like active uptake or efflux.[10]

B. Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal absorption.[11][12] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that express clinically relevant uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[11]

  • Experimental Rationale: This model accounts for passive diffusion, paracellular transport, and active transport mechanisms.[8] By measuring permeability in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretory) directions, we can calculate an Efflux Ratio (ER) . An ER greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp, which can significantly limit oral absorption.[11]

Comparative Permeability Data

CompoundPAMPA Pₑ (10⁻⁶ cm/s)Caco-2 Pₐₚₚ (A-B) (10⁻⁶ cm/s)Caco-2 Pₐₚₚ (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Compound A 8.51.29.88.2Low (P-gp Substrate)
Compound B 9.11.511.57.7Low (P-gp Substrate)
Compound C 12.310.812.11.1High (Not a Substrate)
Verapamil >150.515.030.0Moderate (P-gp Substrate)

Interpretation: Compound A and B show good passive permeability in the PAMPA assay, but their apparent permeability in the Caco-2 model is drastically lower, with high efflux ratios, indicating they are likely substrates for P-gp. In contrast, Compound C maintains high permeability in the Caco-2 assay and has a low efflux ratio, suggesting it successfully evades efflux transporters and has a high potential for oral absorption.

III. Metabolism: Hepatic Stability and Clearance

Metabolism, primarily occurring in the liver, is the body's mechanism for converting foreign compounds (xenobiotics) into more water-soluble, excretable forms. Rapid metabolism can lead to a short duration of action and low drug exposure. We assess metabolic stability using human liver microsomes (HLM).

  • Experimental Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14][15] By incubating our compounds with HLM in the presence of the necessary cofactor (NADPH), we can measure the rate of parent compound depletion over time.[16] This allows us to calculate key parameters like half-life (t½) and intrinsic clearance (Clᵢₙₜ).[17]

Comparative Metabolic Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)Predicted Hepatic Clearance
Compound A 8173.3High
Compound B 4530.8Low-Intermediate
Compound C 11126.2High
Verapamil 1592.4High

Interpretation: As hypothesized, Compound B demonstrates significantly improved metabolic stability compared to the parent Compound A and the alternative derivative, Compound C. Its lower intrinsic clearance suggests it will likely have lower hepatic clearance in vivo, leading to greater systemic exposure and a longer duration of action.

IV. Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[18] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[18][19]

  • Experimental Rationale: High plasma protein binding (>99%) can limit a drug's efficacy and complicate its pharmacokinetic profile.[20] We use the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its accuracy and minimal non-specific binding.[21][22] A semipermeable membrane separates a plasma-containing chamber from a buffer chamber, allowing only the unbound drug to equilibrate between them.[18]

Comparative Plasma Protein Binding Data

Compound% Plasma Protein Bound (Human)Unbound Fraction (fu)
Compound A 94.5%0.055
Compound B 98.8%0.012
Compound C 91.0%0.090
Verapamil 90.0%0.100

Interpretation: All compounds exhibit moderate to high plasma protein binding. Compound B is the most highly bound, which, combined with its improved metabolic stability, needs careful consideration. While high binding can act as a reservoir, the very low unbound fraction may impact the concentration available at the target site. Compound C's lower binding is a favorable characteristic.

V. Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition

Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[23][24] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity.[25] Regulatory agencies like the FDA require thorough evaluation of DDI potential.[26][27][28]

  • Experimental Rationale: We screen our compounds against a panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes.[29][30] By incubating the enzymes with a specific probe substrate in the presence of varying concentrations of our test compound, we can determine the concentration that causes 50% inhibition of enzyme activity (the IC₅₀ value).[24] A low IC₅₀ value indicates a higher risk of causing a DDI.

Comparative CYP450 Inhibition Data (IC₅₀, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
Compound A >5022.518.18.912.3Low-Moderate
Compound B >50>5045.215.628.4Low
Compound C >5031.025.44.15.5Moderate-High
Verapamil 2240350.81.2High (Known Inhibitor)

Interpretation: Compound B shows the cleanest profile, with weak inhibition across all isoforms, suggesting a low risk for metabolic DDIs. In contrast, Compound C shows potent inhibition of CYP2D6 and CYP3A4, which are responsible for the metabolism of a large number of marketed drugs. This presents a significant liability that would need to be addressed or carefully managed.

Experimental Protocols & Workflows

Overall In Vitro ADME Screening Cascade

The following diagram illustrates the decision-making workflow for screening novel compounds. Early, high-throughput assays filter compounds, reserving more resource-intensive assays for the most promising candidates.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & DDI Profiling cluster_2 Decision Gate sol Kinetic Solubility pampa PAMPA (Passive Permeability) sol->pampa ms Microsomal Stability (HLM) pampa->ms caco2 Caco-2 Permeability (Efflux Assessment) pampa->caco2 Good Passive Permeability? ppb Plasma Protein Binding (Equilibrium Dialysis) ms->ppb decision Candidate Selection for In Vivo PK Studies ms->decision Good Stability & Solubility? caco2->ppb cyp CYP Inhibition Panel (IC50 Determination) ppb->cyp cyp->decision no_go Redesign or Terminate decision->no_go Poor Profile

Caption: Tiered workflow for in vitro ADME profiling.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 2X working solution of an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare 1 µM working solutions of test compounds (Compound A, B, C) and a positive control (e.g., Verapamil) in phosphate buffer. The final DMSO concentration should be ≤ 0.5%.[15]

  • Incubation:

    • In a 96-well plate, combine 50 µL of HLM (to a final concentration of 0.5 mg/mL) and 50 µL of the compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed 2X NADPH regenerating system. For the negative control (T=0 and -NADPH condition), add 100 µL of buffer instead.[13][17]

  • Time Points & Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[15]

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clᵢₙₜ) = (k / [microsomal protein concentration]) * 1000.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check:

    • Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values within the acceptable range (e.g., >300 Ω·cm²).[12]

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • A-B Permeability: Add the test compound (e.g., 10 µM final concentration) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • B-A Permeability: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling & Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples via LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-B and B-A directions using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = Pₐₚₚ (B-A) / Pₐₚₚ (A-B).

Conclusion and Path Forward

This comparative in vitro ADME analysis provides a clear, data-driven path for decision-making.

  • Compound A (Parent): Exhibits multiple liabilities, including high efflux, rapid metabolism, and moderate CYP inhibition. It is a poor candidate for advancement.

  • Compound B (Metabolically Stable): Successfully addresses the metabolic instability of the parent compound and has a low DDI risk. However, it retains the high efflux liability and shows increased plasma protein binding. This compound may be suitable for intravenous administration but is a poor candidate for oral delivery without further modification.

  • Compound C (Permeable): Demonstrates an excellent permeability profile, successfully overcoming the P-gp efflux issue, and has favorable plasma protein binding. Its primary liability is a high risk of DDI through potent CYP2D6 and CYP3A4 inhibition and high metabolic clearance.

Based on this comprehensive profile, none of the current compounds are ideal candidates to move forward without further optimization. The most promising strategy would be to synthesize new derivatives that combine the favorable permeability of Compound C with the superior metabolic stability and low DDI risk of Compound B . This iterative process of multi-parameter optimization, guided by robust in vitro ADME data, is the cornerstone of modern, efficient drug discovery.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Otagiri, M. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Yakugaku Zasshi, 103(10), 999-1015. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • AZoLifeSciences. (2021). Purpose of ADME Studies in Drug Development. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • The Laboratory Outsourcing Network. (2023). The Importance of Pharmaceutical ADME Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]

  • Cresset Group. (2022). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • BSSF. (2007). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 55(1), 70-77. Retrieved from [Link]

  • Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453. Retrieved from [Link]

  • IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Kruger, A., et al. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. Drug Discovery and Development - New Advances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Federal Register. (2020). In Vitro Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. Retrieved from [Link]

  • Regulations.gov. (n.d.). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Retrieved from [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 635-647. Retrieved from [Link]

Sources

comparing the synthetic utility of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine with other scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and synthetic route design, the selection of a core scaffold is a critical decision that dictates subsequent chemical transformations and ultimately influences the properties of the final molecule. This guide provides an in-depth comparative analysis of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine , a versatile heterocyclic building block. We will explore its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, and objectively compare its performance against structurally related alternatives. This analysis is grounded in established chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a robust framework for scaffold selection and reaction optimization.

Introduction: Unpacking the this compound Scaffold

The title compound belongs to the family of 2-aminopyridines, a privileged structure in drug discovery. Its architecture presents several key features for synthetic manipulation:

  • The 5-bromo Substituent: This is the primary reactive handle for transformations like palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents. The bromine atom offers a favorable balance between reactivity and stability, making it more reactive than a chlorine atom but often more stable and cost-effective than an iodine atom.[1]

  • The 2-amino Group: This group can be a site for further functionalization or can act as a hydrogen-bond donor, influencing the molecule's biological activity and physicochemical properties.

  • The N-[(oxolan-2-yl)methyl] Group (Tetrahydrofurfuryl, THF-methyl): This N-substituent is not merely a placeholder. Its presence can significantly impact the scaffold's utility in several ways:

    • Solubility: The polar ether functionality of the tetrahydrofuran (THF) ring can enhance solubility in organic solvents, facilitating more homogeneous reaction conditions and potentially improving reaction rates and yields.

    • Physicochemical Properties: The THF moiety can modulate lipophilicity and metabolic stability, which are critical parameters in drug design.

    • Potential for Chirality: If a specific enantiomer of (oxolan-2-yl)methanol is used in its synthesis, the scaffold becomes a chiral building block, which is crucial for stereoselective synthesis.

    • Directing Group Effects: While less common for this specific group compared to others, the ether oxygen could potentially act as a coordinating atom in certain organometallic reactions, influencing regioselectivity.

This guide will focus on the most common and impactful application of this scaffold: its role as an electrophilic partner in cross-coupling reactions.

Core Synthetic Reactions: Palladium-Catalyzed Cross-Coupling

The C(5)-Br bond is the epicenter of this scaffold's synthetic versatility. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are routinely employed to elaborate the pyridine core.[2][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the pyridine ring and various aryl, heteroaryl, or vinyl groups.[4] A typical reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.[5]

Workflow: Generalized Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Vessel Dry Schlenk Flask (Inert Atmosphere) Reagents 1. 5-bromo-N-...-pyridin-2-amine (1.0 eq) 2. Arylboronic Acid (1.2-1.5 eq) 3. Base (e.g., K₂CO₃, 2-3 eq) Vessel->Reagents Add Solids Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) Reagents->Catalyst Add Catalyst Solvent Degassed Solvent (e.g., 1,4-Dioxane/H₂O) Catalyst->Solvent Add Solvent Heat Heat (80-110 °C) Stir (2-24 h) Solvent->Heat Seal & Heat Workup Cool -> Dilute (EtOAc) -> Wash (H₂O, Brine) -> Dry (Na₂SO₄) Heat->Workup Monitor by TLC/LCMS Purify Column Chromatography Workup->Purify Product Purified Product Purify->Product Scaffold_Choice Start Need to functionalize 5-bromo-2-aminopyridine? Protect Does the N-H interfere with subsequent steps? Start->Protect Solubility Is solubility of substrates or products a concern? Protect->Solubility No Use_Boc Use N-Boc protected scaffold (Requires extra steps) Protect->Use_Boc Yes Use_NH Use 5-bromo-pyridin-2-amine (unprotected) Solubility->Use_NH No Use_THF Use 5-bromo-N-[(oxolan-2-yl)methyl]... (Enhanced solubility) Solubility->Use_THF Yes

Caption: Decision diagram for selecting an N-substituted 2-amino-5-bromopyridine scaffold.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the Suzuki-Miyaura coupling of the title compound.

Objective: To synthesize N-[(oxolan-2-yl)methyl]-5-(4-methylphenyl)pyridin-2-amine.

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (e.g., 271 mg, 1.0 mmol), 4-methylphenylboronic acid (177 mg, 1.3 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting bromopyridine indicates completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure product.

Trustworthiness Note: A successful reaction is typically indicated by a color change (often to dark brown or black) upon heating. The use of thoroughly degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst. Inconsistent results are often traced back to impure reagents or insufficient inerting of the reaction vessel.

Conclusion

This compound stands out as a highly valuable and strategic scaffold in synthetic chemistry. While alternatives exist, this building block offers a compelling combination of features. The bromo-substituent provides a reliable handle for versatile cross-coupling chemistry under standard, accessible conditions. More importantly, the integrated N-(tetrahydrofurfuryl) substituent provides a distinct advantage by enhancing solubility and favorably modifying physicochemical properties without necessitating additional protection/deprotection steps. This "all-in-one" approach can streamline synthetic routes, improve reaction efficiency, and provide a direct pathway to novel chemical entities with drug-like properties. For research and development professionals, this scaffold should be considered a superior choice when planning multi-step syntheses where solubility, efficiency, and rapid diversification are key objectives.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available from: [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab. Available from: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.

Sources

A Comparative Guide to the Spectroscopic Confirmation of Cross-Coupling Reactions with 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques required to unequivocally confirm the success of palladium-catalyzed cross-coupling reactions using the versatile building block, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine. For researchers in medicinal chemistry and materials science, the functionalization of the pyridine core is a critical step. This document moves beyond simple procedural lists to explain the causal relationships between molecular structure and spectroscopic output, ensuring a robust and self-validating analytical workflow. We will compare the expected spectroscopic data for three cornerstone cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—against the starting material, providing the empirical evidence needed to verify C-C and C-N bond formation.

Pillar 1: The Spectroscopic Signature of the Starting Material

Understanding the starting material is the bedrock of accurate post-reaction analysis. The structure of this compound presents distinct features in each spectroscopic domain.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map. The key to confirmation is observing the disappearance of starting material signals and the appearance of new, predictable product signals.[1]

  • ¹H NMR: The proton environment of the starting material is characterized by three distinct regions: the substituted pyridine ring, the N-H amine proton, and the (oxolan-2-yl)methyl side chain. The pyridine protons form a coupled system, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

  • ¹³C NMR: The carbon spectrum will show five signals for the pyridine ring and five for the side chain. The carbon atom bonded to bromine (C-5) is a key marker, typically appearing in the 105-120 ppm range.

1.2. Mass Spectrometry (MS)

Mass spectrometry's primary role here is to confirm the elemental composition. For a bromine-containing compound, the analysis is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity (the molecular ion peak, [M]⁺, and the [M+2]⁺ peak) are observed. The disappearance of this pattern is a definitive indicator that the bromine atom has been displaced.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups. For the starting material, key stretches include the N-H bond of the secondary amine (~3300-3500 cm⁻¹) and the C-O-C ether stretch of the oxolane ring (~1050-1150 cm⁻¹).

Table 1: Predicted Spectroscopic Data for this compound
Technique Feature Expected Value / Observation Rationale
¹H NMR Pyridine H-3~6.5-6.7 ppm (d)Shielded by NH₂ group. Coupled to H-4.
Pyridine H-4~7.4-7.6 ppm (dd)Deshielded relative to H-3. Coupled to H-3 and H-6.
Pyridine H-6~8.0-8.2 ppm (d)Most deshielded pyridine proton, adjacent to nitrogen.
NH ProtonBroad singlet, variableChemical shift is concentration and solvent dependent.
Oxolane Group~1.6-2.0, 3.5-4.1 ppm (m)Complex multiplets for the saturated ring system.
¹³C NMR Pyridine C-5~108-115 ppmDirect attachment to bromine results in a shielded signal.
Pyridine C-2, C-6~158-162, ~145-150 ppmCarbons adjacent to the ring nitrogen.
Mass Spec Molecular Ion[M]⁺ and [M+2]⁺Characteristic 1:1 isotopic pattern for bromine.
IR Spec N-H Stretch~3350 cm⁻¹Characteristic of a secondary amine.
C-Br Stretch~500-650 cm⁻¹Located in the fingerprint region.

Note: NMR chemical shifts are predictions and can vary based on solvent and concentration.

Pillar 2: Comparative Analysis of Cross-Coupling Products

The success of a cross-coupling reaction is confirmed by identifying specific, predictable changes in the spectroscopic data. We will now compare three potential reaction outcomes.

Workflow for Spectroscopic Confirmation

Below is a generalized workflow for the entire process, from reaction to final confirmation.

G cluster_0 Reaction & Workup cluster_1 Spectroscopic Analysis cluster_2 Confirmation reaction Cross-Coupling Reaction (Suzuki, Buchwald, etc.) workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify sample_prep Prepare Samples (NMR, MS, IR) purify->sample_prep acquire Acquire Spectra sample_prep->acquire analyze Analyze & Compare Data acquire->analyze confirm Successful Coupling Confirmed? analyze->confirm

Caption: General workflow from reaction to spectroscopic confirmation.

Alternative 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, typically coupling an aryl halide with an organoboron species.[2][3][4] A successful reaction with, for example, phenylboronic acid, yields 5-phenyl-N-[(oxolan-2-yl)methyl]pyridin-2-amine.

Expected Spectroscopic Changes:

  • ¹H NMR: The most telling change is the appearance of new aromatic signals corresponding to the introduced phenyl group (typically ~7.2-7.6 ppm). The pyridine H-4 and H-6 signals will experience an upfield or downfield shift due to the new electronic environment, and the coupling patterns will simplify as the bromine is replaced.

  • ¹³C NMR: The C-Br signal (~108-115 ppm) will disappear. In its place, new signals for the phenyl group will appear, including a quaternary carbon signal where the new C-C bond is formed.

  • Mass Spec: The [M]⁺/[M+2]⁺ isotopic pattern will be absent. The new molecular ion peak will correspond to the mass of the coupled product.

  • IR Spec: The spectrum will be largely similar, but changes in the fingerprint region (below 1500 cm⁻¹) can be expected due to the altered skeletal vibrations.

Table 2: Comparison for Suzuki Coupling (vs. Starting Material)
Technique Starting Material Feature Expected Product Feature (5-phenyl derivative) Confirmation Logic
¹H NMR Pyridine H-4 at ~7.5 ppmPyridine H-4 shifts; New multiplet at ~7.2-7.6 ppmAppearance of new aryl proton signals.
¹³C NMR C-Br signal at ~110 ppmC-Br signal absent; New aryl C signals at ~127-138 ppmDisappearance of C-Br resonance.
Mass Spec [M]⁺/[M+2]⁺ patternSingle [M]⁺ peak at higher m/zLoss of bromine isotopic signature.
Alternative 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a premier method for constructing C-N bonds, essential for synthesizing many pharmaceutical compounds.[5][6][7][8][9] Coupling with an amine, such as morpholine, would yield 5-(morpholin-4-yl)-N-[(oxolan-2-yl)methyl]pyridin-2-amine.

Expected Spectroscopic Changes:

  • ¹H NMR: New signals corresponding to the protons of the coupled amine will appear. For morpholine, two characteristic triplets would be expected around ~3.0-3.3 ppm and ~3.7-3.9 ppm. The pyridine protons, particularly H-4 and H-6, will shift significantly upfield due to the strong electron-donating effect of the newly installed nitrogen atom.

  • ¹³C NMR: The C-Br signal will disappear. New signals corresponding to the carbons of the coupled amine will be present. The pyridine C-5 signal will shift downfield due to being bonded to a more electronegative nitrogen atom compared to bromine.

  • Mass Spec: The bromine isotopic pattern will vanish, replaced by a single molecular ion peak for the aminated product.

  • IR Spec: The overall spectrum may not change dramatically unless the coupled amine contains its own distinct functional groups (e.g., an N-H bond in a primary amine).

Table 3: Comparison for Buchwald-Hartwig Amination (vs. Starting Material)
Technique Starting Material Feature Expected Product Feature (5-morpholinyl derivative) Confirmation Logic
¹H NMR Pyridine H-6 at ~8.1 ppmPyridine H-6 shifts upfield; New triplets at ~3.2 & ~3.8 ppmAppearance of new aliphatic amine signals.
¹³C NMR C-Br signal at ~110 ppmC-Br signal absent; New signals for morpholine carbonsDisappearance of C-Br resonance.
Mass Spec [M]⁺/[M+2]⁺ patternSingle [M]⁺ peak at higher m/zLoss of bromine isotopic signature.
Alternative 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond, linking an aryl halide to a terminal alkyne.[10][11][12][13][14] Coupling with phenylacetylene would yield 5-(phenylethynyl)-N-[(oxolan-2-yl)methyl]pyridin-2-amine.

Expected Spectroscopic Changes:

  • ¹H NMR: New aromatic signals for the phenyl group of the alkyne will appear. The pyridine proton signals will shift, reflecting the new electronic influence of the rigid, electron-withdrawing alkyne moiety.

  • ¹³C NMR: The C-Br signal disappears. Two new quaternary carbon signals will appear in the characteristic alkyne region (~80-100 ppm). This is a highly diagnostic feature.

  • Mass Spec: The bromine isotopic pattern will be absent, and the molecular ion will correspond to the alkyne-coupled product.

  • IR Spec: A sharp, medium-intensity C≡C triple bond stretching absorption will appear around 2100-2200 cm⁻¹. This is a very strong and often conclusive piece of evidence for a successful Sonogashira reaction.

Table 4: Comparison for Sonogashira Coupling (vs. Starting Material)
Technique Starting Material Feature Expected Product Feature (5-phenylethynyl derivative) Confirmation Logic
IR Spec No signal in 2100-2200 cm⁻¹ regionSharp peak at ~2150 cm⁻¹Appearance of C≡C stretch.
¹³C NMR C-Br signal at ~110 ppmC-Br signal absent; Two new signals at ~85-95 ppmAppearance of alkyne carbon signals.
Mass Spec [M]⁺/[M+2]⁺ patternSingle [M]⁺ peak at higher m/zLoss of bromine isotopic signature.

Pillar 3: Self-Validating Protocols and Data Interpretation

A trustworthy analysis relies on clean data from well-defined protocols. The combination of multiple spectroscopic techniques provides a self-validating system.

Decision Tree for Confirmation

This diagram illustrates the logical process for using the combined data to confirm the reaction outcome.

Caption: Decision tree for validating cross-coupling success.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent dissolves the starting material and expected product.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution to observe coupling constants.

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time.

    • Optional: For complex spectra, consider 2D NMR techniques like COSY or HSQC to confirm proton-proton or proton-carbon connectivities.[15]

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weights of the starting material and the product. Check for the presence or absence of the bromine isotopic pattern.

Protocol 3: IR Spectroscopy Acquisition

  • Sample Preparation:

    • Solid: If the product is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: If the product is an oil, a thin film can be prepared between two salt plates (NaCl or KBr).

  • Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹). Acquire a background spectrum first, then the sample spectrum.

  • Analysis: Identify key functional group stretches, paying close attention to the N-H region and, for Sonogashira reactions, the alkyne region (2100-2200 cm⁻¹).[16]

By systematically applying these spectroscopic comparisons and protocols, researchers can confidently and unequivocally confirm the outcome of their cross-coupling reactions, ensuring the integrity of their synthetic pathways and the identity of their target molecules.

References

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem. 15

  • Glavan, A. et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. 10

  • Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

  • Nanalysis Corp. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.

  • Stolar, T. et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR.

  • Supporting Information for various compounds. (2007). Wiley-VCH.

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Semantic Scholar.

  • Zhang, Y. et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review, Oxford Academic.

  • Kleinpeter, E. et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

  • Thomas, St. et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-isopropylpyrazine. Benchchem. 17

  • Witanowski, M. et al. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

  • Organ, M. G. et al. (n.d.). Flow Chemistry: Sonogashira Coupling.

  • Wang, Z. et al. (2018). Cu- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.

  • Nolan, S. P. et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.

  • Asghar, M. A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.

  • Szostak, M. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

  • Asghar, M. A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • Szostak, M. et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. 8

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).

  • Hartwig, J. F. et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.

Sources

A Comparative Guide to the Regioselectivity of Reactions Involving 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the regiochemical outcomes in reactions involving the versatile building block, 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine. As a key intermediate in medicinal chemistry and drug development, understanding how to selectively functionalize this molecule is paramount for the efficient synthesis of complex target structures. This document moves beyond simple protocols to explain the underlying electronic and steric principles that govern reaction selectivity, offering field-proven insights for researchers and drug development professionals.

Understanding the Substrate: An Electronic and Steric Overview

The reactivity of this compound is governed by a nuanced interplay of its constituent functional groups. A clear understanding of these effects is the foundation for predicting and controlling regioselectivity.

  • Pyridine Ring: The pyridine nitrogen is strongly electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.[1]

  • 2-Amino Group (-NHR): The secondary amine is a powerful activating group. Through resonance (+M effect), it donates electron density to the pyridine ring, primarily at the ortho (C3) and para (C5) positions. This effect strongly counteracts the deactivating nature of the pyridine nitrogen.

  • 5-Bromo Group (-Br): The bromine atom exhibits a dual electronic nature. It is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M effect).[1] While it deactivates the ring overall, its lone pairs can direct incoming electrophiles to the ortho (C4, C6) and para (C2) positions.

  • N-Tetrahydrofurfuryl Group: This bulky substituent provides significant steric hindrance around the C3 position and the amino nitrogen itself, which can influence the approach of reagents.

The combination of these factors creates distinct reactive zones on the molecule, which can be selectively targeted with the appropriate choice of reaction conditions.

G cluster_0 Reactivity Map of the Core Scaffold mol 5-bromo-N-(tetrahydrofurfuryl)pyridin-2-amine C5 C5-Br Bond (Most Common Site for Cross-Coupling) mol->C5 Pd-Catalysis Halogen-Metal Exchange C3 C3 Position (Most Activated site for SEAr) mol->C3 Electrophilic Aromatic Substitution N_Amine N-H Amine (Site for Deprotonation / Buchwald-Hartwig Coupling) mol->N_Amine Deprotonation C-N Coupling C6 C6 Position (Electron Deficient, Minor SEAr Site) mol->C6 Minor Pathways

Caption: Key reactive sites on the this compound scaffold.

Comparison of Major Reaction Classes

The most synthetically valuable transformations for this substrate can be categorized into three main classes, each demonstrating remarkable regioselectivity.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization at C5

For reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, the site of reactivity is overwhelmingly and predictably at the carbon-bromine bond (C5).[2][3][4] The catalytic cycle of these reactions is initiated by the oxidative addition of the palladium(0) complex into the aryl-halide bond, which is the weakest and most accessible reactive site for this pathway.

Causality: The C(sp²)-Br bond is significantly more susceptible to oxidative addition by Pd(0) than any C-H or C-N bonds on the molecule under typical cross-coupling conditions. The electron-donating amino group at C2 may even accelerate this step by increasing electron density at the C5 position, facilitating the oxidative addition process. While the secondary amine could potentially act as a nucleophile in a Buchwald-Hartwig reaction, it is typically the added amine that participates when the substrate is an aryl halide.[4][5]

Data Comparison: Suzuki-Miyaura Coupling

The following data, adapted from studies on the closely related substrate 5-bromo-2-methylpyridin-3-amine, provides a strong indication of the expected high yields for the title compound.[2][6]

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78
Electrophilic Aromatic Substitution (SEAr): Targeting the C3 Position

While the pyridine ring is generally deactivated towards electrophiles, the potent activating effect of the 2-amino group directs substitution almost exclusively to the C3 and C5 positions. Since C5 is already occupied by bromine, the C3 position becomes the primary target for electrophilic attack.

Causality: The resonance stabilization of the sigma complex (the intermediate in SEAr) is most effective when the electrophile adds to the C3 position. Attack at C4 or C6 would result in less stable intermediates due to the proximity of the electron-withdrawing pyridine nitrogen. This is strongly supported by literature showing that bromination of 2-aminopyridine with NBS yields 2-amino-5-bromopyridine, and further bromination leads to the formation of 2-amino-3,5-dibromopyridine, confirming the reactivity of the C3 position.[7][8] The steric bulk of the N-tetrahydrofurfuryl group may slightly disfavor, but not prevent, substitution at C3.

Expected Outcome: For reactions such as nitration, halogenation, or Friedel-Crafts acylation, the major product will be the result of substitution at C3.

Nucleophilic Aromatic Substitution (SNAr): A Disfavored Pathway

Direct displacement of the 5-bromo substituent by a nucleophile via an SNAr mechanism is highly unlikely under standard conditions.

Causality: SNAr reactions on pyridine rings are most favorable when the leaving group is at the 2-, 4-, or 6-positions.[9] This is because the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by delocalization onto the electronegative nitrogen atom. When the leaving group is at the 3- or 5-position, this stabilization is not possible, making the reaction pathway energetically unfavorable.[9][10] For SNAr to occur at C5, extremely harsh conditions would be required, which would likely lead to decomposition or side reactions.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol for a General Suzuki-Miyaura Coupling at C5

This protocol is adapted from a validated procedure for a structurally analogous substrate.[6]

G cluster_workflow Suzuki Coupling Workflow Setup 1. Setup - Add substrate, boronic acid, K3PO4 to flask. - Seal with septum. Degas 2. Degas - Evacuate and backfill with Argon (3x). Setup->Degas Solvent 3. Add Solvents - Inject degassed 1,4-Dioxane and Water. Degas->Solvent Catalyst 4. Add Catalyst - Add Pd(PPh3)4 under positive Argon pressure. Solvent->Catalyst Reaction 5. Reaction - Heat at 85-95 °C for 12-18 hours. Catalyst->Reaction Workup 6. Workup - Cool, dilute with EtOAc, wash with brine, dry, and concentrate. Reaction->Workup Purify 7. Purification - Column chromatography on silica gel. Workup->Purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a rubber septum and purge with an inert atmosphere for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Predictive Protocol for Electrophilic Bromination at C3

This protocol is based on established methods for the bromination of activated aminopyridines.[7]

Materials:

  • This compound (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.0 eq.)

  • Acetone or Acetonitrile

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve this compound in acetone at room temperature in a round-bottom flask.

  • Add N-Bromosuccinimide portion-wise over 15 minutes. A slight exotherm may be observed.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to isolate the expected 3,5-dibromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine.

Conclusion and Strategic Recommendations

The regioselectivity of reactions on this compound is highly predictable and controllable.

  • For C5 Functionalization: Palladium-catalyzed cross-coupling reactions are the methods of choice, offering a robust and high-yielding route to a wide array of analogs. This should be the primary strategy for introducing aryl, alkyl, or alkynyl groups at this position. Halogen-metal exchange followed by an electrophilic quench is an alternative route for introducing other functionalities.

  • For C3 Functionalization: Electrophilic aromatic substitution provides direct access to the C3 position. Given the activating nature of the amino group, these reactions should proceed under relatively mild conditions.

  • Other Positions: Direct functionalization at C4, C6, or the displacement of the C5-bromo group via SNAr is not synthetically viable and should be avoided in synthetic planning.

By leveraging this predictive framework, researchers can design more efficient and successful synthetic routes, accelerating the discovery and development of novel chemical entities.

References

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Retrieved from [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-[11][12]thiazolo[5,4-b]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-N-(tetrahydro-2h-thiopyran-4-yl)-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles

5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine is a compound that, based on its constituent chemical groups (a brominated pyridine and an aromatic amine), should be handled as a hazardous substance. Similar compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Aromatic amines, as a class, are noted for their potential toxicity and environmental hazards, necessitating careful handling and disposal to prevent contamination.[1][2]

The core principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or flushed down the sanitary sewer.[3][6] All waste materials, including the pure compound, solutions, and any contaminated labware, must be collected and managed by a licensed hazardous waste disposal service.[7][8]

Table 1: Key Safety Considerations for Disposal

ParameterGuidelineRationale and Reference
Waste Classification Hazardous WastePyridine derivatives and aromatic amines are generally classified as hazardous, requiring special disposal.[3][9][10]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationBased on data for analogous compounds like 2-Amino-5-bromo-4-methylpyridine.[3][4]
Personal Protective Equipment (PPE) Chemical Safety Goggles, Chemical-Resistant Gloves (e.g., Butyl Rubber), Lab CoatEssential for preventing skin and eye contact during handling and disposal.[8]
Work Environment Certified Laboratory Chemical Fume HoodTo minimize inhalation exposure to any dust or vapors.[7]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsTo prevent potentially dangerous chemical reactions in the waste container.[7]
Step-by-Step Disposal Protocol

The following procedure provides a systematic approach to the safe collection and disposal of this compound waste.

2.1. Personal Protective Equipment (PPE) and Preparation

Before beginning any waste handling procedures, it is crucial to be outfitted with the appropriate PPE. This includes:

  • Eye Protection : Wear chemical safety goggles or a face shield.[8]

  • Hand Protection : Use chemical-resistant gloves. Butyl rubber is often recommended for handling pyridine compounds. Always consult the glove manufacturer's compatibility chart.[8]

  • Body Protection : A fully-buttoned laboratory coat is mandatory.[8]

  • Respiratory Protection : All handling of this compound, including waste collection, should be performed within a certified laboratory chemical fume hood to prevent inhalation.[7]

2.2. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designate a Waste Container : Use a dedicated, sealable, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[3]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][7] The label should also include the date when waste was first added.

  • Collecting Solid Waste : Carefully transfer any solid waste of the compound into the designated container. Use tools like a dedicated spatula or brush to avoid generating dust.[3] Any contaminated disposable items, such as weighing paper or contaminated paper towels, should also be placed in this container.[3]

  • Collecting Liquid Waste : If the compound is in a solution, collect it in a compatible, labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS office.

  • Contaminated Labware : Any non-disposable labware (e.g., glassware) that has come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The rinsate from the initial rinse must be collected as hazardous waste. Subsequent rinses may be managed as non-hazardous, pending your institution's specific guidelines.

2.3. Storage of Waste

Pending pickup by a licensed disposal company, the hazardous waste container must be stored safely.

  • Secure the Container : Ensure the lid of the waste container is securely fastened to prevent spills or the release of vapors.[3]

  • Designated Storage Area : Store the sealed container in a designated, well-ventilated waste accumulation area.[3] This area should be clearly marked as a hazardous waste storage location.

  • Segregation from Incompatibles : Store the container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent any adverse reactions.[7]

2.4. Arranging for Final Disposal

The final step is the transfer of the waste to a licensed professional disposal service.

  • Contact your EHS Office : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for the pickup of the waste container.[8]

  • Documentation : Complete all required waste disposal forms and documentation as mandated by your institution and local regulations.[8]

Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill : For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[3] For a liquid spill, cover it with a non-flammable absorbent material such as sand or diatomaceous earth.[6]

  • Collect and Dispose : Transfer the absorbent material containing the spilled chemical into the hazardous waste container.[6][7]

  • Decontaminate the Area : After removing the bulk of the spill, wash the contaminated surface with soap and plenty of water.[6]

  • Personal Exposure : If there is any skin contact, wash the affected area immediately with soap and water.[11] In case of eye contact, flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste or Contaminated Disposables waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Carefully transfer to labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in a separate, labeled hazardous liquid waste container liquid_waste->collect_liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container store_waste Store in Designated Waste Accumulation Area seal_container->store_waste check_incompatible Away from Incompatible Materials? store_waste->check_incompatible contact_ehs Contact EHS for Pickup check_incompatible->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from a search of U.S.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • Penta Chemicals. (2024). Pyridine - Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from the WSU Environmental Health & Safety website.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-methoxypyridine.
  • BenchChem. (2025). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • Material Safety Data Sheet. (2011). Pyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Bromo-6-methyl-2-pyridinamine SDS.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-bromopyrimidine.
  • ChemicalBook. (2025). 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • LANXESS. (2018). Bromine Safety Handling Guide.
  • SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet.

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Comprehensive Safety and Handling Guide for 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of 5-bromo-N-[(oxolan-2-yl)methyl]pyridin-2-amine (CAS No. 1036500-56-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar pyridine derivatives and halogenated aromatic amines.[1][2][3][4] Researchers, scientists, and drug development professionals must handle this compound with the utmost caution, integrating these guidelines with a thorough institutional risk assessment and adherence to all applicable safety regulations.[5]

Aromatic amines as a class of compounds are known to have potential health hazards, including toxicity and, in some cases, carcinogenicity.[4][6] Therefore, a proactive and cautious approach to handling is paramount to ensure personnel safety and environmental protection.[6][7]

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentStandardRationale
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][12]EN 166 (EU) or NIOSH (US) approvedProtects against splashes and potential vapors that can cause serious eye irritation.[12]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be used for incidental contact but should be changed frequently.[1][12] A flame-retardant and chemically impervious lab coat or coveralls, fully buttoned.[2][12]EN 374 (EU) or equivalentProvides a barrier against skin contact. Aromatic amines can often be absorbed through the skin.[6][12]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.NIOSH (US) or EN 14387 (EU) approvedPrevents inhalation of potentially harmful vapors or aerosols.[7][13]
Footwear Closed-toe, chemical-resistant shoes.-Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to immediate post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_sds Review SDS of Similar Compounds prep_materials->prep_sds handle_weigh Weigh Compound in Fume Hood prep_sds->handle_weigh Proceed to Handling handle_transfer Transfer Compound Carefully handle_weigh->handle_transfer handle_reaction Perform Reaction in Closed System if Possible handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE Correctly clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • Ventilation: All handling of this compound must be performed in a properly functioning and certified chemical fume hood.[1][13]

    • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[12]

    • Material Preparation: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them in the fume hood before introducing the compound.

  • Handling the Compound:

    • Personal Protective Equipment (PPE): Before beginning work, ensure all recommended PPE is correctly worn.[2]

    • Weighing and Transfer: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of the compound, avoiding the generation of dust. Use a spatula for transfers and handle the compound gently.

    • Reactions: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood. Maintain the reaction within a closed system where possible to prevent the release of vapors.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Waste Disposal: All waste materials, including contaminated gloves, weighing paper, and excess compound, must be disposed of as hazardous waste.[14]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[15]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and shoes.[8] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][13] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

Spill Response:

  • Small Spills: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[6][14]

Waste Segregation and Collection:

  • Designated Waste Container: Use a specific, labeled hazardous waste container for all waste contaminated with this compound. The container should be made of a compatible material, be in good condition, and have a secure lid.[14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[14]

  • Waste Types: This includes the pure compound, any reaction mixtures containing it, and any contaminated materials such as gloves, weighing boats, and paper towels.

Storage and Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[12][14]

  • Disposal Route: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[2] Adhere to all local, state, and federal regulations for chemical waste disposal.[14] Do not dispose of this chemical down the drain or in regular trash.[2]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Washington State University. Pyridine Safety Data Sheet.
  • Kishida Chemical Co.,Ltd. (2023, February 1). Pyridine Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
  • J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet.
  • ECHEMI. 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety Data Sheets.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet.
  • National Institutes of Health. 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine. PubChem.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Thermo Fisher Scientific. (2025, December 19). 2-Amino-5-bromopyrimidine Safety Data Sheet.
  • Hoffman Fine Chemicals Pty Ltd. CAS RN 1564531-70-9 | 5-Bromo-N-(pyridin-2-ylmethyl)pyridin-3-amine.
  • Thermo Fisher Scientific. (2025, December 26). 3-Amino-5-bromo-2-methylpyridine Safety Data Sheet.
  • ECHEMI. 5-Bromo-3-methyl-2(1H)-pyridinone SDS, 89488-30-2 Safety Data Sheets.
  • Lab Manager. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Benchchem. Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Institutes of Health. 5-Bromo-2-methylpyridin-3-amine. PubChem.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.